N,N-Bis(2-cyanoethyl)formamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-bis(2-cyanoethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-3-1-5-10(7-11)6-2-4-9/h7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRFNYCEQURXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCC#N)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063034 | |
| Record name | Formamide, N,N-bis(2-cyanoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3445-84-9 | |
| Record name | N,N-Bis(2-cyanoethyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3445-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-cyanoethyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003445849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N,N-bis(2-cyanoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formamide, N,N-bis(2-cyanoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-formyliminodipropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Bis(2-cyanoethyl)formamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z575D599N3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N,N-Bis(2-cyanoethyl)formamide CAS number 3445-84-9
An In-depth Technical Guide to N,N-Bis(2-cyanoethyl)formamide (CAS 3445-84-9)
Abstract
This compound, identified by CAS number 3445-84-9, is a multifunctional chemical intermediate with significant utility across diverse scientific and industrial domains.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, and key applications. The document elucidates the compound's role as a critical building block in the synthesis of pharmaceuticals, specialty polymers, and agrochemicals, while also touching upon its emerging use in electrochemical applications.[1][3] Methodologies for its synthesis are presented, alongside a summary of its physicochemical properties and essential safety and handling protocols.
Chemical Identity and Physicochemical Properties
This compound is a colorless to pale yellow liquid.[1][4] Its molecular structure features a central formamide group with two cyanoethyl substituents attached to the nitrogen atom. This unique combination of a formyl group and two nitrile functionalities imparts a versatile reactivity profile, making it a valuable precursor in various organic syntheses.[1] The systematic IUPAC name for this compound is this compound.[3] It is also known by synonyms such as N-Formylimino-3,3'-dipropionitrile.[1][5]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3445-84-9 | [1][6][7] |
| Molecular Formula | C₇H₉N₃O | [1][6][8] |
| Molecular Weight | 151.17 g/mol | [1][6][8] |
| Appearance | Colorless to pale yellow liquid | [1][2][4] |
| Density | 1.14 g/cm³ | [1][2] |
| Boiling Point | 122°C at 20 mmHg | [1][2] |
| Purity | ≥90% to 99% (HPLC) | [1][4] |
| InChI Key | MYRFNYCEQURXPT-UHFFFAOYSA-N | [3][6] |
| PubChem CID | 76983 | [1][3] |
| Storage Conditions | Store at 2-8°C | [1][2] |
Synthesis Methodology
The primary synthesis route to this compound involves the base-catalyzed cyanoethylation of formamide with acrylonitrile.[9] This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of formamide attacks the electron-deficient β-carbon of acrylonitrile.
The causality behind this experimental choice lies in the high reactivity of acrylonitrile as a Michael acceptor and the availability of the N-H proton in formamide, which can be abstracted by a base to generate the nucleophile. The reaction typically proceeds in two steps, with the addition of the first acrylonitrile molecule followed by a second addition to the remaining N-H bond.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis from Formamide and Acrylonitrile
-
Reaction Setup: To a stirred solution of formamide (1 mole) in a suitable solvent (e.g., dioxane or tert-butanol), add a catalytic amount of a strong base (e.g., 40% benzyltrimethylammonium hydroxide in methanol, also known as Triton B).
-
Addition of Acrylonitrile: Slowly add acrylonitrile (2 moles) to the reaction mixture while maintaining the temperature below 40°C using a cooling bath. The exothermicity of the Michael addition necessitates controlled addition to prevent runaway reactions.
-
Reaction Monitoring: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting materials and the formation of the product.
-
Work-up and Purification: Once the reaction is complete, neutralize the basic catalyst with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[1]
This self-validating system relies on the stoichiometric control of reactants and catalytic control of the reaction rate. The purity of the distilled product can be readily assessed by standard analytical techniques like NMR, IR spectroscopy, and GC-MS.
Applications in Research and Development
The bifunctional nature of this compound makes it a versatile intermediate in several fields.[1] Its applications are rooted in the reactivity of the nitrile groups, which can be hydrolyzed, reduced, or used in cycloaddition reactions, and the formamide group, which can be hydrolyzed to a secondary amine.
Caption: Key application areas of this compound.
-
Synthesis of Pharmaceuticals: This compound serves as a key intermediate in the creation of various pharmaceutical agents.[1][3] The cyanoethyl groups can be transformed into amine or carboxylic acid functionalities, which are common pharmacophores. For instance, hydrolysis of the nitrile groups followed by removal of the formyl group can yield 3,3'-iminodipropionic acid, a precursor for more complex molecules.
-
Polymer Chemistry: It is used in the manufacturing of specialty polymers.[1][3] The dinitrile functionality allows it to act as a monomer or cross-linking agent. These polymers can exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications.[1][3]
-
Agricultural Chemicals: The compound is a building block in the formulation of agrochemicals, including effective herbicides and pesticides for crop protection.[1][3]
-
Organic Synthesis: As a versatile reagent, it facilitates the formation of complex molecular structures in organic chemistry research.[1][2]
-
Adhesives and Coatings: Its reactivity and stability make it a valuable component for enhancing the performance of adhesive and coating formulations.[1][2]
-
Electrochemical Applications: There is growing research interest in its use in energy storage systems, such as batteries, due to its favorable electrochemical properties.[1][3]
Safety, Handling, and Disposal
This compound is classified as a toxic liquid and requires careful handling in a professional laboratory setting.[10] It is not intended for medical or consumer use.[10]
-
Hazards: It is suspected of causing cancer and may damage fertility or the unborn child.[11][12] It may also cause damage to organs (specifically blood) through prolonged or repeated exposure if swallowed.[11]
-
Handling: Work should be conducted in a well-ventilated chemical fume hood.[12] Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[11] Avoid inhalation of mist or vapors and prevent contact with skin and eyes.[11][12]
-
Storage: Store in a tightly closed container in a locked, well-ventilated area at the recommended temperature of 2-8°C.[1][2][11]
-
Spills: In case of a spill, cover drains and use a liquid-absorbent material (e.g., Chemizorb®) for containment.[11][12] Collect the material in a suitable container for proper disposal.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is a chemical of significant industrial and research value. Its straightforward synthesis and the versatile reactivity of its functional groups have established it as a crucial intermediate in the production of a wide array of products, from life-saving pharmaceuticals to advanced polymers. For professionals in drug development and material science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating innovative and cutting-edge products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. nbinno.com [nbinno.com]
- 5. Formamide, N,N-bis(2-cyanoethyl)- (CAS 3445-84-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. benchchem.com [benchchem.com]
- 8. N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. calpaclab.com [calpaclab.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Molecular Structure of N,N-Bis(2-cyanoethyl)formamide
This guide provides a comprehensive technical overview of the molecular structure of N,N-Bis(2-cyanoethyl)formamide, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the molecule's structural determination, spectroscopic signature, and synthesis. Our approach integrates foundational chemical principles with practical, field-proven insights to offer a self-validating framework for understanding and utilizing this compound.
Introduction and Significance
This compound (CAS No. 3445-84-9) is a multifunctional chemical compound recognized for its role as a key building block in organic synthesis.[1] Its structure, featuring a central formamide group flanked by two cyanoethyl arms, imparts a unique combination of reactivity and polarity. This makes it a valuable intermediate in the production of specialty polymers, pharmaceuticals, agrochemicals, and performance-enhancing additives for adhesives and coatings.[1][2] A thorough understanding of its molecular architecture is paramount for chemists aiming to leverage its properties in the design of complex molecules and novel materials.
Molecular Structure and Conformation
The core of the molecule is a tertiary amide. The geometry around the formamide group (H-C(=O)-N) is expected to be planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system, creating significant double-bond character in the C-N bond. This planarity is a well-documented feature of amides.[3][4] The two cyanoethyl groups are attached to the nitrogen atom, creating a molecule with the systematic IUPAC name this compound.[5]
Table 1: Predicted Molecular Geometry Parameters
The following table summarizes the predicted bond lengths and angles based on data from analogous structures, such as formamide, and standard values for alkyl chains and nitriles. These values provide a reliable framework for computational modeling and steric analysis.
| Parameter | Atoms Involved | Predicted Value | Rationale / Reference |
| Bond Lengths | |||
| Carbonyl C=O | C=O | ~1.21 Å | Based on experimental data for formamide.[3] |
| Amide C-N | (O=)C-N | ~1.35 Å | Shorter than a typical C-N single bond due to resonance.[3] |
| Formyl C-H | (O=)C-H | ~1.09 Å | Based on experimental data for formamide.[3] |
| N-Alkyl C-N | N-CH₂ | ~1.47 Å | Standard sp³ C - sp² N single bond. |
| Alkyl C-C | CH₂-CH₂ | ~1.53 Å | Standard sp³ C - sp³ C single bond. |
| C-Nitrile | CH₂-C≡N | ~1.47 Å | Standard sp³ C - sp C single bond. |
| C≡N Triple Bond | C≡N | ~1.16 Å | Standard C≡N triple bond. |
| Bond Angles | |||
| O=C-N | O=C-N | ~124.7° | Based on experimental data for formamide.[3][4] |
| C-N-C | CH₂-N-CH₂ | ~118° | Approaching trigonal planar geometry due to resonance. |
| N-C-C | N-CH₂-CH₂ | ~110° | Tetrahedral geometry with slight deviation. |
| C-C-C≡N | CH₂-CH₂-CN | ~111° | Tetrahedral geometry with slight deviation. |
| C-C≡N | CH₂-C≡N | ~178° | Nearly linear geometry of the nitrile group. |
Synthesis and Mechanistic Pathway
The primary industrial synthesis of this compound is achieved through a double Michael addition reaction between formamide and acrylonitrile.[6] This reaction is a cornerstone of carbon-carbon and carbon-nitrogen bond formation in organic synthesis.
Expertise in Action: Why the Michael Addition? The choice of the Michael addition is dictated by the electronic nature of the reactants. Acrylonitrile possesses a carbon-carbon double bond that is "activated" by the electron-withdrawing nitrile group (-C≡N). This polarization makes the β-carbon electrophilic and susceptible to attack by a nucleophile. Formamide, while a weak acid, can be deprotonated by a suitable base to form a nucleophilic anion that readily attacks the activated alkene.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on established procedures for Michael additions with acrylonitrile.[6]
Materials:
-
Formamide
-
Acrylonitrile (stabilized)
-
Triton B (40% solution in methanol) or another suitable base (e.g., sodium methoxide)
-
1,4-Dioxane (or another suitable aprotic solvent)
-
Concentrated Hydrochloric Acid
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve formamide (1.0 equivalent) in 1,4-dioxane.
-
Catalyst Addition: Add a catalytic amount of Triton B (e.g., 0.05 equivalents) to the solution and stir. The mixture may warm slightly.
-
Acrylonitrile Addition: Add acrylonitrile (2.2 equivalents) to the dropping funnel. Add the acrylonitrile dropwise to the stirred formamide solution over a period of 45-60 minutes. Maintain the reaction temperature below 40°C using a water bath if necessary. Causality Note: Slow addition is critical to control the exothermic reaction and prevent polymerization of acrylonitrile.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight to ensure the completion of the double addition.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add ice-water containing a small amount of concentrated hydrochloric acid to neutralize the base catalyst and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[1]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Spectroscopic methods are essential for verifying the molecular structure of the synthesized product. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should show two distinct triplets. The protons on the carbon adjacent to the nitrogen (N-CH₂) will be deshielded by the nitrogen and appear further downfield. The protons on the carbon adjacent to the nitrile group (CH₂-CN) will appear slightly further upfield. The triplet pattern arises from coupling to the adjacent CH₂ group. A singlet corresponding to the formyl proton (CHO) should also be present at a significantly downfield position.
-
¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments.[7] For this symmetric molecule, four distinct signals are predicted: one for the carbonyl carbon (C=O), one for the nitrile carbon (C≡N), and two for the methylene carbons (-CH₂-) of the ethyl chains. The carbonyl carbon signal will be the most downfield, a characteristic feature of amides.
Table 2: Predicted NMR Chemical Shifts (in CDCl₃)
| Nucleus | Group | Predicted δ (ppm) | Multiplicity (¹H) | Rationale |
| ¹H | -CHO | 8.0 - 8.2 | Singlet | Formyl proton, deshielded by C=O and N. |
| N-CH₂- | 3.6 - 3.8 | Triplet | Adjacent to electron-withdrawing nitrogen. | |
| -CH₂-CN | 2.7 - 2.9 | Triplet | Adjacent to electron-withdrawing nitrile. | |
| ¹³C | -C=O | 162 - 165 | N/A | Characteristic amide carbonyl carbon.[8] |
| -C≡N | 117 - 119 | N/A | Characteristic nitrile carbon. | |
| N-CH₂- | 45 - 48 | N/A | Carbon attached to nitrogen. | |
| -CH₂-CN | 17 - 20 | N/A | Carbon adjacent to nitrile. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
C≡N Stretch: A sharp, intense absorption band is expected in the range of 2240-2260 cm⁻¹. The presence of this peak is a strong confirmation of the nitrile functional groups.
-
C=O Stretch: A very strong, intense absorption band is expected around 1670-1690 cm⁻¹. This is a classic vibrational mode for a tertiary amide carbonyl group.[9] The position of this band is sensitive to the electronic environment; its presence confirms the formamide core.
-
C-H Stretch: Absorption bands for sp³ C-H stretching will be observed just below 3000 cm⁻¹. A weaker C-H stretch for the formyl proton may be seen around 2850 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure. Using Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the molecule (151.17 g/mol ).[10][11]
The fragmentation pattern is key to confirming the connectivity.[12] Common fragmentation pathways would include:
-
Loss of a cyanoethyl radical (•CH₂CH₂CN): This would lead to a significant fragment ion.
-
Cleavage of the C-C bond alpha to the nitrile: Loss of a •CN radical is possible.
-
McLafferty-type rearrangements are not expected due to the lack of gamma-hydrogens relative to the carbonyl group.
The NIST Mass Spectrometry Data Center provides an experimental EI mass spectrum for this compound, which can be used as a reference.[13]
Caption: A logical workflow for the structural verification of the final product.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[12]
-
Hazards: The compound is suspected of causing cancer and may damage fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure.[12][14]
-
Handling: Work should be conducted in a well-ventilated chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage is often at refrigerated temperatures (2-8°C) to ensure long-term stability.[1]
Conclusion
The molecular structure of this compound is defined by a planar formamide core with two flexible cyanoethyl sidechains. While crystallographic data is elusive, a robust structural model can be confidently established through a combination of synthesis via Michael addition and comprehensive spectroscopic analysis. NMR spectroscopy confirms the carbon-hydrogen backbone, FTIR identifies the key carbonyl and nitrile functional groups, and mass spectrometry validates the molecular weight and fragmentation. This multi-faceted approach provides the necessary framework for researchers to confidently use this versatile molecule in advanced synthesis and material development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound(3445-84-9) 13C NMR [m.chemicalbook.com]
- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 4. CCCBDB Experimental bond angles page 2 [cccbdb.nist.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. N,N-Dimethylformamide(68-12-2) 13C NMR spectrum [chemicalbook.com]
- 9. Formamide [webbook.nist.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Formamide, N,N-bis(2-cyanoethyl)- [webbook.nist.gov]
- 14. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to the Synthesis of N,N-Bis(2-cyanoethyl)formamide
Abstract
This technical guide provides a comprehensive overview of the synthesis of N,N-Bis(2-cyanoethyl)formamide, a versatile chemical intermediate. The document details the primary synthetic pathway, rooted in a base-catalyzed double Michael addition, and offers a step-by-step experimental protocol. Key aspects of the reaction mechanism, purification, and analytical characterization are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of the process. This guide is designed to be a practical resource, blending theoretical principles with actionable laboratory procedures.
Introduction
This compound, with the CAS number 3445-84-9, is a valuable intermediate in various fields of chemical synthesis[1][2]. Its structure, featuring a formamide group and two cyanoethyl arms, makes it a versatile building block for the synthesis of pharmaceuticals, specialty polymers with enhanced thermal stability, and agrochemicals[1]. The presence of multiple reactive sites allows for its use in the construction of complex molecular architectures[3]. This guide will focus on the most common and efficient method for its preparation: the double Michael addition of formamide to acrylonitrile.
Synthesis Pathway: The Double Michael Addition
The core of the synthesis for this compound is the cyanoethylation of formamide, which proceeds via a double Michael addition reaction. In this process, two molecules of acrylonitrile react with one molecule of formamide in the presence of a basic catalyst.
Reaction Mechanism
The reaction is initiated by the deprotonation of formamide by a base, generating a resonance-stabilized anion. This nucleophile then attacks the electrophilic β-carbon of acrylonitrile in a classic Michael addition. The process repeats, with the second N-H proton of the formamide being abstracted, followed by the addition of a second molecule of acrylonitrile to form the final product.
The choice of base is critical to the success of the reaction. While weaker bases may favor the formation of the mono-adduct, 3-formamidopropionitrile, a stronger base in appropriate stoichiometric ratios will drive the reaction towards the desired di-substituted product.
Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound.
Materials and Equipment
| Material | Formula | Molar Mass ( g/mol ) |
| Formamide | CH₃NO | 45.04 |
| Acrylonitrile | C₃H₃N | 53.06 |
| Triton B (40% in Methanol) | C₁₆H₂₈NO·CH₃OH | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer.
-
Initial Charge: Charge the flask with formamide (45.04 g, 1.0 mol).
-
Catalyst Addition: While stirring, add Triton B (40% in methanol, 2.0 mL) to the formamide.
-
Heating: Heat the mixture to 40-50 °C.
-
Acrylonitrile Addition: Add acrylonitrile (106.12 g, 2.0 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 40-50 °C. The reaction is exothermic and may require external cooling to control the temperature.
-
Reaction Time: After the addition is complete, continue stirring the mixture at 50 °C for an additional 3-4 hours to ensure the completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted starting materials and the catalyst.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation. Collect the fraction boiling at approximately 122 °C at 20 mmHg[1].
Visualization of the Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are typically employed.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₉N₃O[4][5] |
| Molecular Weight | 151.17 g/mol [4][5] |
| Appearance | Colorless liquid[1] |
| Density | 1.14 g/cm³[1] |
| Boiling Point | 122 °C at 20 mmHg[1] |
Spectroscopic Data
While a dedicated, publicly available spectrum for this compound is not readily accessible, spectral data is available through chemical suppliers and databases[6]. Based on the structure, the following characteristic signals can be expected:
-
¹H NMR:
-
A singlet for the formyl proton (-CHO).
-
Two triplets for the methylene protons (-CH₂-), corresponding to the two different positions in the cyanoethyl groups.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (-C=O) of the formamide group.
-
Signals for the methylene carbons (-CH₂-) of the cyanoethyl groups.
-
A signal for the nitrile carbon (-C≡N).
-
-
FTIR:
-
A strong absorption band for the nitrile group (-C≡N) around 2240 cm⁻¹.
-
A strong absorption band for the amide carbonyl group (-C=O) around 1670 cm⁻¹.
-
C-H stretching vibrations for the alkyl groups.
-
Safety and Handling
-
Formamide: Teratogenic. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acrylonitrile: Highly flammable and toxic. It is also a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
Triton B: Corrosive. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.
Conclusion
The synthesis of this compound via the double Michael addition of formamide to acrylonitrile is a robust and efficient method for producing this valuable chemical intermediate. By carefully controlling the reaction conditions, particularly the stoichiometry and temperature, high yields of the desired product can be achieved. Proper work-up and purification are crucial for obtaining a high-purity final product. The information provided in this guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis and application of this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1stsci.com [1stsci.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound(3445-84-9) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Organic Solvent Solubility of N,N-Bis(2-cyanoethyl)formamide
Abstract
N,N-Bis(2-cyanoethyl)formamide is a multifunctional chemical intermediate critical to the synthesis of pharmaceuticals, specialty polymers, and agrochemicals.[1] Its efficacy in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility profile essential for process optimization, formulation development, and reaction engineering. This guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data, this document consolidates known qualitative information, presents a theoretical framework based on molecular structure to predict solubility, and provides a detailed, field-proven experimental protocol for researchers to precisely determine solubility in any solvent of interest.
Introduction to this compound: A Molecular Profile
This compound, also known as 3,3'-(formylazanediyl)dipropanenitrile, is a colorless to light yellow liquid at ambient conditions.[2] Its molecular structure is characterized by a central formamide group flanked by two cyanoethyl arms. This unique combination of functional groups dictates its chemical reactivity and physical properties, including its solubility.
The formamide core provides a highly polar center capable of acting as a hydrogen bond acceptor, while the two terminal nitrile (-C≡N) groups are strongly electron-withdrawing, further enhancing the molecule's polarity. These features are pivotal in its role as a versatile building block in organic synthesis and material science.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | [Chem-Impex][3] |
| Molecular Weight | 151.17 g/mol | [PubChem][4] |
| Appearance | Colorless to light yellow liquid | [Chem-Impex, ChemicalBook][2][3] |
| Density | ~1.14 g/mL | [Chem-Impex][3] |
| Boiling Point | 122 °C @ 20 mmHg | [Chem-Impex][3] |
| LogP (Octanol/Water) | -1.1 | [PubChem][4] |
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors for this compound are its high polarity and its hydrogen bonding capability.
-
Polarity: The molecule possesses a significant dipole moment due to the electronegative oxygen and nitrogen atoms in the formamide group and the nitrogen atoms in the nitrile groups. The calculated octanol-water partition coefficient (LogP) of -1.1 indicates that the compound is hydrophilic, meaning it has a strong preference for polar environments over nonpolar ones.[4]
-
Hydrogen Bonding: While it lacks a hydrogen atom attached to a highly electronegative atom (and thus cannot act as a hydrogen bond donor), the oxygen of the carbonyl group and the nitrogen atoms of the nitrile groups can act as potent hydrogen bond acceptors.
Based on these characteristics, we can predict its solubility behavior in different classes of organic solvents:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as hydrogen bond donors. Strong interactions are expected between the solvent's hydroxyl protons and the compound's oxygen and nitrogen atoms. Therefore, high solubility or miscibility is predicted. This is supported by qualitative data indicating it is "Soluble in water".[2]
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): These solvents are polar but do not donate hydrogen bonds. Strong dipole-dipole interactions between the solvent and this compound are expected to result in high solubility. The parent molecule, formamide, is miscible with acetone, which supports this prediction.[3]
-
Nonpolar Solvents (e.g., hexane, toluene, benzene): These solvents have weak London dispersion forces and cannot form strong interactions with the highly polar solute. Consequently, low solubility or immiscibility is predicted. Formamide is only very slightly soluble in benzene and ether, which aligns with this expectation.[3]
Solubility Profile of this compound
| Solvent Class | Solvent | Predicted Solubility | Known Qualitative Data |
| Polar Protic | Water | High / Miscible | Soluble[2] |
| Methanol | High / Miscible | Data not available | |
| Ethanol | High / Miscible | Data not available | |
| Polar Aprotic | Acetone | High / Miscible | Data not available |
| Acetonitrile (ACN) | High / Miscible | Data not available | |
| Dimethyl Sulfoxide (DMSO) | High / Miscible | Data not available | |
| N,N-Dimethylformamide (DMF) | High / Miscible | Data not available | |
| Tetrahydrofuran (THF) | Moderate | Data not available | |
| Nonpolar | Toluene | Low / Immiscible | Data not available |
| Hexane | Low / Immiscible | Data not available | |
| Diethyl Ether | Low / Immiscible | Data not available |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This section provides a robust, step-by-step protocol for the quantitative determination of solubility, a method widely recognized for its reliability.[2] The causality behind each step is explained to ensure scientific integrity.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solute)
-
Selected organic solvent (high purity)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Protocol Workflow Diagram
Caption: Workflow for quantitative solubility determination.
Step-by-Step Methodology:
-
Preparation of Supersaturated Solution:
-
Action: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.
-
Causality: Starting with a supersaturated solution ensures that the solvent is fully saturated at equilibrium, which is the definition of solubility.
-
-
Equilibration:
-
Action: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient period, typically 24 to 72 hours.
-
Causality: Constant temperature is critical as solubility is temperature-dependent. Prolonged agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
-
Phase Separation and Sampling:
-
Action: After equilibration, turn off the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours. This allows the excess, undissolved solute to settle.
-
Causality: This step ensures that the supernatant liquid is free of solid microparticles, which would otherwise lead to an overestimation of solubility.
-
-
Sample Isolation and Preparation:
-
Action: Carefully draw a sample of the clear supernatant into a syringe. Attach a 0.22 µm syringe filter that is chemically resistant to the solvent. Discard the first few drops to waste and then dispense a known volume or mass of the clear, saturated solution into a pre-weighed volumetric flask.
-
Causality: Filtration is a critical self-validating step to remove any remaining suspended particles, ensuring you are only analyzing the dissolved solute. Using a tared flask allows for precise measurement for subsequent calculations.
-
-
Quantification:
-
Action: Dilute the collected sample quantitatively with the same solvent to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV or GC-FID). Analyze the sample to determine its concentration.
-
Causality: Direct analysis of a saturated solution is often impossible as it would saturate the detector. A precise, quantitative dilution is necessary to bring the concentration into a measurable range.
-
-
Calculation:
-
Action: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Practical Considerations and Safety
-
Solvent Selection: For synthetic applications, a solvent should be chosen that not only dissolves this compound but is also compatible with the reaction conditions and downstream purification processes. For formulations, co-solvent systems may be explored to achieve desired properties.
-
Safety: this compound and many organic solvents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any work.
Conclusion
This compound is a highly polar, hydrophilic molecule. Its solubility is highest in polar protic and polar aprotic solvents and predicted to be very low in nonpolar solvents. While published quantitative data is sparse, the theoretical principles and detailed experimental protocol provided in this guide equip researchers and drug development professionals with the necessary tools to confidently assess and utilize the solubility properties of this important chemical intermediate.
References
A Guide to Cyanoethylation: Unraveling the Mechanism and the Role of N,N-Bis(2-cyanoethyl)formamide
This technical guide serves as an in-depth resource for researchers, chemists, and drug development professionals on the principles of cyanoethylation. A common point of confusion is the role of specific reagents. This paper clarifies that N,N-Bis(2-cyanoethyl)formamide is not a primary cyanoethylating agent, but rather a product derived from the cyanoethylation of formamide. The core of the cyanoethylation reaction mechanism is centered on the high reactivity of acrylonitrile as a Michael acceptor.
The True Agent of Cyanoethylation: Acrylonitrile
Cyanoethylation is a fundamental organic reaction that involves the addition of a cyanoethyl group (-CH₂CH₂CN) to a substrate.[1] This process is a classic example of a Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound or, in this case, a nitrile. The primary and most widely used reagent for this transformation is acrylonitrile (H₂C=CH-CN) .[1][2]
The powerful electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond in acrylonitrile. This polarization renders the β-carbon atom electrophilic and highly susceptible to attack by nucleophiles.[3]
The General Mechanism of Cyanoethylation
The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile (YH), thereby increasing its nucleophilicity.[1][4] The resulting anion then attacks the β-carbon of acrylonitrile in a conjugate addition. The general mechanism can be summarized as follows:
-
Activation of the Nucleophile : A base (B:) removes a proton from the nucleophilic substrate (YH) to generate a potent nucleophilic anion (Y⁻).
-
Nucleophilic Attack : The anion (Y⁻) attacks the electrophilic β-carbon of acrylonitrile. This results in the formation of a resonance-stabilized carbanion intermediate.
-
Protonation : The carbanion is protonated by the conjugate acid of the base (BH⁺) or another proton source in the medium, yielding the final cyanoethylated product.
A wide array of protic nucleophiles can be used in cyanoethylation, including alcohols, phenols, thiols, and primary and secondary amines.[1][2]
Formation and Chemistry of this compound
This compound (CAS No. 3445-84-9) is a chemical intermediate whose structure results from the exhaustive cyanoethylation of formamide (HCONH₂).[5][6][7] Formamide possesses two active hydrogen atoms on the nitrogen, allowing it to react with two equivalents of acrylonitrile.
Mechanism of this compound Synthesis
The synthesis proceeds in two sequential cyanoethylation steps, analogous to the reaction with ammonia or primary amines.[8]
-
Mono-cyanoethylation : In the first step, formamide reacts with one molecule of acrylonitrile to yield N-(2-cyanoethyl)formamide (also known as 3-formamidopropionitrile).[9]
-
Di-cyanoethylation : The resulting monosubstituted product still has one active hydrogen on the nitrogen atom. It can therefore act as a nucleophile and react with a second molecule of acrylonitrile to form the final product, this compound.
This sequential reaction highlights a key aspect of cyanoethylation with amines or amides containing multiple N-H bonds: the potential to form mono-, di-, or even tri-substituted products depending on the stoichiometry and reaction conditions.[8] While this compound can serve as an intermediate in the synthesis of other specialty chemicals, it does not act as a donor of cyanoethyl groups.[5]
Experimental Protocols and Considerations
The trustworthiness of any synthetic protocol relies on a clear understanding of the variables that control reaction rate, selectivity, and yield.
Catalyst Selection
The choice of catalyst is critical and depends on the nucleophilicity of the substrate.
| Catalyst Type | Substrate Class | Rationale & Examples |
|---|---|---|
| Strong Bases | Alcohols, Amides, Thiols | Required to deprotonate less acidic nucleophiles. Examples include sodium hydroxide, potassium carbonate, and quaternary ammonium hydroxides like Triton B.[3][10][11] |
| Weak Bases / No Catalyst | Aliphatic Amines | Primary and secondary aliphatic amines are often nucleophilic enough to react with acrylonitrile without a catalyst.[3] |
| Acid Catalysts | Aromatic Amines | For less reactive amines, acid catalysts like acetic acid or Lewis acids like zinc chloride can activate the acrylonitrile molecule.[3][9] |
Protocol 1: Synthesis of a β-Alkoxypropionitrile via Cyanoethylation of an Alcohol
This protocol details a general procedure for the base-catalyzed cyanoethylation of a primary alcohol.
Workflow:
Step-by-Step Methodology:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the alcohol (1.0 eq) and a catalytic amount of a base (e.g., 10 mol% K₂CO₃).[10][12] If the reaction is highly exothermic, the flask should be cooled in an ice bath.
-
Reagent Addition : Add acrylonitrile (1.1 eq) dropwise to the stirred mixture over 30 minutes, maintaining the internal temperature below 20°C. Causality: Slow addition is crucial to control the exothermicity of the reaction and prevent uncontrolled polymerization of acrylonitrile.
-
Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by TLC or GC analysis.
-
Workup : Upon completion, neutralize the basic catalyst with a dilute acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel, add water and an appropriate organic solvent (e.g., diethyl ether). Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure β-alkoxypropionitrile.
Protocol 2: Synthesis of N,N-Bis(2-cyanoethyl)amine
This procedure, adapted from established methods for the cyanoethylation of ammonia, serves as a direct analogue for the synthesis of this compound from formamide.[8]
Step-by-Step Methodology:
-
Reaction Setup : In a pressure-rated vessel, place formamide (1.0 eq). Cool the vessel in an ice bath.
-
Reagent Addition : Carefully add acrylonitrile (2.2 eq). Causality: Using a slight excess of acrylonitrile ensures the complete conversion of the mono-substituted intermediate to the di-substituted product.
-
Reaction : Seal the vessel and allow it to warm to room temperature. The reaction is often left to proceed for several hours or overnight. Gentle heating may be required for less reactive amides, but this increases the risk of acrylonitrile polymerization.
-
Workup and Purification : After the reaction period, vent the vessel carefully. The excess acrylonitrile and any volatile byproducts can be removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or recrystallization.
Applications and Significance
The cyanoethyl group is a versatile functional handle in organic synthesis and materials science.
-
Pharmaceutical Synthesis : The nitrile group in cyanoethylated compounds can be hydrolyzed to carboxylic acids or reduced to primary amines, providing pathways to a wide range of biologically active molecules and drug intermediates.[11][13]
-
Polymer Chemistry : Acrylonitrile itself is a key monomer. Cyanoethylation is also used to modify polymers like cotton or to prepare specialty chemicals used in polymer formulations.[14][15]
-
Protecting Groups : The 2-cyanoethyl group is widely used as a protecting group for phosphate moieties in oligonucleotide synthesis due to its stability under acidic and neutral conditions and its clean removal under mild basic conditions (de-cyanoethylation).[1][16]
Conclusion
This guide has established that the mechanism of cyanoethylation is a base-catalyzed Michael addition of a nucleophile to acrylonitrile. This compound is not a reagent for this general reaction, but rather a specific product formed from the exhaustive cyanoethylation of formamide. A thorough understanding of the underlying mechanism, the role of the catalyst, and control over reaction conditions are paramount for achieving high yields and selectivity in these powerful synthetic transformations.
References
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. organicreactions.org [organicreactions.org]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN111253320A - Synthetic method of formyl pyrimidine - Google Patents [patents.google.com]
- 10. digital-library.theiet.org [digital-library.theiet.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 14. Methyl acrylate - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. glenresearch.com [glenresearch.com]
Theoretical Studies on the Reactivity of N,N-Bis(2-cyanoethyl)formamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis(2-cyanoethyl)formamide, a multifunctional molecule incorporating both formamide and cyanoethyl moieties, presents a versatile platform for a variety of chemical transformations. This guide provides a comprehensive theoretical exploration of its reactivity, drawing upon established principles of organic chemistry and analogous reactions of related compounds. We will delve into the anticipated reactivity of its distinct functional groups, including hydrolysis, reduction, and cyclization pathways, offering insights for its application in the synthesis of novel pharmaceuticals, polymers, and other specialty chemicals. This document serves as a foundational resource for researchers seeking to harness the synthetic potential of this intriguing molecule.
Introduction and Molecular Overview
This compound (CAS No. 3445-84-9) is a colorless liquid that serves as a key intermediate in various industrial and research applications. Its utility stems from the presence of three reactive centers: a formamide group and two cyanoethyl groups. This unique combination allows for a diverse range of chemical modifications, making it a valuable building block in organic synthesis. Its applications are noted in the production of specialty polymers with enhanced thermal stability and chemical resistance, as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and in formulations for adhesives and coatings.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉N₃O | [3][4] |
| Molecular Weight | 151.17 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 122 °C at 20 mmHg | [1] |
| Density | 1.14 g/cm³ | [1] |
| CAS Number | 3445-84-9 | [1][5] |
Reactivity of the Formamide Moiety
The formamide group in this compound is a primary site for chemical transformations, including hydrolysis and reduction.
Hydrolysis: Deformylation to the Corresponding Amine
The formamide group can be hydrolyzed under both acidic and basic conditions to yield the corresponding secondary amine, bis(2-cyanoethyl)amine.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent elimination of formic acid yields the secondary amine.[6]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the formyl group to produce the amine.[7]
Experimental Protocol: General Procedure for Acid-Catalyzed Deformylation
-
Dissolve this compound in a suitable solvent (e.g., methanol, water).
-
Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃).
-
Extract the product with an organic solvent and purify by distillation or chromatography.
Reduction to N,N-Bis(3-aminopropyl)formamide
The formamide group can be reduced to a methylamine. However, the selective reduction of the formamide in the presence of two nitrile groups is challenging. More commonly, all three functional groups would be reduced simultaneously. A milder reducing agent might selectively reduce the formamide. For instance, catalytic hydrogenation with specific catalysts could potentially achieve this transformation.
Reactivity of the Cyanoethyl Moieties
The two cyanoethyl groups are key to the molecule's utility as a synthetic building block, participating in reduction and cyclization reactions.
Reduction to the Corresponding Diamine
The nitrile groups can be readily reduced to primary amines, yielding N,N-bis(3-aminopropyl)formamide. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents.
-
Catalytic Hydrogenation: This is a common and efficient method for the reduction of nitriles. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are typically employed under a hydrogen atmosphere. The reaction is often carried out in a protic solvent like ethanol or methanol, sometimes with the addition of ammonia to suppress the formation of secondary amines.
-
Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can also effectively reduce nitriles to primary amines. These reactions are typically performed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Experimental Protocol: General Procedure for Catalytic Hydrogenation
-
Charge a high-pressure reactor with this compound, a suitable solvent (e.g., ethanol), and a catalytic amount of Raney nickel.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture with vigorous stirring and maintain the temperature and pressure for the required duration.
-
Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques (GC or LC-MS).
-
Upon completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation.
Intramolecular Cyclization: Thorpe-Ziegler Reaction
The presence of two nitrile groups within the same molecule opens up the possibility of intramolecular cyclization via the Thorpe-Ziegler reaction.[8] This reaction, which is catalyzed by a strong, non-nucleophilic base, leads to the formation of a cyclic β-enaminonitrile. Subsequent hydrolysis of this intermediate yields a cyclic ketone.[9]
In the case of this compound, the Thorpe-Ziegler cyclization would theoretically lead to a six-membered ring.
Experimental Protocol: Theoretical Procedure for Thorpe-Ziegler Cyclization
-
To a solution of this compound in an aprotic solvent (e.g., THF, toluene) under an inert atmosphere, add a strong base (e.g., sodium hydride, lithium diisopropylamide) at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete (monitored by TLC or GC).
-
Carefully quench the reaction with a proton source (e.g., water, ethanol).
-
For the formation of the cyclic ketone, perform an acidic workup with an aqueous acid solution (e.g., HCl, H₂SO₄) and heat as necessary.
-
Extract the product with an organic solvent and purify by chromatography or crystallization.
Tandem and Cascade Reactions
The multifunctionality of this compound allows for the design of tandem or cascade reactions where multiple transformations occur in a single pot.
Reductive Cyclization to Piperidine Derivatives
A particularly attractive synthetic route involves the simultaneous reduction of the nitrile groups and intramolecular cyclization. This could potentially be achieved through catalytic hydrogenation under specific conditions that favor the formation of a piperidine ring system. The initially formed primary amines could undergo intramolecular cyclization, possibly with the elimination of the formyl group or its participation in the cyclization. The synthesis of piperidine derivatives is of significant interest in medicinal chemistry due to their prevalence in pharmaceuticals.[10][11]
Safety and Handling
While specific toxicity data for this compound is not extensively detailed in readily available literature, it is prudent to handle it with the care afforded to other organic nitriles and amides. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a versatile synthetic intermediate with significant potential for the construction of complex molecular architectures. This guide has provided a theoretical framework for understanding its reactivity, focusing on the transformations of its formamide and cyanoethyl functional groups. The explored reactions, including hydrolysis, reduction, and cyclization, open avenues for the synthesis of a wide range of valuable compounds, from simple amines to complex heterocyclic systems. Further experimental investigation into these theoretical pathways is warranted to fully unlock the synthetic utility of this promising molecule.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. synarchive.com [synarchive.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajchem-a.com [ajchem-a.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N,N-Bis(2-cyanoethyl)formamide
This guide provides an in-depth exploration of the safety protocols, handling procedures, and essential Material Safety Data Sheet (MSDS) information for N,N-Bis(2-cyanoethyl)formamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a comprehensive understanding of the causality behind safety measures, ensuring a self-validating system of laboratory practice.
Introduction and Scientific Context
This compound (CAS No. 3445-84-9) is a versatile intermediate in organic synthesis, finding applications in the preparation of various specialty chemicals and pharmaceuticals.[1] Its unique molecular structure, featuring two cyanoethyl groups attached to a formamide backbone, makes it a valuable building block in the creation of complex molecules. However, the very reactivity that makes this compound useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide is predicated on the principle of proactive safety—anticipating risks and implementing controls to mitigate them. The following sections will delve into the known hazards, provide explicit, field-tested handling procedures, and outline emergency response protocols. It is imperative to recognize that while comprehensive, this guide is not a substitute for institutional safety protocols and a thorough review of the most current Safety Data Sheet (SDS) from your supplier.
Hazard Identification and Toxicological Profile
It is crucial to handle this compound with the assumption that it may share the hazardous properties of formamide until specific data becomes available.
Known Hazards of this compound
Safety data sheets from suppliers classify this compound as acutely toxic. It is considered toxic if swallowed, in contact with skin, or if inhaled.[2] It is also reported to cause skin and serious eye irritation.[2]
Toxicological Insights from Formamide (CAS No. 75-12-7)
Formamide is a well-studied compound with a clear toxicological profile that should be considered when handling its derivatives.
-
Acute Toxicity: Formamide exhibits low acute toxicity via oral, dermal, and inhalation routes in animal studies. The oral LD50 in rats is reported to be greater than 2000 mg/kg bw.
-
Skin and Eye Irritation: Formamide is reported to be a slight skin and eye irritant in animal studies.
-
Reproductive Toxicity: Formamide is classified as a substance that may damage fertility or the unborn child.[3] Developmental toxicity has been observed in oral gavage studies with rats and rabbits.[4][5]
-
Germ Cell Mutagenicity: Based on available data, formamide is not considered to be genotoxic.
Due to the presence of the formamide functional group, it is prudent to treat this compound as a potential reproductive toxin and carcinogen.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling and storage.
| Property | Value | Source |
| CAS Number | 3445-84-9 | [7] |
| Molecular Formula | C₇H₉N₃O | |
| Molecular Weight | 151.17 g/mol | |
| Appearance | Colorless to light yellow viscous liquid | [1][4] |
| Boiling Point | 265 °C | [4] |
| Density | 1.15 g/cm³ | [4] |
| Flash Point | 209 °C | [4] |
| Water Solubility | Soluble | [4] |
Safe Handling and Personal Protective Equipment (PPE)
The following protocols are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.
Engineering Controls
All work with this compound should be conducted in a well-ventilated laboratory, and for procedures with a risk of aerosol generation, a certified chemical fume hood is mandatory.[8] Emergency eyewash stations and safety showers must be readily accessible.[8]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. The following recommendations are based on the known hazards and the properties of the compound.
-
Hand Protection: Due to the presence of nitrile groups and the potential for skin absorption, robust chemical-resistant gloves are required. For incidental contact, nitrile gloves may be suitable.[9] For extended contact or immersion, butyl rubber gloves are recommended.[9] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[10]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[11] In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.[12]
-
Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit is recommended.[8]
-
Respiratory Protection: If working outside of a fume hood where inhalation exposure is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.[11]
The following DOT diagram illustrates the logical workflow for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First-Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]
The following diagram outlines the immediate response to an accidental exposure.
Caption: Accidental Exposure Response Workflow.
Spill Response
For a minor spill, follow these steps:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure adequate ventilation or work within a fume hood.
-
Don PPE: Wear appropriate PPE as outlined in Section 4.2.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Work from the outside of the spill inwards to prevent spreading.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
For a major spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Storage and Disposal
Proper storage and disposal are crucial to prevent accidents and environmental contamination.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]
Disposal
All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous waste.[14] Collect liquid waste in a dedicated, properly labeled, and sealed container.[14] Solid waste should be collected in a separate, clearly labeled container.[14] Follow all local, state, and federal regulations for hazardous waste disposal.
The following diagram illustrates the decision-making process for waste disposal.
Caption: Hazardous Waste Disposal Workflow.
Conclusion
This compound is a valuable chemical intermediate, but its safe use hinges on a comprehensive understanding of its potential hazards and the strict adherence to established safety protocols. By integrating the principles of proactive safety, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this compound. Always prioritize safety, consult the latest SDS, and adhere to your institution's specific guidelines.
References
- 1. westliberty.edu [westliberty.edu]
- 2. Chemical Resistances for Different Rubber Materials - Rubber Articles | Timco Rubber [timcorubber.com]
- 3. 1stsci.com [1stsci.com]
- 4. Evaluation of the developmental toxicity of formamide in Sprague-Dawley (CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the developmental toxicity of formamide in New Zealand white rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elastoproxy.com [elastoproxy.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. carlroth.com [carlroth.com]
- 13. Rubber Chemical Resistance and Compatibility Guide - Swift Supplies Australia [swiftsupplies.com.au]
- 14. advancedindustrial.com.au [advancedindustrial.com.au]
Unlocking New Frontiers: A Technical Guide to N,N-Bis(2-cyanoethyl)formamide for Researchers and Drug Development Professionals
An In-Depth Exploration of a Versatile Chemical Intermediate Poised for Innovation
N,N-Bis(2-cyanoethyl)formamide, a multifunctional chemical entity, is quietly gaining traction across diverse scientific disciplines. While historically utilized in specific industrial applications, its unique molecular architecture presents a compelling case for broader exploration in cutting-edge research, particularly in polymer chemistry, electrochemistry, and as a versatile building block in organic synthesis. This guide, intended for researchers, scientists, and drug development professionals, delves into the core technical aspects of this compound, moving beyond a cursory overview to provide actionable insights and identify promising, yet underexplored, avenues for future investigation.
Foundational Knowledge: Synthesis and Physicochemical Properties
This compound (C₇H₉N₃O) is a colorless to pale yellow liquid.[1] Its synthesis is primarily achieved through the cyanoethylation of formamide, a Michael addition reaction where two equivalents of acrylonitrile react with formamide in the presence of a basic catalyst.
Synthesis Protocol: A Self-Validating System
A robust and reproducible synthesis is paramount for any research application. The following protocol outlines a laboratory-scale synthesis of this compound, designed for high yield and purity.
Materials:
-
Formamide
-
Acrylonitrile
-
Triton B (40% solution in methanol)
-
Glacial acetic acid
-
Dichloromethane
-
Hexane
-
Anhydrous sodium sulfate
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve formamide in a suitable solvent like dioxane.
-
Add a catalytic amount of Triton B to the formamide solution and cool the mixture in an ice bath.
-
Slowly add acrylonitrile dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C. The exothermicity of the reaction necessitates careful control of the addition rate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours to ensure complete reaction.
-
Neutralize the catalyst by adding glacial acetic acid until the solution is slightly acidic.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the crude product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic extract to obtain the crude this compound.
-
Purify the product by vacuum distillation to yield a colorless to pale yellow liquid.
Causality Behind Experimental Choices: The use of a basic catalyst like Triton B is crucial for deprotonating the formamide, generating the nucleophile that initiates the Michael addition. The dropwise addition of acrylonitrile at low temperatures is a critical safety and yield-optimization step, preventing a runaway reaction and minimizing the formation of byproducts. Neutralization of the catalyst before workup is essential to prevent side reactions during purification.
Physicochemical and Spectroscopic Data
A thorough understanding of the compound's properties is fundamental for its application.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 122 °C at 20 mmHg | [1] |
| Density | 1.14 g/cm³ | [1] |
Spectroscopic Data:
-
¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbon, the two nitrile carbons, and the four methylene carbons, confirming the molecular structure.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C≡N stretching of the nitrile groups (around 2250 cm⁻¹) and the C=O stretching of the formamide group (around 1670 cm⁻¹).
Potential Research Area 1: Advanced Polymer Chemistry
The presence of two polar nitrile groups and a formamide moiety makes this compound an intriguing candidate for applications in polymer science, particularly as a solvent for polar polymers like polyacrylonitrile (PAN).
This compound as a High-Performance Solvent for Polyacrylonitrile
The processing of PAN, a key precursor for carbon fibers, relies heavily on solvents that can effectively disrupt the strong dipole-dipole interactions between the nitrile groups of the polymer chains.[3] While dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used, they present certain environmental and safety concerns. This compound offers a potentially advantageous alternative.
Hypothesis: The multiple polar functional groups in this compound can effectively solvate PAN chains, leading to stable solutions with properties suitable for fiber spinning. The interaction between the nitrile groups of the solvent and the polymer is expected to be a key factor in its dissolving power.[4]
Proposed Research Workflow:
Caption: Workflow for evaluating this compound as a PAN solvent.
Key Mechanistic Claim: The efficiency of this compound as a solvent for PAN will be directly related to its ability to form strong dipole-dipole interactions with the nitrile groups of the polymer, thereby overcoming the strong intermolecular forces within the PAN chains.[3] This can be probed using techniques like Fourier-transform infrared (FTIR) spectroscopy to observe shifts in the C≡N stretching frequency upon dissolution.
Potential Research Area 2: Electrolytes for Next-Generation Batteries
The search for safer and higher-performance electrolytes is a critical area in battery research. The high polarity and presence of nitrogen and oxygen atoms in this compound suggest its potential as a component in non-aqueous electrolytes for lithium-ion or sodium-ion batteries.
Investigating this compound in Electrolyte Formulations
The key properties of an electrolyte solvent are its ionic conductivity when mixed with a salt, its electrochemical stability window, and its ability to form a stable solid-electrolyte interphase (SEI) on the anode.
Hypothesis: The polar nature of this compound should allow for the dissolution of various lithium or sodium salts. Its molecular structure may contribute to a wide electrochemical stability window and the formation of a nitrogen-rich SEI layer, which can enhance battery performance and safety.
Proposed Experimental Protocol: Electrochemical Characterization
-
Electrolyte Preparation: Prepare a series of electrolytes by dissolving a chosen salt (e.g., LiPF₆, NaPF₆) in this compound at different concentrations.
-
Ionic Conductivity Measurement: Use electrochemical impedance spectroscopy (EIS) to determine the ionic conductivity of the prepared electrolytes at various temperatures. A Nyquist plot will be generated, and the bulk resistance of the electrolyte can be used to calculate conductivity.[5]
-
Electrochemical Stability Window (ESW) Determination: Employ linear sweep voltammetry (LSV) using a three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., lithium or sodium foil). The ESW is the potential range between the onset of oxidative and reductive decomposition of the electrolyte.
-
SEI Formation and Characterization: Assemble coin cells with a relevant anode material (e.g., graphite, silicon, or hard carbon) and the prepared electrolyte. Cycle the cells and then disassemble them in an argon-filled glovebox. Analyze the surface of the anode using techniques like X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to characterize the composition and morphology of the SEI layer.
Caption: Workflow for evaluating this compound in battery electrolytes.
Potential Research Area 3: A Versatile Precursor in Organic Synthesis
The presence of two nitrile groups and a formamide functionality makes this compound a valuable precursor for the synthesis of a variety of organic molecules, especially heterocyclic compounds.
Synthesis of Novel Heterocyclic Scaffolds
The nitrile groups can undergo various transformations, including hydrolysis, reduction, and cycloaddition reactions. The formamide group can also participate in cyclization reactions or be hydrolyzed to the corresponding secondary amine.
Hypothesis: The two cyanoethyl arms of the molecule can be induced to react intramolecularly or with external reagents to form a variety of nitrogen-containing heterocyclic rings, such as piperidines, pyrrolizidines, or other more complex fused systems.
Example Synthetic Pathway: Reductive Cyclization
A potential synthetic route to a substituted piperidine derivative could involve the reduction of the nitrile groups to primary amines, followed by an intramolecular cyclization.
Proposed Experimental Protocol:
-
Reduction of Nitrile Groups: Dissolve this compound in a suitable solvent (e.g., ethanol or THF). Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel) under controlled temperature and pressure.
-
Intramolecular Cyclization: The resulting diamine may spontaneously cyclize upon workup or may require heating or the addition of a catalyst to facilitate the ring-closing reaction.
-
Isolation and Characterization: Purify the resulting heterocyclic compound using column chromatography or distillation. Characterize the product using NMR, IR, and mass spectrometry to confirm its structure.
Causality Behind Experimental Choices: The choice of reducing agent is critical. LiAlH₄ is a powerful reducing agent that will reduce both the nitriles and the formamide, while catalytic hydrogenation can potentially be more selective for the nitrile groups under specific conditions. The reaction conditions for the cyclization step will depend on the stability of the intermediate diamine and the desired ring size.
Safety and Handling
Mandatory Safety Protocols:
-
Engineering Controls: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a chemical intermediate with significant, yet largely untapped, potential. Its versatile structure opens doors for innovation in several high-impact research areas. This guide has outlined three promising avenues for exploration: its application as a high-performance solvent in polymer chemistry, its potential as a novel component in battery electrolytes, and its use as a precursor for the synthesis of complex heterocyclic molecules. By providing a framework for systematic investigation, including detailed experimental considerations, this document aims to empower researchers to unlock the full potential of this intriguing molecule and contribute to advancements in materials science, energy storage, and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound(3445-84-9) 13C NMR spectrum [chemicalbook.com]
- 3. Interactions between polyacrylonitrile and solvents: density functional theory study and two-dimensional infrared correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. metrohm.com [metrohm.com]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of N,N-Bis(2-cyanoethyl)formamide in the Synthesis of Pharmaceutical Intermediates
Foreword: Unveiling the Potential of a Versatile Building Block
In the intricate landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. N,N-Bis(2-cyanoethyl)formamide, a seemingly unassuming dinitrile, has emerged as a versatile and valuable building block in the synthesis of complex molecular architectures.[1] Its unique structural features, comprising two reactive cyanoethyl arms tethered to a formamide core, offer a gateway to a diverse array of functional group transformations and the construction of key heterocyclic scaffolds.
This comprehensive technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide not just a set of instructions, but a deep understanding of the chemical principles governing the use of this compound. We will delve into its pivotal role in generating crucial pharmaceutical intermediates, supported by detailed protocols, mechanistic insights, and practical considerations to ensure both scientific integrity and successful experimental outcomes.
Section 1: Chemical Profile and Strategic Significance
This compound, with the IUPAC name this compound and CAS Number 3445-84-9, is a colorless to light yellow liquid.[1] Its strategic importance in pharmaceutical synthesis lies in its ability to be transformed into precursors for a variety of bioactive molecules.
| Property | Value |
| Molecular Formula | C₇H₉N₃O |
| Molecular Weight | 151.17 g/mol |
| Boiling Point | 122 °C at 20 mmHg |
| Density | 1.14 g/mL |
| Synonyms | N-Formylimino-3,3'-dipropionitrile |
The presence of two nitrile groups allows for their conversion into carboxylic acids, amines, or their participation in cyclization reactions to form heterocyclic systems – a cornerstone of medicinal chemistry. The formamide group, while seemingly simple, can also be hydrolyzed or participate in further chemical transformations.
Section 2: Core Application: Synthesis of 3,3'-(Formylazanediyl)dipropanoic Acid - A Gateway Intermediate
A primary and highly valuable application of this compound is its hydrolysis to 3,3'-(formylazanediyl)dipropanoic acid. This dicarboxylic acid serves as a crucial intermediate for the synthesis of various more complex molecules, including substituted piperidines and other nitrogen-containing heterocycles that are prevalent in a wide range of pharmaceuticals, from antivirals to central nervous system agents.
Mechanistic Rationale: The "Why" Behind the Hydrolysis
The conversion of the nitrile groups in this compound to carboxylic acids is typically achieved through acid- or base-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile carbon is protonated, rendering it more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.
-
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to a primary amide. Subsequent hydrolysis of the amide, driven by the attack of another hydroxide ion on the carbonyl carbon, yields the carboxylate salt and ammonia. Acidic workup is then required to protonate the carboxylate and isolate the dicarboxylic acid.
For this application, we will focus on the acid-catalyzed hydrolysis, as it allows for direct isolation of the dicarboxylic acid upon completion of the reaction.
Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Section 3: Detailed Experimental Protocol
Protocol 3.1: Synthesis of 3,3'-(Formylazanediyl)dipropanoic Acid
This protocol details the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound (≥90% purity)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Crystallizing dish
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging of Reagents: To the flask, add 15.1 g (0.1 mol) of this compound.
-
Addition of Acid: Carefully and slowly add 100 mL of concentrated hydrochloric acid to the flask. The addition may be exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reaction: Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ammonia evolution (use appropriate safety precautions for detecting ammonia).
-
Cooling and Crystallization: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Then, cool the flask in an ice bath for 1-2 hours to promote crystallization of the product.
-
Isolation of Product: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any residual acid.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White crystalline solid |
| Purity (by titration) | >98% |
Safety Precautions:
-
This compound: Handle with care. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.
-
Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (gloves, safety goggles, lab coat). The reaction will evolve ammonia gas, which is toxic and corrosive. Ensure the reaction is performed in a well-ventilated fume hood.
Section 4: The Role of 3,3'-(Formylazanediyl)dipropanoic Acid in Downstream Pharmaceutical Synthesis
The synthesized 3,3'-(formylazanediyl)dipropanoic acid is a versatile intermediate. Its dicarboxylic acid functionality allows for a range of subsequent reactions crucial for building pharmaceutical scaffolds.
References
The Strategic Application of N,N-Bis(2-cyanoethyl)formamide in Advanced Polymer Synthesis
Abstract
N,N-Bis(2-cyanoethyl)formamide (BCEF) is a versatile chemical intermediate that serves as a critical building block in the synthesis of specialty polymers.[1][2] While not typically employed as a direct monomer in polymerization, its true value lies in its facile conversion to valuable diamine and dicarboxylic acid monomers. These derivative monomers are instrumental in the production of advanced polyamides and other polymers exhibiting enhanced thermal stability and chemical resistance. This guide provides a comprehensive overview of the application of BCEF in polymer chemistry, detailing the protocols for its conversion to polymerizable monomers and their subsequent use in the synthesis of high-performance polymers.
Introduction: The Role of this compound in Polymer Chemistry
This compound, with the chemical formula C7H9N3O, is a colorless to pale yellow liquid.[3] It is recognized for its potential in enhancing the performance of various formulations, including adhesives and coatings, owing to its favorable reactivity and stability.[2] In the realm of polymer chemistry, BCEF is a key precursor for creating more complex molecular structures, leading to the development of novel materials.[1][2] The primary route for its application in polymer synthesis involves the chemical modification of its two cyanoethyl groups into reactive functionalities suitable for polymerization, namely primary amines or carboxylic acids.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3445-84-9 |
| Molecular Formula | C7H9N3O |
| Molecular Weight | 151.17 g/mol [4] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 122 °C @ 20 mmHg |
| Density | 1.14 g/cm³ |
Transformation of BCEF into Polymerizable Monomers
The utility of BCEF in polymer chemistry is unlocked through its conversion into diamine or dicarboxylic acid monomers. These transformations target the nitrile (-C≡N) functional groups.
Synthesis of the Diamine Monomer: N,N-bis(3-aminopropyl)formamide via Catalytic Hydrogenation
The reduction of the nitrile groups in BCEF yields N,N-bis(3-aminopropyl)formamide, a diamine monomer suitable for polycondensation reactions. Catalytic hydrogenation using Raney nickel is an effective method for this transformation.[3] The presence of ammonia in the reaction medium is crucial to suppress the formation of secondary amines, thereby maximizing the yield of the desired primary amine.
Workflow for the Synthesis of N,N-bis(3-aminopropyl)formamide
Caption: Synthesis of the diamine monomer from BCEF.
Experimental Protocol: Catalytic Hydrogenation of BCEF
-
Reactor Preparation: To a high-pressure autoclave, add this compound and a 7N solution of ammonia in methanol.
-
Catalyst Addition: Carefully add a slurry of Raney nickel in methanol to the reactor under an inert atmosphere. The typical catalyst loading is 5-10% by weight of the BCEF.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor to 50 psi with hydrogen gas. Heat the mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling the reactor to room temperature and venting the hydrogen, filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and should be handled with care, always kept wet with a solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia. The resulting N,N-bis(3-aminopropyl)formamide can be used directly in polymerization reactions without further purification.
Synthesis of the Dicarboxylic Acid Monomer: 3,3'-(formylazanediyl)dipropanoic acid via Hydrolysis
The hydrolysis of the nitrile groups of BCEF under acidic or basic conditions yields 3,3'-(formylazanediyl)dipropanoic acid, a dicarboxylic acid monomer. Acid-catalyzed hydrolysis is generally preferred to avoid potential side reactions associated with the formamide group under strong basic conditions.
Workflow for the Synthesis of 3,3'-(formylazanediyl)dipropanoic acid
Caption: Synthesis of the dicarboxylic acid monomer from BCEF.
Experimental Protocol: Acid Hydrolysis of BCEF
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of aqueous hydrochloric acid (e.g., 6 M).
-
Hydrolysis: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or the disappearance of the nitrile peak in infrared (IR) spectroscopy.
-
Isolation: After completion, cool the reaction mixture in an ice bath to induce crystallization of the dicarboxylic acid product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold deionized water to remove any residual acid. The product can be further purified by recrystallization from water or an alcohol-water mixture.
-
Drying: Dry the purified 3,3'-(formylazanediyl)dipropanoic acid in a vacuum oven at 60-80 °C.
Application in Polyamide Synthesis
The diamine and dicarboxylic acid monomers derived from BCEF are excellent candidates for the synthesis of specialty polyamides through polycondensation reactions. These polyamides are expected to exhibit unique properties due to the presence of the formamide group in the monomer backbone.
Polyamide Synthesis via Solution Polycondensation
A common method for preparing polyamides from these monomers is low-temperature solution polycondensation, which typically involves the reaction of a diamine with a diacyl chloride.[5][6]
General Workflow for Polyamide Synthesis
Caption: General scheme for polyamide synthesis.
Experimental Protocol: Synthesis of a Polyamide from N,N-bis(3-aminopropyl)formamide and Adipoyl Chloride
-
Diamine Solution Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve N,N-bis(3-aminopropyl)formamide in an anhydrous aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). Add an acid scavenger like pyridine. Cool the solution to 0 °C in an ice bath.
-
Diacyl Chloride Addition: Slowly add an equimolar amount of adipoyl chloride, dissolved in the same solvent, to the stirred diamine solution. Maintain the temperature below 5 °C during the addition.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Polymer Isolation: Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent such as methanol or water with vigorous stirring.
-
Purification: Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then water to remove any unreacted monomers, solvent, and salts.
-
Drying: Dry the polyamide product in a vacuum oven at 80-100 °C to a constant weight.
Properties and Characterization of BCEF-Derived Polyamides
Polyamides synthesized from BCEF-derived monomers are expected to possess a unique combination of properties. The presence of the formamide group in the polymer backbone can influence chain packing, hydrogen bonding, and solubility.
Table 2: Expected Properties of BCEF-Derived Polyamides
| Property | Expected Characteristics and Rationale |
| Thermal Stability | The introduction of the formamide group may influence thermal degradation pathways. Polyamides, in general, exhibit good thermal stability.[7] |
| Mechanical Properties | Polyamides are known for their high mechanical strength and toughness. The specific mechanical properties will depend on the molecular weight and crystallinity of the polymer.[7] |
| Solubility | The formamide group may enhance solubility in polar aprotic solvents compared to conventional polyamides, potentially improving processability. |
| Chemical Resistance | Polyamides generally exhibit good resistance to oils and many solvents. The specific chemical resistance profile should be evaluated for target applications.[7] |
Characterization Techniques:
-
Spectroscopy (FTIR, NMR): To confirm the chemical structure of the monomers and the final polyamide.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermal Analysis (TGA, DSC): To evaluate the thermal stability (decomposition temperature) and thermal transitions (glass transition temperature, melting point) of the polyamide.[8]
-
Mechanical Testing: To measure tensile strength, modulus, and elongation at break of polymer films or molded specimens.
Conclusion and Future Outlook
This compound is a valuable and versatile precursor for the synthesis of specialty polymers. Its conversion to diamine and dicarboxylic acid monomers opens a pathway to novel polyamides and other condensation polymers with potentially enhanced properties. The protocols outlined in this guide provide a framework for researchers and scientists to explore the full potential of BCEF in the development of advanced materials. Further research into the structure-property relationships of these unique polymers will undoubtedly lead to new applications in various fields of technology.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 7. Mechanical, Electrical, Thermal and Chemical Properties of Polyamide (PA) Resins [honyplastic.com]
- 8. linseis.com [linseis.com]
N,N-Bis(2-cyanoethyl)formamide as a reagent for specialty chemical production
An In-Depth Guide to N,N-Bis(2-cyanoethyl)formamide in Specialty Chemical Synthesis
Authored by: A Senior Application Scientist
Introduction: Unveiling the Synthetic Potential of this compound
This compound, hereafter referred to as BCEF, is a multifunctional organic compound that has carved a niche as a pivotal building block in the synthesis of complex molecules.[1] With its unique structure featuring two cyanoethyl groups attached to a formamide nitrogen, BCEF offers a versatile platform for introducing the valuable cyanoethyl moiety into a wide array of substrates. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of BCEF's properties, applications, and detailed protocols for its use in the production of specialty chemicals. Its role as a key intermediate is particularly noted in the development of pharmaceuticals, advanced polymers, and high-performance agrochemicals.[2][3]
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe application in any synthetic protocol. BCEF is a pale yellow to colorless transparent liquid, and its key physical and chemical characteristics are summarized below.[1][4]
| Property | Value | Reference |
| CAS Number | 3445-84-9 | [1] |
| Molecular Formula | C₇H₉N₃O | [5] |
| Molecular Weight | 151.17 g/mol | [5] |
| Appearance | Pale yellow to colorless transparent liquid | [1] |
| Boiling Point | 265 °C | [4] |
| Density | 1.15 g/cm³ | [4] |
| Refractive Index | 1.484 - 1.486 | [4] |
| Water Solubility | Soluble | [4] |
| Storage | Inert atmosphere, store in freezer (-20°C) | [4] |
Safety and Handling Precautions:
This compound is classified as a toxic substance and requires careful handling to minimize exposure.[6][7] It is harmful if swallowed, inhaled, or absorbed through the skin.[7] All manipulations should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (tested according to EN 374), and a lab coat, is mandatory.[8] In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus.[8] Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[9]
Core Application: The Cyanoethylation Reaction
The primary utility of BCEF stems from its function as a cyanoethylating agent. Cyanoethylation is the addition of a 2-cyanoethyl group (-CH₂CH₂CN) to a nucleophilic substrate.[10] This reaction, typically a Michael addition, is a powerful tool for modifying the properties of molecules or for introducing a reactive nitrile handle for further synthetic transformations.
The nitrile group is strongly electron-withdrawing, which polarizes the double bond in an acrylonitrile-type system, making the β-carbon susceptible to nucleophilic attack.[11] BCEF can serve as a more manageable source of the cyanoethyl group compared to acrylonitrile gas. The reaction is generally base-catalyzed, with the base serving to deprotonate the nucleophile, thereby increasing its reactivity.[11]
Caption: General mechanism of base-catalyzed cyanoethylation.
Applications in Specialty Chemical and Drug Development
The versatility of BCEF makes it a valuable intermediate in several high-value chemical industries.
-
Pharmaceutical Synthesis : BCEF serves as a crucial building block in the creation of complex organic molecules that are precursors to active pharmaceutical ingredients (APIs).[12] The introduction of the cyanoethyl group can modify the polarity and metabolic stability of a drug candidate. The nitrile group itself can be a key pharmacophore or can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to a diverse range of functionalities.
-
Polymer Chemistry : In the production of specialty polymers, BCEF is employed to incorporate cyanoethyl groups into the polymer backbone or as side chains.[2] This modification can significantly enhance the material's properties, such as improved thermal stability, chemical resistance, and dielectric constant, making them suitable for advanced electronics and engineering applications.[3]
-
Agrochemicals : The compound is utilized in the formulation of modern herbicides and pesticides.[2] The cyanoethyl moiety can be a key component of the biologically active molecule, contributing to its efficacy in crop protection.
-
Adhesives and Coatings : BCEF is recognized for its ability to enhance the performance of formulations for adhesives and coatings.[3] Its reactivity and stability contribute to the development of novel materials with superior bonding and protective properties.
Application Protocol: Cyanoethylation of an Aliphatic Amine
This protocol provides a detailed, step-by-step methodology for the N-cyanoethylation of a generic primary aliphatic amine using this compound. The procedure is designed to be self-validating, incorporating purification and characterization steps.
Objective: To synthesize an N,N-bis(2-cyanoethyl)ated amine from a primary aliphatic amine.
Materials:
-
Primary Aliphatic Amine (e.g., Butylamine)
-
This compound (BCEF)
-
Triton B (40% in methanol) or another suitable base catalyst
-
1,4-Dioxane (Anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask, Condenser, and other standard glassware
-
Filtration apparatus
Caption: Experimental workflow for the cyanoethylation of an amine.
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary aliphatic amine (1.0 eq) in anhydrous 1,4-dioxane (50 mL) under an inert nitrogen atmosphere.
-
Catalyst Addition: To the stirred solution, add the base catalyst (e.g., Triton B, 0.1 eq) dropwise at room temperature. The causality for using a base is to generate a more nucleophilic amine, which facilitates the Michael addition.[11]
-
Substrate Addition: Slowly add this compound (2.2 eq) to the reaction mixture. An excess is used to ensure complete di-substitution of the primary amine.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 300 mL of ice-water.[13]
-
Acidify the aqueous solution by slowly adding concentrated HCl until the pH is ~2. This step neutralizes the basic catalyst and protonates any unreacted amine, facilitating its removal.[13]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N,N-bis(2-cyanoethyl)ated amine.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Hypothetical Data Summary:
| Product | Yield (Crude) | Yield (Purified) | Purity (by HPLC) |
| N-Butyl-N,N-bis(2-cyanoethyl)amine | 92% | 81% | >98% |
Conclusion
This compound is a highly effective and versatile reagent for introducing cyanoethyl groups in the synthesis of specialty chemicals. Its application spans pharmaceuticals, polymer science, and agrochemicals, underscoring its industrial importance. The protocols and data presented herein provide a robust framework for researchers to leverage the synthetic potential of BCEF in their development programs. Adherence to proper safety protocols is paramount when handling this compound to ensure a safe and successful experimental outcome.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 3445-84-9 [m.chemicalbook.com]
- 5. N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 3445-84-9 [amp.chemicalbook.com]
- 8. carlroth.com [carlroth.com]
- 9. nbinno.com [nbinno.com]
- 10. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 11. asianpubs.org [asianpubs.org]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Protocol for cyanoethylation reactions using N,N-Bis(2-cyanoethyl)formamide
Application Note: A Comprehensive Guide to Cyanoethylation Reactions
Focus on Mechanism, Protocol Optimization, and Safety
Abstract
Cyanoethylation is a fundamental chemical transformation that introduces a 2-cyanoethyl group (-CH₂CH₂CN) onto a nucleophilic substrate. This reaction, a classic example of a Michael addition, is widely employed in pharmaceutical development, polymer chemistry, and organic synthesis to modify the polarity, reactivity, and biological properties of molecules. This guide provides an in-depth exploration of the cyanoethylation reaction, clarifying the role of common reagents and products, and offering detailed protocols for researchers and drug development professionals. While this document addresses the broader topic of cyanoethylation, it will also contextualize the specific compound N,N-Bis(2-cyanoethyl)formamide within this reaction class.
The Principle of Cyanoethylation: A Mechanistic Overview
At its core, cyanoethylation is the addition of a compound containing an active hydrogen atom (a protic nucleophile) to the carbon-carbon double bond of acrylonitrile (CH₂=CHCN).[1] The powerful electron-withdrawing nature of the nitrile group (-C≡N) polarizes the double bond, rendering the β-carbon atom electrophilic and susceptible to nucleophilic attack.[2]
This process is a quintessential Michael Addition .[3][4] The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, thereby increasing its reactivity. Common nucleophiles include alcohols, amines, thiols, and even some carbon nucleophiles.[1]
Clarifying the Reagents: Acrylonitrile vs. This compound
It is critical to distinguish between the cyanoethylating agent and the products of the reaction.
-
Acrylonitrile (H₂C=CH-CN): This is the primary and universal cyanoethylating agent. Its activated double bond readily accepts nucleophiles.
-
This compound: This compound is a product resulting from the double cyanoethylation of formamide.[5][6] It is not a reagent used to transfer cyanoethyl groups to other substrates. Rather, its synthesis is a perfect example of the reaction this guide describes.
The general reaction scheme is as follows: YH + H₂C=CH-CN → Y-CH₂-CH₂-CN (where YH is the nucleophilic substrate)[1]
Reaction Mechanism
The base-catalyzed mechanism proceeds in three main steps:
-
Deprotonation: A base (B:) removes the active hydrogen from the nucleophile (YH), creating a more potent anionic nucleophile (Y⁻).
-
Nucleophilic Attack: The anion (Y⁻) attacks the electrophilic β-carbon of acrylonitrile, breaking the π-bond and forming a new carbon-heteroatom bond. This generates a resonance-stabilized carbanion intermediate.
-
Protonation: The carbanion is protonated by the conjugate acid of the base (HB) or another proton source in the medium, yielding the final cyanoethylated product.
References
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
Application Notes and Protocols for N,N-Bis(2-cyanoethyl)formamide in Agrochemical Formulations
Introduction: Unveiling the Potential of N,N-Bis(2-cyanoethyl)formamide in Advanced Agrochemical Formulations
In the competitive landscape of agrochemical development, the formulation is as critical as the active ingredient itself. A well-designed formulation ensures the stability, bioavailability, and targeted delivery of the active ingredient, ultimately enhancing its efficacy and safety profile. This compound (CAS No. 3445-84-9), a polar aprotic solvent, presents a compelling option for formulators tackling the challenges of modern agrochemical development.[1][2] Its unique molecular structure, characterized by a formamide group and two cyanoethyl substituents, imparts properties that are highly advantageous in specific formulation types.[3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the formulation of both emulsifiable concentrates (ECs) and suspension concentrates (SCs).
While traditionally recognized as a versatile intermediate in the synthesis of pharmaceuticals and polymers, its utility in agrochemical formulations is an area ripe for exploration.[2] These application notes will provide not only theoretical insights but also practical, step-by-step protocols to leverage the unique properties of this compound for creating stable and effective agrochemical products.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in agrochemical formulations.
| Property | Value | Source |
| CAS Number | 3445-84-9 | [4] |
| Molecular Formula | C₇H₉N₃O | [3][5] |
| Molecular Weight | 151.17 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | Chem-Impex |
| Boiling Point | 265 °C | ChemicalBook |
| Density | 1.15 g/cm³ | ChemicalBook |
| Flash Point | 209 °C | ChemicalBook |
| Solubility | Soluble in water | TCI America |
| Synonyms | N-Formylimino-3,3'-dipropionitrile | [4] |
Application in Emulsifiable Concentrate (EC) Formulations
Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a solvent system, which forms an emulsion upon dilution with water.[6][7] The choice of solvent is critical, especially for active ingredients with high polarity that are sparingly soluble in conventional aromatic solvents.[8] this compound, as a polar aprotic solvent, is particularly well-suited for this purpose.
Causality of Application: The Role of Polarity
Many modern herbicides and fungicides are complex molecules with polar functional groups, leading to poor solubility in non-polar solvents like xylene or aromatic naphthas. This necessitates the use of a polar co-solvent to achieve a high concentration of the active ingredient in the formulation. The formamide group in this compound provides the high polarity required to dissolve these challenging active ingredients, while the overall molecular structure ensures compatibility with other formulation components. The use of a potent polar solvent like this compound can prevent crystallization of the active ingredient at low temperatures, a common issue in EC formulations.
Experimental Workflow for EC Formulation Development
Caption: Workflow for developing an Emulsifiable Concentrate (EC) formulation.
Protocol for the Formulation of a Mesotrione 10% EC
This protocol provides a hypothetical, yet scientifically grounded, example of formulating the polar herbicide Mesotrione.
1. Materials:
-
Mesotrione (active ingredient, >95% purity)
-
This compound
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Anionic emulsifier (e.g., Calcium dodecylbenzenesulfonate)
-
Non-ionic emulsifier (e.g., Ethoxylated castor oil)
-
Deionized water
2. Equipment:
-
Magnetic stirrer with heating plate
-
Glass beakers and graduated cylinders
-
Analytical balance
-
Homogenizer (optional)
3. Procedure:
-
Step 1: Active Ingredient Dissolution:
-
In a glass beaker, weigh the required amount of this compound.
-
While stirring, slowly add the Mesotrione powder.
-
Gently heat the mixture to 40-50°C to facilitate dissolution. Stir until a clear solution is obtained.
-
-
Step 2: Addition of Co-solvent and Emulsifiers:
-
To the Mesotrione concentrate, add the aromatic solvent and continue stirring.
-
Add the anionic and non-ionic emulsifiers to the mixture.
-
Stir for at least 30 minutes to ensure a homogenous formulation.
-
4. Quality Control and Stability Testing:
-
Emulsion Stability Test:
-
Add 5 mL of the EC formulation to 95 mL of standard hard water in a graduated cylinder.
-
Invert the cylinder 30 times and let it stand.
-
Observe the emulsion for any signs of separation, creaming, or sedimentation at 0.5, 1, 2, and 24 hours.
-
-
Cold Temperature Stability:
-
Store a sample of the EC formulation at 0°C for 7 days.
-
Observe for any crystal formation. The formulation should remain a clear, stable liquid.
-
Application in Suspension Concentrate (SC) Formulations
Suspension concentrates are formulations where a solid active ingredient is dispersed in a liquid, typically water.[9] A major challenge in SC formulations is the physical stability, particularly the prevention of crystal growth of the active ingredient during storage.[10][11][12]
The Hypothesis: this compound as a Crystal Growth Inhibitor
The polar nature and the presence of cyano groups in this compound suggest its potential to act as a crystal growth inhibitor. It is hypothesized that the molecule can adsorb onto the surface of the active ingredient particles, sterically hindering the agglomeration and Ostwald ripening processes that lead to crystal growth. The cyano groups may also interact with the crystal lattice of certain active ingredients, disrupting the orderly deposition of molecules.
Logical Framework for SC Formulation with Crystal Growth Inhibition
Caption: Logic diagram for the role of this compound in SC formulations.
Protocol for the Formulation of an Atrazine 4L SC
This protocol details the formulation of a suspension concentrate of Atrazine, a herbicide known to exhibit crystal growth in aqueous suspensions.
1. Materials:
-
Atrazine technical (active ingredient, >97% purity)
-
This compound
-
Wetting agent (e.g., a sodium lignosulfonate)
-
Dispersing agent (e.g., a naphthalene sulfonate condensate)
-
Antifreeze (e.g., propylene glycol)
-
Thickener (e.g., xanthan gum)
-
Antifoaming agent
-
Biocide
-
Deionized water
2. Equipment:
-
High-shear mixer
-
Bead mill
-
Particle size analyzer
-
Viscometer
3. Procedure:
-
Step 1: Preparation of the Aqueous Phase:
-
In a suitable vessel, combine the deionized water, wetting agent, dispersing agent, and antifreeze. Mix until all components are dissolved.
-
-
Step 2: Creation of the Mill Base:
-
Under high-shear mixing, slowly add the Atrazine technical powder to the aqueous phase to form a slurry.
-
Add the this compound to the slurry.
-
-
Step 3: Milling:
-
Transfer the mill base to a bead mill and mill until the desired particle size distribution is achieved (typically D90 < 10 µm).
-
-
Step 4: Final Formulation:
-
In a separate vessel, prepare a pre-gel of the thickener in a portion of the water.
-
Slowly add the milled concentrate to the thickener pre-gel under gentle agitation.
-
Add the antifoaming agent and biocide.
-
Adjust the final volume with deionized water and mix until uniform.
-
4. Quality Control and Stability Testing:
-
Particle Size Analysis:
-
Measure the particle size distribution of the final formulation immediately after preparation and after accelerated storage.
-
-
Accelerated Storage Stability:
-
Store samples of the SC formulation at 54°C for 14 days.
-
After storage, re-evaluate the particle size distribution and viscosity. Significant changes may indicate crystal growth or formulation instability.
-
-
Pourability and Suspensibility:
-
Evaluate the pourability of the formulation and its ability to form a stable suspension upon dilution in water according to standard CIPAC methods.
-
Conclusion: A Versatile Tool for the Modern Agrochemical Formulator
This compound offers significant potential as a specialized solvent and formulation additive in the development of advanced agrochemical products. Its high polarity makes it an excellent choice for creating high-concentration emulsifiable concentrates of challenging active ingredients. Furthermore, its chemical structure suggests a promising role as a crystal growth inhibitor in suspension concentrates, addressing a critical stability issue in this formulation type. The protocols and workflows presented in these application notes provide a solid foundation for researchers and formulators to begin exploring the benefits of this compound in their own development programs. As with any formulation component, thorough testing and optimization are crucial to achieving a robust and effective final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 7. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 8. Agricultural & Farming Chemicals | Emulsifiable Concentrates | Azelis [azelis.com]
- 9. EP4114178A1 - New agrochemical formulations - Google Patents [patents.google.com]
- 10. ingevity.com [ingevity.com]
- 11. ingevity.com [ingevity.com]
- 12. Formulating to Reduce Crystal Growth in Suspension Concentrate (SC) Formulations | Croda Agriculture [crodaagriculture.com]
Application Notes & Protocols for N,N-Bis(2-cyanoethyl)formamide in Synthetic Chemistry
Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the experimental applications of N,N-Bis(2-cyanoethyl)formamide. It covers the compound's fundamental properties, its pivotal role as a cyanoethylating agent, and comprehensive, step-by-step protocols for its use in key synthetic transformations. Emphasis is placed on the causality behind experimental choices, troubleshooting common issues, and ensuring robust safety practices.
Introduction: A Versatile Synthetic Intermediate
This compound is a multifunctional chemical compound recognized for its utility as a key intermediate in the synthesis of a wide array of specialty chemicals.[1][2] Its structure, featuring a formamide core and two cyanoethyl arms, makes it a valuable building block in diverse fields such as pharmaceuticals, polymer chemistry, and agrochemicals.[1][3] The primary reactivity of interest often involves the cyanoethyl groups, positioning the molecule as a precursor or reagent in cyanoethylation reactions. These reactions are fundamental in organic synthesis for introducing the 2-cyanoethyl moiety (-CH₂CH₂CN) onto nucleophilic substrates, thereby modifying their properties or serving as a strategic step in more complex molecular constructions.[4] This guide will elucidate the practical aspects of handling and reacting with this compound, providing field-proven insights to ensure successful and reproducible outcomes.
Physicochemical Properties & Handling
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use. The compound is a colorless liquid under standard conditions.[1][2]
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3445-84-9 | [1][5][6][7] |
| Molecular Formula | C₇H₉N₃O | [1][5][6][8] |
| Molecular Weight | 151.17 g/mol | [1][5][9] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 122°C @ 20 mmHg; 265°C @ 760 mmHg | [1][10] |
| Density | ~1.14 - 1.15 g/cm³ | [1][2][10] |
| Purity | ≥ 90% (Typical Commercial Grade) | [1][2][6] |
| Storage Conditions | Store at 2-8°C or in a freezer under -20°C | [1][10] |
Handling and Storage Recommendations:
Due to its chemical nature and potential hazards, this compound must be handled with care.
-
Storage: The compound should be stored in a tightly sealed container in a cool, well-ventilated area, often under an inert atmosphere as recommended by the supplier.[10] Long-term storage in a freezer is advisable to maintain purity.[10]
-
Handling: All manipulations should be performed within a certified chemical fume hood.[11][12] Personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat, is mandatory.[11][13] Avoid inhalation of vapors and any direct contact with skin or eyes.[11][12]
Core Application: The Cyanoethylation Reaction
Cyanoethylation is an organic reaction that introduces a 2-cyanoethyl group onto a nucleophilic substrate.[4] The reaction typically involves the Michael addition of a nucleophile (such as an amine, alcohol, or thiol) to acrylonitrile (CH₂=CHCN).[4][14] The β-carbon of acrylonitrile is electrophilic, making it susceptible to attack by nucleophiles. This reaction is usually catalyzed by a base.[4] this compound can serve as a reagent in reactions where a cyanoethyl group is transferred, or its derivatives can be used in similar Michael addition contexts.
The cyanoethyl group is also a widely used protecting group in organic synthesis, particularly in the automated solid-phase synthesis of oligonucleotides.[4][15] Its utility lies in its stability to certain reaction conditions and its facile removal under basic conditions.[4]
Caption: General mechanism of base-catalyzed cyanoethylation.
Experimental Protocols
Protocol 1: Selective Monocyanoethylation of a Primary Amine
Objective: To demonstrate a controlled cyanoethylation reaction, minimizing the common side product of bis-cyanoethylation. This protocol is adapted from general procedures for selective cyanoethylation.[16]
Causality: The primary challenge in the cyanoethylation of primary amines is preventing the second addition of acrylonitrile to the newly formed secondary amine, which is often more nucleophilic. To achieve selectivity, the reaction is run at a low temperature with a slight deficit of the cyanoethylating agent, which is added slowly to avoid localized high concentrations.[16]
Materials:
-
Primary amine (e.g., Aniline)
-
Acrylonitrile (as the cyanoethylating agent)
-
Methanol (or other suitable solvent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in methanol.
-
Temperature Control: Cool the solution to 0°C using an ice bath. Effective temperature management is critical to favor the formation of the mono-adduct.[16]
-
Reagent Addition: Slowly add acrylonitrile (0.95 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes. Ensure the internal temperature does not rise above 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting amine.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the desired N-(2-cyanoethyl) product.
Protocol 2: Deprotection of a Cyanoethylated Compound
Objective: To remove the 2-cyanoethyl protecting group from a substrate, a common final step in oligonucleotide synthesis.[4]
Causality: The cyanoethyl group is removed via a base-catalyzed β-elimination reaction.[4][14] The base abstracts the proton alpha to the cyano group, leading to the elimination of the protected nucleophile and the formation of acrylonitrile.
Materials:
-
Cyanoethyl-protected substrate (e.g., a protected phosphotriester)
-
Ammonium hydroxide or a suitable non-nucleophilic base
-
Solvent (e.g., acetonitrile, water)
Procedure:
-
Solution Preparation: Dissolve the cyanoethyl-protected compound in a suitable solvent.
-
Base Addition: Add the basic solution (e.g., concentrated ammonium hydroxide) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from minutes to hours depending on the substrate and conditions. For oligonucleotide synthesis, this step is often performed while the oligo is still on the solid support or immediately after cleavage.[14]
-
Monitoring: Monitor the deprotection using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.
-
Workup: Once the reaction is complete, the base is typically removed by evaporation or neutralization, followed by standard purification procedures for the deprotected product.
Caption: A simplified workflow for the deprotection of a cyanoethyl group.
Safety and Hazard Management
This compound and related compounds require strict safety protocols. The parent compound, formamide, is classified as a substance that may damage fertility or the unborn child, is suspected of causing cancer, and may cause organ damage through prolonged exposure.[11][12][17]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use tight-sealing safety goggles and a face shield.[13]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[13]
-
Respiratory Protection: Work in a well-ventilated fume hood. If vapors or aerosols are generated, a NIOSH/MSHA approved respirator may be necessary.[11][13]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician.[11]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is a valuable reagent with significant applications in organic synthesis. Its effective use hinges on a clear understanding of the principles of cyanoethylation and deprotection reactions. By carefully controlling reaction parameters such as stoichiometry and temperature, researchers can achieve high selectivity and yield. Adherence to rigorous safety protocols is paramount to mitigate the health risks associated with this class of compounds. The protocols and insights provided in this guide serve as a foundation for the successful and safe implementation of this compound in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 1stsci.com [1stsci.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 3445-84-9 [m.chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fishersci.com [fishersci.com]
- 14. glenresearch.com [glenresearch.com]
- 15. A Convenient Method for the Synthesis of 2'-O-Cyanoethylated Nucleotides and Their Application in the Solid-Phase Synthesis of Related RNA Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. One moment, please... [actylislab.com]
Application Notes and Protocols for N,N-Bis(2-cyanoethyl)formamide in High-Performance Adhesives and Coatings
Introduction: Unlocking Advanced Performance with a Unique Cyanoethylated Moiety
In the pursuit of advanced polymer systems for demanding adhesive and coating applications, formulators are continually seeking novel reactive intermediates that can impart significant improvements in thermal stability, chemical resistance, and adhesive strength. N,N-Bis(2-cyanoethyl)formamide (BCEF), a multifunctional molecule characterized by its two cyanoethyl groups and a central formamide moiety, has emerged as a compound of interest for enhancing the performance of thermosetting resins.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and formulation chemists, providing detailed application notes and experimental protocols for the effective utilization of BCEF in the development of high-performance adhesives and coatings.
Unlike conventional amine or anhydride curing agents, the unique chemical structure of BCEF offers a distinct reaction profile and imparts specific properties to the cured polymer network. The presence of the electron-withdrawing nitrile groups and the polar formamide linkage contributes to improved adhesion to various substrates and enhanced resistance to harsh chemical environments.[3] This guide will delve into the mechanistic principles behind these enhancements, supported by field-proven insights and validated experimental procedures.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of BCEF is paramount for its successful incorporation into formulations.
| Property | Value | Reference |
| CAS Number | 3445-84-9 | [4] |
| Molecular Formula | C₇H₉N₃O | [4] |
| Molecular Weight | 151.17 g/mol | [5] |
| Appearance | Pale yellow to colorless transparent liquid | [1] |
| Purity | >90.0% (GC) | [4] |
Mechanism of Action: A Dual-Functionality Approach
The efficacy of this compound in polymer matrices stems from the reactivity of its constituent functional groups. While not a primary curing agent in the traditional sense, it acts as a powerful modifier and cross-linking enhancer through several potential mechanisms.
Hydrolytic Release of Amine Functionality
Under certain conditions, particularly in the presence of moisture and heat, the formamide group of BCEF can undergo hydrolysis to yield a secondary amine. This in-situ generated amine can then participate in the curing reaction of epoxy resins, for example, by reacting with epoxide rings. This delayed release of a reactive amine can be advantageous in controlling the curing profile and pot life of a formulation.
Reaction Pathway: Hydrolysis of this compound
Caption: Hydrolysis of BCEF to form a reactive secondary amine.
Role of Nitrile Groups in Enhancing Adhesion and Thermal Stability
The two terminal nitrile (cyano) groups are a defining feature of BCEF and play a crucial role in the performance of the final polymer.
-
Polarity and Adhesion: The high polarity of the nitrile groups enhances the adhesive properties of the formulation by promoting strong intermolecular interactions (dipole-dipole forces) with polar substrates such as metals, ceramics, and many plastics.
-
Thermal Stability: Upon thermal curing, nitrile groups can undergo cyclotrimerization reactions to form highly stable triazine rings. This process introduces rigid, thermally stable cross-links into the polymer network, significantly elevating the glass transition temperature (Tg) and the overall thermal stability of the adhesive or coating.
Workflow: Nitrile Trimerization for Thermal Stability
Caption: Trimerization of nitrile groups to form thermally stable triazine cross-links.
Application Notes: Formulation and Performance Insights
High-Performance Adhesives
In adhesive formulations, particularly with epoxy and polyurethane systems, the incorporation of BCEF can lead to significant improvements in bond strength, especially at elevated temperatures.
Key Advantages:
-
Improved Hot Strength: The formation of a dense, cross-linked network through nitrile trimerization contributes to superior adhesive strength at high temperatures.
-
Enhanced Chemical Resistance: The highly cross-linked and polar nature of the cured matrix provides a formidable barrier against solvents and other corrosive chemicals.
-
Controlled Curing: The potential for delayed amine generation through hydrolysis can allow for longer pot lives and better process control in two-component systems.
Formulation Guidelines (Epoxy System):
| Component | Weight Percentage (%) | Purpose |
| Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin (EEW ~185-192) | 60-70 | Primary Resin |
| This compound (BCEF) | 5-15 | Performance Modifier / Cross-linker |
| Anhydride or Amine Curing Agent | 20-30 | Primary Curing Agent |
| Fumed Silica | 1-3 | Rheology Modifier |
Note: The optimal concentration of BCEF should be determined experimentally and will depend on the desired balance of properties and the specific curing agent used.
Protective and Industrial Coatings
When used as an additive in coatings, BCEF can enhance hardness, chemical resistance, and thermal stability, making it suitable for demanding applications such as industrial maintenance coatings, automotive undercoats, and protective linings.
Key Advantages:
-
Increased Hardness and Scratch Resistance: The increased cross-link density results in a harder, more durable coating surface.
-
Superior Chemical and Corrosion Resistance: The robust, cross-linked network provides excellent protection against a wide range of chemicals and corrosive environments.
-
High-Temperature Performance: Coatings formulated with BCEF can maintain their protective properties at higher operating temperatures.
Formulation Guidelines (Two-Component Polyurethane Coating):
| Component | Weight Percentage (%) | Purpose |
| Part A (Polyol Component) | ||
| Polyester or Acrylic Polyol | 40-50 | Primary Resin |
| This compound (BCEF) | 3-10 | Performance Modifier |
| Pigments and Fillers | 15-25 | Color and Reinforcement |
| Solvents (e.g., Xylene, Butyl Acetate) | 20-30 | Viscosity Control |
| Part B (Isocyanate Component) | ||
| Hexamethylene Diisocyanate (HDI) or Isophorone Diisocyanate (IPDI) based polyisocyanate | As per NCO:OH ratio | Curing Agent |
Experimental Protocols
The following protocols provide a starting point for evaluating the performance of this compound in adhesive and coating formulations.
Protocol 1: Evaluation of BCEF in a Two-Component Epoxy Adhesive
Objective: To determine the effect of BCEF on the lap shear strength and thermal stability of an epoxy adhesive.
Materials:
-
Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin (Epoxide Equivalent Weight ~185-192)
-
This compound (BCEF)
-
Cycloaliphatic Amine Curing Agent (e.g., Isophorone Diamine)
-
Aluminum Test Coupons (per ASTM D1002)
-
Mixing Cups, Stirring Rods
-
Programmable Oven
-
Tensile Testing Machine
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Formulation Preparation:
-
Prepare two formulations: a control without BCEF and an experimental formulation with 10 wt% BCEF (adjusting the epoxy resin content accordingly).
-
In separate mixing cups, accurately weigh the DGEBA resin and BCEF (for the experimental batch). Mix thoroughly until homogeneous.
-
Calculate the stoichiometric amount of the amine curing agent required for each formulation.
-
-
Adhesive Mixing and Application:
-
Add the calculated amount of amine curing agent to each formulation and mix thoroughly for 2-3 minutes.
-
Apply a thin, uniform layer of the mixed adhesive to the bonding area of the aluminum test coupons.
-
-
Curing:
-
Assemble the lap shear specimens according to ASTM D1002.
-
Cure the specimens in a programmable oven at 120°C for 2 hours, followed by a post-cure at 150°C for 1 hour.
-
-
Testing:
-
Lap Shear Strength: Test the cured specimens at room temperature and at an elevated temperature (e.g., 120°C) using a tensile testing machine according to ASTM D1002.
-
Thermal Analysis: Analyze a cured sample of each formulation using DSC to determine the glass transition temperature (Tg).
-
Protocol 2: Assessment of BCEF in a Protective Coating Formulation
Objective: To evaluate the effect of BCEF on the hardness and chemical resistance of a two-component polyurethane coating.
Materials:
-
Polyester Polyol
-
This compound (BCEF)
-
Hexamethylene Diisocyanate (HDI) based polyisocyanate
-
Solvent blend (e.g., xylene/butyl acetate)
-
Steel test panels
-
Film Applicator
-
Pencil Hardness Tester (per ASTM D3363)
-
Chemical spot test reagents (e.g., 10% H₂SO₄, 10% NaOH, Xylene)
Procedure:
-
Formulation Preparation:
-
Prepare a control and an experimental coating formulation (with 5 wt% BCEF in the polyol component).
-
Thoroughly mix the components of Part A (polyol, BCEF, solvents).
-
-
Coating Application and Curing:
-
Mix Part A and Part B at the recommended stoichiometric ratio.
-
Apply the coatings to steel panels using a film applicator to achieve a consistent dry film thickness.
-
Allow the coatings to cure at ambient temperature for 7 days.
-
-
Testing:
-
Pencil Hardness: Determine the pencil hardness of the cured coatings according to ASTM D3363.[1][6]
-
Chemical Resistance: Perform spot tests by placing a small amount of each test chemical on the coating surface, covering it with a watch glass, and observing for any signs of degradation (e.g., blistering, softening, discoloration) after 24 hours.
-
Data Presentation: Expected Performance Enhancements
The inclusion of this compound is anticipated to yield measurable improvements in key performance metrics.
Table 1: Anticipated Impact of BCEF on Epoxy Adhesive Properties
| Property | Control (No BCEF) | With 10% BCEF | Test Method |
| Lap Shear Strength (RT, MPa) | ~ 20 | > 25 | ASTM D1002 |
| Lap Shear Strength (120°C, MPa) | ~ 8 | > 15 | ASTM D1002 |
| Glass Transition Temperature (Tg, °C) | ~ 130 | > 150 | DSC |
Table 2: Anticipated Impact of BCEF on Polyurethane Coating Properties
| Property | Control (No BCEF) | With 5% BCEF | Test Method |
| Pencil Hardness | H | 2H - 3H | ASTM D3363 |
| Chemical Resistance (24 hr spot test) | |||
| - 10% H₂SO₄ | Slight Softening | No Effect | Visual |
| - 10% NaOH | Slight Discoloration | No Effect | Visual |
| - Xylene | Softening | Slight Softening | Visual |
Conclusion: A Versatile Tool for Advanced Formulations
This compound presents a compelling option for formulators seeking to push the performance boundaries of adhesives and coatings. Its unique ability to participate in cross-linking reactions through both potential amine functionality and nitrile trimerization allows for the creation of robust, thermally stable, and chemically resistant polymer networks. The protocols and formulation guidelines provided herein offer a solid foundation for researchers and developers to explore the full potential of this versatile molecule. As with any reactive component, careful formulation and process optimization are key to unlocking its maximum benefits.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4263162A - Cyanoethylated polyamide amines as hardeners for polyepoxides - Google Patents [patents.google.com]
Application Notes and Protocols for N,N-Bis(2-cyanoethyl)formamide in Advanced Energy Storage
For correspondence: --INVALID-LINK--
Abstract
The relentless pursuit of higher energy density and longer cycle life in rechargeable batteries necessitates the exploration of novel electrolyte formulations. Functional additives play a pivotal role in tailoring the electrochemical environment to enhance battery performance and safety. This document provides detailed application notes and protocols for the investigation of N,N-Bis(2-cyanoethyl)formamide as a promising, yet underexplored, electrolyte additive for next-generation lithium-ion and sodium-ion batteries. Drawing upon the established electrochemical behavior of nitrile and formamide functionalities, this guide offers a comprehensive framework for researchers to systematically evaluate its potential in stabilizing electrode-electrolyte interphases and improving key performance metrics.
Introduction: The Rationale for Bifunctional Additives
Conventional carbonate-based electrolytes, while widely used, suffer from inherent limitations, particularly at high voltages and in the presence of high-capacity electrodes like silicon anodes. These limitations include electrolyte decomposition, leading to the formation of an unstable Solid Electrolyte Interphase (SEI) on the anode and Cathode Electrolyte Interphase (CEI) on the cathode, resulting in capacity fade and safety concerns.
Electrolyte additives are introduced in small quantities to preferentially react at the electrode surfaces, forming a stable and ionically conductive passivation layer. This compound presents an intriguing candidate due to its bifunctional nature, incorporating both nitrile (-C≡N) and formamide (-N-C=O) groups.
-
Nitrile Groups: Known for their wide electrochemical stability window and ability to form robust SEI and CEI layers through polymerization upon reduction or oxidation.
-
Formamide Group: The polar nature of the formamide moiety can influence the solvation structure of lithium or sodium ions, potentially facilitating faster ion transport and more uniform deposition.
This guide will provide the foundational knowledge and detailed experimental procedures to explore the synergistic effects of these functional groups in this compound for advanced energy storage applications.
Mechanistic Postulates: The Role of this compound at the Electrode-Electrolyte Interphase
Based on the known electrochemical behavior of related nitrile and formamide compounds, we can postulate the following mechanisms of action for this compound as an electrolyte additive.
Anode: Formation of a Stable Solid Electrolyte Interphase (SEI)
During the initial charging cycles, the electrolyte is reduced at the anode surface. Additives with a higher reduction potential than the bulk electrolyte solvents will be preferentially reduced. The nitrile groups in this compound are expected to undergo reductive polymerization, contributing to the formation of a nitrogen-containing polymeric layer within the SEI.
This nitrogen-rich SEI is hypothesized to offer several advantages:
-
Enhanced Ionic Conductivity: The presence of polar C-N bonds could facilitate the transport of Li⁺/Na⁺ ions through the SEI.
-
Mechanical Flexibility: A polymeric SEI may better accommodate the volume changes of high-capacity anodes like silicon, preventing cracking and continuous electrolyte decomposition.
-
Suppression of Dendrite Growth: A uniform and robust SEI is crucial for preventing the formation of metallic dendrites, a major safety concern for metal anodes.
Figure 1: Postulated mechanism of SEI formation with this compound.
Cathode: Formation of a Protective Cathode Electrolyte Interphase (CEI)
At the cathode, particularly at high operating voltages, the electrolyte can undergo oxidative decomposition. The nitrile groups of this compound are anticipated to have a lower oxidation potential than conventional carbonate solvents. This would lead to their preferential oxidation, forming a protective CEI on the cathode surface.
A stable CEI is critical for:
-
Preventing Electrolyte Oxidation: Suppressing the continuous decomposition of the bulk electrolyte.
-
Mitigating Transition Metal Dissolution: In layered oxide cathodes, a protective CEI can reduce the dissolution of transition metal ions, which can otherwise migrate to the anode and poison the SEI.
-
Reducing Interfacial Impedance: A thin and stable CEI can maintain low impedance at the cathode-electrolyte interface, ensuring good rate capability.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the comprehensive evaluation of this compound as an electrolyte additive.
Materials and Equipment
| Material/Equipment | Specification | Purpose |
| This compound | ≥98% purity | Additive |
| Baseline Electrolyte | 1 M LiPF₆ in EC:DMC (1:1 v/v) or 1 M NaPF₆ in EC:PC (1:1 v/v) | Electrolyte Base |
| Anode | Graphite, Silicon-Graphite Composite, or Sodium Metal | Working Electrode |
| Cathode | LiCoO₂, NMC, LFP, or Na₃V₂(PO₄)₃ | Counter Electrode |
| Separator | Microporous Celgard or Glass Fiber | Prevents short circuit |
| Coin Cell Components | CR2032 cases, spacers, springs | Cell assembly |
| Glovebox | Argon-filled, H₂O < 0.5 ppm, O₂ < 0.5 ppm | Inert environment for cell assembly |
| Battery Cycler | Multi-channel potentiostat/galvanostat | Electrochemical testing |
| Electrochemical Impedance Spectroscopy (EIS) Analyzer | Characterization of interfacial impedance | |
| Cyclic Voltammetry (CV) Setup | Potentiostat with a three-electrode cell | Determination of electrochemical window |
| X-ray Photoelectron Spectrometer (XPS) | Surface analysis of cycled electrodes |
Protocol 1: Electrolyte Preparation
-
Drying: Dry this compound under vacuum at 60 °C for 24 hours to remove any residual moisture.
-
Preparation of Stock Solution: Inside an argon-filled glovebox, prepare a stock solution of the desired concentration (e.g., 5 wt%) of this compound in the baseline electrolyte.
-
Preparation of Test Electrolytes: Prepare a series of electrolyte formulations with varying concentrations of the additive (e.g., 0.5, 1, 2, and 5 wt%) by diluting the stock solution with the baseline electrolyte.
-
Homogenization: Stir the prepared electrolytes for at least 4 hours to ensure complete dissolution and homogeneity.
Protocol 2: Coin Cell Assembly (CR2032)
Figure 2: Workflow for CR2032 coin cell assembly.
-
Electrode and Separator Preparation: Punch circular electrodes (e.g., 15 mm diameter for the anode and 14 mm for the cathode) and separators (19 mm diameter). Dry the electrodes and separators under vacuum at appropriate temperatures (e.g., 120 °C for electrodes, 70 °C for separators) for 12 hours before transferring them into the glovebox.
-
Assembly:
-
Place the anode in the center of the bottom cap of the CR2032 coin cell case.
-
Place the separator on top of the anode.
-
Add a few drops (typically 20-40 µL) of the prepared electrolyte to wet the separator and anode.
-
Place the cathode on top of the wet separator.
-
Add a spacer and then a spring.
-
Place the top cap and crimp the coin cell using a hydraulic crimping machine.
-
-
Resting: Allow the assembled cells to rest for at least 12 hours at room temperature to ensure complete electrolyte wetting of the electrodes.
Protocol 3: Electrochemical Characterization
-
Formation Cycles:
-
Perform two to three initial cycles at a low C-rate (e.g., C/20 or C/10) within the appropriate voltage window for the electrode chemistry. This step is crucial for the formation of a stable SEI.
-
-
Galvanostatic Cycling (Cycle Life and Coulombic Efficiency):
-
Cycle the cells at a constant C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-500 cycles).
-
Record the charge and discharge capacities at each cycle to determine the capacity retention and Coulombic efficiency (Discharge Capacity / Charge Capacity).
-
-
Rate Capability Test:
-
Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) for a set number of cycles at each rate (e.g., 10 cycles).
-
Return to a low C-rate (e.g., C/10) to check for capacity recovery.
-
-
Cyclic Voltammetry (CV):
-
Use a three-electrode setup with a lithium or sodium metal reference and counter electrode, and a glassy carbon or platinum working electrode.
-
Scan the potential at a slow scan rate (e.g., 0.1 mV/s) over a wide voltage range to determine the electrochemical stability window of the electrolyte with the additive.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cells at different states of charge (SOC) and after a certain number of cycles.
-
The resulting Nyquist plots can provide information about the charge transfer resistance and the resistance of the SEI/CEI layers.
-
Protocol 4: Post-Mortem Analysis (XPS)
-
Cell Disassembly: After cycling, carefully disassemble the coin cells inside the glovebox.
-
Electrode Washing: Gently rinse the harvested electrodes with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Sample Transfer: Transfer the washed electrodes to the XPS chamber using an airtight transfer vessel to prevent air exposure.
-
XPS Analysis: Acquire high-resolution spectra for C 1s, O 1s, N 1s, F 1s, and P 2p to identify the chemical composition of the SEI and CEI layers. The presence of nitrogen-containing species can provide direct evidence of the participation of this compound in the interphase formation.
Data Presentation and Interpretation
Quantitative Data Summary
The following tables provide a template for summarizing the key performance metrics obtained from the electrochemical testing.
Table 1: Cycle Performance of Li || NMC811 Cells with and without this compound (BCEF) Additive
| Electrolyte | Initial Discharge Capacity (mAh/g) | Capacity Retention after 200 cycles (%) | Average Coulombic Efficiency (%) |
| Baseline | [Insert Data] | [Insert Data] | [Insert Data] |
| Baseline + 1% BCEF | [Insert Data] | [Insert Data] | [Insert Data] |
| Baseline + 2% BCEF | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Rate Capability of Graphite || LFP Cells with and without BCEF Additive
| C-Rate | Baseline Discharge Capacity (mAh/g) | Baseline + 1% BCEF Discharge Capacity (mAh/g) |
| C/10 | [Insert Data] | [Insert Data] |
| C/5 | [Insert Data] | [Insert Data] |
| C/2 | [Insert Data] | [Insert Data] |
| 1C | [Insert Data] | [Insert Data] |
| 2C | [Insert Data] | [Insert Data] |
Visualizing the Evaluation Workflow
Figure 3: Comprehensive workflow for evaluating this compound.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion and Future Outlook
This application note provides a comprehensive guide for the systematic evaluation of this compound as a novel electrolyte additive for lithium-ion and sodium-ion batteries. The proposed protocols cover all stages from material preparation to detailed electrochemical and surface analysis. The bifunctional nature of this molecule holds significant promise for the formation of stable electrode-electrolyte interphases, potentially leading to enhanced cycle life, improved safety, and better rate capability. Further research, following the methodologies outlined herein, is essential to fully elucidate its mechanism of action and optimize its concentration for various battery chemistries. The insights gained from such studies will contribute to the rational design of next-generation electrolytes for high-performance energy storage devices.
The Pivotal Role of N,N-Bis(2-cyanoethyl)formamide in the Vanguard of Material Science
Abstract
N,N-Bis(2-cyanoethyl)formamide, a multifunctional organic compound, is emerging as a critical building block in the development of novel materials with tailored properties. This technical guide provides an in-depth exploration of its applications, focusing on its role as a precursor in the synthesis of advanced polymers and as a high-performance component in energy storage systems. Detailed experimental protocols, causality behind methodological choices, and comprehensive reference materials are provided to empower researchers, scientists, and drug development professionals in harnessing the potential of this versatile molecule.
Introduction: Unveiling the Potential of a Versatile Building Block
This compound (BCEF), identified by its CAS number 3445-84-9, is a unique chemical entity characterized by the presence of two cyanoethyl groups and a formamide moiety.[1] This combination of functional groups imparts a high degree of polarity and reactivity, making it an invaluable intermediate in a variety of chemical syntheses.[2][3] Its utility extends from being a precursor in the synthesis of specialty polymers with enhanced thermal stability and chemical resistance to its potential application in advanced formulations for adhesives and coatings.[1][3] This guide will delve into two key areas of its application: as a foundational molecule for the synthesis of dendritic polymers and as a promising electrolyte additive in lithium-ion batteries.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of BCEF is essential for its effective application in materials synthesis. These properties dictate its behavior in reaction media and its influence on the characteristics of the final materials.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O | [2] |
| Molecular Weight | 151.17 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 122 °C at 20 mmHg | [2] |
| Density | 1.14 g/cm³ | [2] |
| CAS Number | 3445-84-9 | [1] |
Application in Novel Polymer Development: A Precursor to Advanced Dendritic Architectures
The bifunctional nature of the cyanoethyl groups in BCEF makes it an excellent candidate for the synthesis of hyperbranched polymers, particularly poly(amidoamine) (PAMAM) dendrimers.[4] These dendrimers are characterized by their well-defined, highly branched, three-dimensional structure, which provides a high density of surface functional groups and internal cavities, making them ideal for applications in drug delivery, gene therapy, and catalysis.[4]
The synthetic strategy involves a two-step process: the reduction of the nitrile groups of BCEF to primary amines, followed by a divergent dendrimer synthesis methodology.
Rationale for Methodological Choices
The reduction of the nitrile groups is a critical initial step to transform BCEF into a suitable initiator core for dendrimer growth. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines with high efficiency.[5][6] The subsequent divergent synthesis, a well-established method for preparing PAMAM dendrimers, involves a repetitive sequence of Michael addition and amidation reactions.[7] This stepwise approach allows for precise control over the size and generation of the dendrimer.[7]
Experimental Protocols
Protocol 1: Synthesis of the Diamine Initiator Core via Reduction of this compound
This protocol details the reduction of the nitrile functionalities of BCEF to yield N,N-bis(3-aminopropyl)formamide, the initiator core for dendrimer synthesis.
Materials:
-
This compound (BCEF)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Dilute sulfuric acid
-
Sodium hydroxide solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, a suspension of LiAlH₄ in anhydrous diethyl ether is prepared under an inert atmosphere.
-
A solution of BCEF in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reduction.
-
The reaction is quenched by the careful, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
The resulting granular precipitate is filtered off, and the ethereal solution is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude N,N-bis(3-aminopropyl)formamide.
Protocol 2: Synthesis of Generation 0 (G0) PAMAM Dendrimer
This protocol describes the first generation of the dendrimer using the synthesized diamine initiator core.
Materials:
-
N,N-bis(3-aminopropyl)formamide (from Protocol 1)
-
Methyl acrylate
-
Methanol
-
Ethylenediamine
Procedure:
-
Michael Addition: The diamine initiator core is dissolved in methanol, and methyl acrylate is added in excess. The reaction mixture is stirred at room temperature for 48 hours to ensure the complete addition to the primary amine groups. The excess methyl acrylate and methanol are removed under vacuum to yield the ester-terminated half-generation dendrimer.
-
Amidation: The resulting ester is dissolved in methanol, and a large excess of ethylenediamine is added. The mixture is stirred at room temperature for 72 hours. The excess ethylenediamine and methanol are removed under vacuum to yield the amine-terminated G0 PAMAM dendrimer.
Diagram 1: Synthesis of Diamine Initiator Core
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications [mdpi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. kirj.ee [kirj.ee]
Application Notes and Protocols for N,N-Bis(2-cyanoethyl)formamide in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-phase organic synthesis (SPOS) has become a cornerstone in modern drug discovery and materials science, enabling the rapid and efficient construction of complex molecular libraries. A key aspect of SPOS is the ability to modify resin-bound substrates with a diverse range of functional groups. This application note presents a detailed guide to the use of N,N-Bis(2-cyanoethyl)formamide as a versatile cyanoethylating agent in solid-phase synthesis. While direct, published protocols for this specific reagent in SPOS are not abundant, this document provides a comprehensive, scientifically-grounded framework for its application, drawing upon the well-established principles of cyanoethylation chemistry and solid-phase methodologies. Detailed protocols, mechanistic insights, and strategies for reaction optimization are provided to enable researchers to effectively incorporate this reagent into their synthetic workflows.
Introduction to this compound
This compound is a multifunctional organic compound recognized for its utility as an intermediate in the synthesis of specialty chemicals, pharmaceuticals, and polymers.[1][2][3] Its structure, featuring two cyanoethyl groups attached to a formamide nitrogen, presents it as a potent Michael acceptor, making it an attractive candidate for cyanoethylation reactions. In the context of solid-phase synthesis, this compound offers the potential for the efficient introduction of a cyanoethyl moiety onto resin-bound nucleophiles, such as amines and alcohols. This modification can serve various purposes, including altering the polarity of a molecule, acting as a protecting group, or serving as a handle for further chemical transformations.
Mechanism of Action: Cyanoethylation on a Solid Support
The core chemical transformation facilitated by this compound is cyanoethylation, which proceeds via a Michael addition mechanism.[4] In solid-phase synthesis, a nucleophilic group immobilized on the solid support attacks the β-carbon of one of the cyanoethyl groups of the reagent. This reaction is typically catalyzed by a non-nucleophilic base, which serves to deprotonate the resin-bound nucleophile, thereby increasing its reactivity.
The proposed mechanism is as follows:
-
Activation of the Nucleophile: A base abstracts a proton from the resin-bound nucleophile (e.g., an amine or alcohol), generating a more potent nucleophile.
-
Nucleophilic Attack: The activated nucleophile attacks the electron-deficient β-carbon of an acrylonitrile moiety that can be generated in situ or directly from the reagent.
-
Protonation: The resulting enolate is protonated by a proton source in the reaction mixture, yielding the cyanoethylated product.
Caption: Proposed mechanism of solid-phase cyanoethylation.
Detailed Protocols for Solid-Phase Cyanoethylation
The following protocols are provided as a starting point for the use of this compound in solid-phase synthesis. Optimization of these conditions may be necessary depending on the specific substrate and solid support used.
Materials and Reagents
-
Solid Support: Appropriate resin with a nucleophilic functional group (e.g., aminomethyl polystyrene resin, Wang resin).
-
This compound: ≥90% purity.
-
Solvent: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or other suitable aprotic solvent.
-
Base: N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base.
-
Washing Solvents: DCM, DMF, Methanol (MeOH).
-
Reaction Vessel: Solid-phase synthesis vessel with a frit.
Experimental Workflow
Caption: General workflow for solid-phase cyanoethylation.
Step-by-Step Protocol
-
Resin Swelling:
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol) in a solid-phase synthesis vessel.
-
Add the appropriate solvent (e.g., 2 mL of DCM or DMF) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[5]
-
-
Initial Wash:
-
After swelling, drain the solvent.
-
Wash the resin sequentially with DMF (3 x 2 mL) and DCM (3 x 2 mL) to remove any impurities.
-
-
Cyanoethylation Reaction:
-
Prepare a solution of this compound (e.g., 5 equivalents, 0.5 mmol) and a non-nucleophilic base such as DIPEA (e.g., 10 equivalents, 1.0 mmol) in the chosen reaction solvent (e.g., 2 mL of DMF).
-
Add the reagent solution to the swollen and washed resin.
-
Agitate the reaction mixture at room temperature for 4-24 hours. The reaction time will depend on the reactivity of the nucleophile on the resin.
-
-
Post-Reaction Wash:
-
Drain the reaction mixture from the vessel.
-
Wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is: DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Dry the resin under vacuum.
-
-
Reaction Monitoring (Optional but Recommended):
-
To monitor the progress of the reaction, a small sample of the resin can be cleaved and the product analyzed by LC-MS or other appropriate analytical techniques.[1][6]
-
Alternatively, qualitative colorimetric tests, such as the Kaiser test for primary amines, can be used to assess the consumption of the starting nucleophile.
-
-
Cleavage from the Solid Support:
-
Product Analysis:
-
After cleavage and removal of the cleavage cocktail, the crude product can be analyzed by techniques such as HPLC and mass spectrometry to determine purity and confirm the desired modification.
-
Protocol Details and Optimization
The success of the solid-phase cyanoethylation reaction depends on several key parameters that can be optimized for a specific application.
| Parameter | Recommendation | Rationale and Optimization |
| Solid Support | Polystyrene or PEG-based resins with appropriate linkers. | The choice of resin depends on the desired C-terminal functionality and the stability of the substrate to the reaction and cleavage conditions.[10] |
| Solvent | Aprotic polar solvents like DMF or DCM. | The solvent should swell the resin effectively and dissolve the reagents. Solvent choice can influence reaction kinetics.[5] |
| Base | Non-nucleophilic bases such as DIPEA. | A base is typically required to deprotonate the nucleophile.[4] The strength and steric hindrance of the base can be varied to control reactivity. |
| Stoichiometry | 5-10 equivalents of this compound. | Using an excess of the reagent drives the reaction to completion. The optimal excess should be determined empirically. |
| Temperature | Room temperature to 50 °C. | Most solid-phase reactions proceed at room temperature. Gentle heating may be required for less reactive nucleophiles. |
| Reaction Time | 4-24 hours. | Reaction progress should be monitored to determine the optimal reaction time. |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a promising reagent for the cyanoethylation of substrates on solid supports. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore its utility in their synthetic endeavors. By understanding the underlying chemical principles and systematically optimizing reaction conditions, scientists can leverage this reagent to efficiently introduce the cyanoethyl group, thereby expanding the chemical space accessible through solid-phase organic synthesis.
References
- 1. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 5. bachem.com [bachem.com]
- 6. Solid-phase reaction monitoring--chemical derivatization and off-bead analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Chemical ligation and cleavage on solid support facilitate recombinant peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with N,N-Bis(2-cyanoethyl)formamide
Welcome to the technical support center for N,N-Bis(2-cyanoethyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile intermediate and to troubleshoot common issues that may arise during its application in synthesis. Our goal is to empower you with the scientific understanding and practical solutions necessary to improve your reaction yields and product purity.
Introduction to this compound
This compound (CAS 3445-84-9) is a valuable building block in organic synthesis, notably serving as an intermediate in the production of pharmaceuticals, specialty polymers, and agrochemicals.[1][2] Its structure features a central formamide group flanked by two cyanoethyl arms, offering multiple reactive sites. Understanding the chemistry of these functional groups is paramount to controlling reaction outcomes and preventing yield loss.
This guide will address common challenges in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Low Reaction Yield and Conversion
Question 1: My reaction is showing low conversion of this compound. What are the likely causes and how can I improve it?
Low conversion is a frequent challenge and can often be traced back to several key factors related to reagent stability, reaction conditions, and the inherent reactivity of the substrate.
Answer:
Several factors can contribute to incomplete conversion. A systematic evaluation of your reaction parameters is the most effective approach to identify and resolve the issue.
-
Reagent Quality and Stability:
-
Purity of this compound: Impurities in the starting material can interfere with the reaction. It is advisable to use a high-purity grade of the reagent.[2]
-
Moisture: The presence of water can lead to hydrolysis of the formamide or nitrile groups, especially under acidic or basic conditions.[3][4] Ensure all reagents and solvents are anhydrous.
-
-
Reaction Conditions:
-
Temperature: Many reactions require a specific temperature range for optimal performance. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to decomposition of the starting material or products.
-
Solvent Choice: this compound is a polar aprotic molecule. The choice of solvent should ensure the solubility of all reactants and be compatible with the reaction chemistry. Common polar aprotic solvents include DMF, DMSO, and acetonitrile.[5]
-
Inadequate Mixing: In heterogeneous reactions, poor mixing can limit the interaction between reactants, leading to low conversion.
-
-
Catalyst Activity:
-
If your reaction is catalyst-dependent, ensure the catalyst is active and used in the correct loading. Catalyst deactivation can be a significant cause of stalled reactions.
-
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Section 2: Side Reactions and Impurity Formation
Question 2: I am observing significant side product formation in my reaction. What are the most common side reactions of this compound?
The presence of multiple reactive functional groups in this compound makes it susceptible to several side reactions, particularly under harsh conditions.
Answer:
The primary sources of side products are the hydrolysis of the formamide and nitrile groups, and the β-elimination of the cyanoethyl groups.
-
Hydrolysis of the Formamide Group:
-
Hydrolysis of the Nitrile Groups:
-
Acid-catalyzed hydrolysis of the nitrile groups will proceed through an amide intermediate to form carboxylic acids.[2][8]
-
Base-catalyzed hydrolysis will also form an amide intermediate, which can then be further hydrolyzed to a carboxylate salt.[9] Careful control of reaction conditions can sometimes isolate the amide.[10]
-
-
β-Elimination of the Cyanoethyl Group:
-
In the presence of a base, the cyanoethyl group can undergo a β-elimination reaction to form acrylonitrile, a reactive Michael acceptor.
-
The generated acrylonitrile can then react with nucleophiles present in the reaction mixture, leading to a cascade of unwanted side products.
-
Visualizing Potential Side Reactions:
Caption: Potential side reaction pathways for this compound.
Question 3: My product is difficult to purify. What strategies can I employ for effective purification?
The polarity of this compound and its potential byproducts can present purification challenges.
Answer:
Effective purification requires a strategy tailored to the properties of your desired product and the likely impurities.
-
Extraction:
-
For reactions in polar aprotic solvents like DMF or DMSO, a common workup involves dilution with a large volume of water and extraction with a less polar organic solvent. However, the high polarity of the starting material and byproducts can lead to poor partitioning. A sequential liquid-liquid extraction can be more effective in these cases.
-
-
Chromatography:
-
Normal-phase chromatography can be effective for separating compounds with differing polarities.
-
Reverse-phase chromatography (HPLC) is often suitable for purifying polar compounds. For highly polar molecules that show poor retention on standard C18 columns, specialized columns or hydrophilic interaction liquid chromatography (HILIC) may be necessary.
-
-
Crystallization:
-
If your product is a solid, crystallization can be a highly effective purification method. A systematic screen of different solvent systems is recommended to find optimal conditions.
-
Data on Purification Techniques:
| Purification Method | Applicability | Key Considerations |
| Liquid-Liquid Extraction | Removal of polar solvents (DMF, DMSO) and water-soluble impurities. | Can be time-consuming due to potential for emulsion formation and poor partitioning. |
| Flash Chromatography | Separation of compounds with different polarities. | Choice of stationary and mobile phases is critical for good separation. |
| Preparative HPLC | Purification of polar compounds, high-purity final product. | Can be expensive and time-consuming for large-scale purifications. Specialized columns may be needed for highly polar compounds. |
| Crystallization | Purification of solid products. | Requires finding a suitable solvent system; can be highly effective for achieving high purity. |
Section 3: Reaction Monitoring
Question 4: How can I effectively monitor the progress of my reaction to determine the optimal endpoint?
Accurate reaction monitoring is crucial for maximizing yield and minimizing byproduct formation by stopping the reaction at the appropriate time.
Answer:
Several analytical techniques can be employed for real-time or near-real-time reaction monitoring.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, intermediates, and products. A UV detector is often suitable, but for compounds lacking a strong chromophore, other detectors like a refractive index (RI) or evaporative light scattering detector (ELSD) may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Quantitative NMR (qNMR) is a powerful technique for determining the concentration of species in a reaction mixture without the need for extensive calibration. It allows for the direct observation and quantification of reactants and products.
-
-
Infrared (IR) Spectroscopy:
-
The disappearance of the nitrile peak (around 2250 cm⁻¹) can be a useful indicator of reaction progress in reactions involving this group. In-situ IR probes can provide real-time kinetic data.
-
Workflow for Reaction Monitoring:
Caption: A multi-technique approach to reaction monitoring.
Experimental Protocol: Deformylation of this compound
This protocol provides a representative example of a reaction involving this compound: the removal of the formyl group to yield the corresponding secondary amine, bis(2-cyanoethyl)amine.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (37%)
-
Dioxane
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound in dioxane, add concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify with a saturated solution of sodium bicarbonate until the pH is > 8.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Troubleshooting Table for Deformylation Reaction:
| Problem | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient acid or reaction time. | Add additional acid and continue heating. Monitor by TLC/HPLC. |
| Formation of byproducts | Hydrolysis of nitrile groups due to prolonged heating or high acid concentration. | Reduce reaction time and/or use a lower concentration of acid. |
| Low isolated yield of free amine | Product is water-soluble and remains in the aqueous layer during extraction. | Perform multiple extractions with dichloromethane or use a continuous liquid-liquid extractor. |
| Product is an oil and difficult to handle | Residual solvent or impurities. | Purify by column chromatography. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | 3445-84-9 [sbsgenetech.com]
- 6. US4968841A - Synthesis of ethylidene bisformamide from vinyl acetate - Google Patents [patents.google.com]
- 7. US4567300A - Process for producing N-substituted formamides - Google Patents [patents.google.com]
- 8. Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formamide, N,N-bis(2-cyanoethyl)- (CAS 3445-84-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. US7026511B2 - Synthesis of N-vinylformamide - Google Patents [patents.google.com]
Stability and degradation of N,N-Bis(2-cyanoethyl)formamide under reaction conditions
Welcome to the technical support center for N,N-Bis(2-cyanoethyl)formamide (BCEF). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of BCEF under various reaction conditions. Below you will find troubleshooting guides and frequently asked questions to proactively address challenges you may encounter during your experiments.
I. Troubleshooting Guide: Unexpected Reaction Outcomes & Impurity Formation
This section addresses common issues observed when using BCEF in chemical synthesis, focusing on identifying the root cause of degradation and providing actionable solutions.
Scenario 1: Low Yield or Complete Loss of a Desired Product When Using BCEF in a Basic Reaction Medium.
-
Question: My reaction, which is conducted under basic conditions (e.g., using amine bases, hydroxides, or carbonates), results in a significantly lower yield of my target molecule than expected, and I observe several unknown impurities. What could be the cause?
-
Answer: The primary suspect in this scenario is the base-catalyzed degradation of the BCEF molecule itself. BCEF possesses two main functionalities susceptible to basic conditions: the N-formyl group and the two cyanoethyl groups.
-
N-Formyl Group Hydrolysis: The formyl group can be hydrolyzed under basic conditions to yield formate and bis(2-cyanoethyl)amine. This is a classic amide hydrolysis reaction.[1]
-
Retro-Michael Addition (Elimination) of Cyanoethyl Groups: The cyanoethyl groups are susceptible to a base-catalyzed elimination reaction, also known as a retro-Michael addition.[2] This process generates acrylonitrile, a reactive Michael acceptor, and N-(2-cyanoethyl)formamide or formamide, depending on whether one or both cyanoethyl groups are eliminated. The generated acrylonitrile can then react with other nucleophiles in your reaction mixture, including your starting materials, intermediates, or even the desired product, leading to a complex impurity profile.
Troubleshooting Steps:
-
Reaction Monitoring: Utilize analytical techniques such as HPLC or UPLC-MS to monitor the reaction progress and the concentration of BCEF over time.[3][4] This will help confirm if BCEF is being consumed faster than expected.
-
Base Selection: If possible, consider using a milder, non-nucleophilic base. Sterically hindered bases may also mitigate the degradation.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur. Higher temperatures will accelerate the degradation of BCEF.
-
Stoichiometry and Addition Rate: Use the minimum required amount of base and consider a slow, controlled addition to maintain a low instantaneous concentration.
-
Scenario 2: Appearance of Carboxylic Acid-Containing Impurities in Acidic Reaction Conditions.
-
Question: I am using BCEF in a reaction that requires acidic conditions (e.g., using HCl, H₂SO₄, or Lewis acids), and my final product is contaminated with impurities containing carboxylic acid functionalities. What is the likely degradation pathway?
-
Answer: Under acidic conditions, the primary degradation pathway for BCEF is the hydrolysis of its functional groups.
-
Hydrolysis of the N-Formyl Group: Similar to base-catalyzed hydrolysis, the N-formyl group can be cleaved under acidic conditions to produce formic acid and bis(2-cyanoethyl)amine.[5]
-
Hydrolysis of the Nitrile Groups: The cyanoethyl groups can undergo acid-catalyzed hydrolysis to form the corresponding carboxylic acid, resulting in N,N-bis(2-carboxyethyl)formamide. This hydrolysis can be partial, leading to the formation of N-(2-cyanoethyl)-N-(2-carboxyethyl)formamide.
Troubleshooting Steps:
-
pH Control: Carefully control the pH of the reaction mixture. Use the minimum amount of acid necessary for the desired reaction to proceed.
-
Anhydrous Conditions: If the reaction chemistry allows, using anhydrous conditions can suppress hydrolysis. However, be aware that even trace amounts of water can lead to degradation over time, especially at elevated temperatures.
-
Work-up Procedure: Neutralize the acidic reaction mixture as soon as the reaction is complete to prevent further degradation during work-up and purification.
-
Scenario 3: Product Instability and Color Change upon Heating.
-
Question: During my reaction, which requires elevated temperatures, or during distillation, I observe a color change (e.g., yellowing or browning) and the formation of insoluble materials. What is causing this?
-
Answer: Thermal decomposition of BCEF is the most probable cause. At elevated temperatures, nitriles can undergo complex degradation and polymerization reactions.[6][7][8] The formamide moiety can also be thermally unstable.
Troubleshooting Steps:
-
Temperature Optimization: Determine the minimum temperature required for your reaction. Avoid excessive heating.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent thermo-oxidative degradation.[6][8]
-
Purification Method: If possible, consider alternative purification methods that do not require high temperatures, such as column chromatography or recrystallization.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of BCEF I should look for?
-
A1: Based on the chemical structure of BCEF, the primary degradation products to monitor are:
-
From N-Formyl Hydrolysis: Formic acid and bis(2-cyanoethyl)amine.
-
From Cyanoethyl Group Elimination: Acrylonitrile, N-(2-cyanoethyl)formamide, and formamide.
-
From Nitrile Hydrolysis: N,N-bis(2-carboxyethyl)formamide and N-(2-cyanoethyl)-N-(2-carboxyethyl)formamide.
-
| Degradation Pathway | Key Reactant/Condition | Primary Degradation Products |
| N-Formyl Group Hydrolysis | Acid or Base | Formic Acid, Bis(2-cyanoethyl)amine |
| Retro-Michael Addition | Base | Acrylonitrile, N-(2-cyanoethyl)formamide, Formamide |
| Nitrile Group Hydrolysis | Acid or Base (harsher conditions) | N,N-bis(2-carboxyethyl)formamide, N-(2-cyanoethyl)-N-(2-carboxyethyl)formamide |
| Thermal Decomposition | High Temperature | Complex mixture, potential for polymerization |
Q2: How can I develop a stability-indicating analytical method for BCEF?
-
A2: A stability-indicating method is crucial for accurately quantifying BCEF and detecting its degradation products.[9][10] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
Protocol for Developing a Stability-Indicating HPLC Method:
-
Column Selection: Start with a C18 reversed-phase column. A cyano column could also be considered.[11]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Forced Degradation Studies: To ensure your method is stability-indicating, you must perform forced degradation studies.[9][10] This involves subjecting a solution of BCEF to various stress conditions:
-
Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat a solid sample and a solution of BCEF at an elevated temperature (e.g., 80 °C).
-
Photolytic: Expose a solution of BCEF to UV light.
-
-
Method Validation: Analyze the stressed samples by HPLC. The method is considered stability-indicating if all the degradation product peaks are well-resolved from the parent BCEF peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Q3: What are the recommended storage conditions for BCEF?
-
A3: To ensure the long-term stability of BCEF, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat and ignition. Protection from moisture is important to prevent hydrolysis.
III. Visualizing Degradation Pathways and Workflows
Diagram 1: Predicted Degradation Pathways of BCEF
Caption: Predicted degradation pathways of BCEF under different conditions.
Diagram 2: Workflow for Investigating BCEF Degradation
Caption: A systematic workflow for troubleshooting reactions involving BCEF.
IV. References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved January 6, 2026, from --INVALID-LINK--
-
The effect of acrylonitrile content on the thermooxidative aging of nitrile rubber. (2025). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups. (2021). Polymer Degradation and Stability. Retrieved January 6, 2026, from --INVALID-LINK--
-
Thermooxidative degradation of some nitrile-butadiene rubbers. (2025). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Analytical techniques for monitoring the degradation of benzylboronic acid. (2025). BenchChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Degradation Behaviors and Mechanism of Nitrile Butadiene Rubber Caused by Insulating Medium C5F10O. (2023). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (n.d.). Glen Research. Retrieved January 6, 2026, from --INVALID-LINK--
-
Electrochemical Monitoring of Bisphenol A Degradation in Leachate by Trichoderma harzianum Using a Sensitive Sensor of Type SPE in Microbial Fuel Cells. (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Enzyme-catalysed deprotection of N-acetyl and N-formyl amino acids. (2025). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound. (n.d.). Chem-Impex. Retrieved January 6, 2026, from --INVALID-LINK--
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (2000). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (2018). ACS Publications. Retrieved January 6, 2026, from --INVALID-LINK--
-
Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation. (2017). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Relevant enzymes involved in the degradation of cyano-compounds. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Aminopropionitrile – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 6, 2026, from --INVALID-LINK--
-
aminopropionitrile: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 6, 2026, from --INVALID-LINK--
-
β-aminopropionitrile-induced thoracic aortopathy is refractory to cilostazol and sildenafil in mice. (2025). bioRxiv. Retrieved January 6, 2026, from --INVALID-LINK--
-
Direct Synthesis of N,N-Disubstituted Formamides by Oxidation of Imines Using an HFIP/UHP System. (2020). Organic Chemistry Portal. Retrieved January 6, 2026, from --INVALID-LINK--
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved January 6, 2026, from --INVALID-LINK--
-
Forced degradation studies of a new ant. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved January 6, 2026, from --INVALID-LINK--
-
β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition. (2016). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound CAS#: 3445-84-9. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--
-
β-aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Mice. (2023). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Michael addition reaction. (n.d.). Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from --INVALID-LINK--
-
HYDROLYSIS. (n.d.). University of Toronto. Retrieved January 6, 2026, from --INVALID-LINK--
-
Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. (n.d.). Journal of the American Chemical Society. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound. (n.d.). 1st Scientific. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound. (n.d.). gsrs.ncats.nih.gov. Retrieved January 6, 2026, from --INVALID-LINK--
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal of Creative Research Thoughts. Retrieved January 6, 2026, from --INVALID-LINK--
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). sandia.gov. Retrieved January 6, 2026, from --INVALID-LINK--
-
Process for removing an n-formyl group. (n.d.). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--
-
DIRECT SYNTHESIS OF N,N-DISUBSTITUTED FORMAMIDES BY OXIDATION OF IMINES USING HFIP/UHP SYSTEM. (2020). Universidad de Alicante. Retrieved January 6, 2026, from --INVALID-LINK--
-
Chemical synthesis of biologically active oligoribonucleotides using /3-cyanoethyl protected ribonucleoside phosphoramidites. (n.d.). Oxford Academic. Retrieved January 6, 2026, from --INVALID-LINK--
-
Conjugate Additions- The Michael Reaction. (2020). Chemistry LibreTexts. Retrieved January 6, 2026, from --INVALID-LINK--
-
Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine. (2016). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound: Properties, Applications, and Sourcing Guide for Chemical Synthesis. (n.d.). LinkedIn. Retrieved January 6, 2026, from --INVALID-LINK--
-
Formamide, N,N-bis(2-cyanoethyl)- - Substance Details - SRS. (n.d.). US EPA. Retrieved January 6, 2026, from --INVALID-LINK--
-
A General Method for the Synthesis of 2'-O-Cyanoethylated Oligoribonucleotides Having Promising Hybridization Affinity for DNA and RNA and Enhanced Nuclease Resistance. (n.d.). ACS Publications. Retrieved January 6, 2026, from --INVALID-LINK--
-
Direct Synthesis of N,N-Disubstituted Formamides by Oxidation of Imines Using an HFIP/UHP System. (2020). ACS Publications. Retrieved January 6, 2026, from --INVALID-LINK--
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--
-
Solid Phase Oligonucleotide Synthesis. (n.d.). Biotage. Retrieved January 6, 2026, from --INVALID-LINK--
-
Formylation of Amines. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
A Convenient Synthesis of N,N'-Disubstituted Formamidines and Acetamidines1. (n.d.). ACS Publications. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound(3445-84-9) 13C NMR spectrum. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. glenresearch.com [glenresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. EP0058063B1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. jocpr.com [jocpr.com]
Technical Support Center: A Guide to N,N-Bis(2-cyanoethyl)formamide (CEF) Solubility
Welcome to the technical support guide for N,N-Bis(2-cyanoethyl)formamide (CEF). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. CEF is a valuable intermediate in various synthetic processes, including pharmaceutical and polymer chemistry, and is notably used as a scavenger for acrylonitrile released during the deprotection of cyanoethyl groups in oligonucleotide synthesis.[1][2]
Despite its utility, researchers frequently encounter challenges related to its solubility, which can impact reaction kinetics, yield, and overall process efficiency. This guide provides in-depth, practical solutions to common solubility issues, grounded in chemical principles and established laboratory practices.
Part 1: Frequently Asked Questions (FAQs) about CEF Properties
This section addresses fundamental questions regarding the physicochemical properties of this compound, which are critical for understanding its solubility behavior.
Q1: What are the key physicochemical properties of this compound (CEF)?
A1: Understanding the fundamental properties of CEF is the first step in troubleshooting its handling and solubility. CEF is typically a colorless to light yellow or orange clear liquid.[3] Key data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 3445-84-9 | [3][4] |
| Molecular Formula | C₇H₉N₃O | [1][5] |
| Molecular Weight | 151.17 g/mol | [1][5] |
| Appearance | Light yellow to Yellow to Orange clear liquid | [3] |
| Density | ~1.14 - 1.15 g/cm³ | [1] |
| Boiling Point | 265 °C (at 760 mmHg); 122 °C (at 20 mmHg) | [1] |
| Storage Temperature | 2-8°C or under -20°C in an inert atmosphere | [1][3] |
Q2: What is the general solubility profile of CEF?
A2: this compound is a polar aprotic molecule. Its structure contains a highly polar formamide group and two cyano groups, which contribute significantly to its polarity. Based on the principle of "like dissolves like," CEF is expected to be most soluble in polar solvents. While one source notes it is "Soluble in water"[3], its miscibility may be limited. It is predicted to have good solubility in polar aprotic solvents but poor solubility in nonpolar solvents.
Q3: Which common laboratory solvents are recommended for dissolving CEF?
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | The polarity of these solvents closely matches that of CEF, facilitating strong dipole-dipole interactions required for dissolution. Acetonitrile and THF are common in related applications like oligonucleotide synthesis.[6] |
| Polar Protic | Water, Methanol, Ethanol | Moderate to Good | CEF is reported to be soluble in water.[3] However, its ability to act as a hydrogen bond acceptor but not a donor may limit its miscibility in some protic systems compared to polar aprotic ones. |
| Nonpolar | Hexanes, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity mismatch between CEF and nonpolar solvents results in weak intermolecular forces, leading to poor solvation. |
Part 2: Troubleshooting Common Solubility Issues
This section provides structured troubleshooting guides for specific problems you may encounter when working with CEF.
Scenario 1: CEF Fails to Dissolve or Forms a Separate Phase in the Chosen Solvent
Question: "I am trying to prepare a solution of CEF in my reaction solvent, but it remains as an undissolved oil or solid precipitate. What steps can I take to achieve a homogeneous solution?"
Answer: This is a common issue that typically points to a polarity mismatch, insufficient solvation energy, or low purity of the solvent. The following protocol provides a systematic approach to resolving this problem.
-
Verify Solvent Purity: Ensure your solvent is anhydrous and of an appropriate grade. The presence of water can sometimes decrease the solubility of organic compounds in aprotic solvents.
-
Increase Solvation Energy (Mechanical Agitation):
-
Vortex the mixture vigorously for 1-2 minutes.
-
If a vortexer is insufficient, place the vial in an ultrasonic bath. Sonication provides localized energy to break up solute aggregates and enhance solvent-solute interactions.
-
-
Increase Solvation Energy (Thermal Input):
-
Gently warm the solution to 40-50°C. Use a water bath for uniform heating and stir the mixture continuously.
-
Causality: Increasing the temperature raises the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, which typically increases the rate and extent of dissolution. Caution: Do not overheat, as CEF's thermal stability limits are not extensively documented. High temperatures could lead to decomposition.
-
-
Implement a Co-Solvent System:
-
If CEF is poorly soluble in your primary reaction solvent but the reaction requires it, introduce a co-solvent.
-
Add a small amount (e.g., 5-10% v/v) of a strong polar aprotic solvent in which CEF is highly soluble (e.g., DMF or DMSO) to the mixture.
-
Causality: The co-solvent modifies the overall polarity of the solvent system, making it more favorable for the polar CEF molecule to dissolve.
-
Caption: Workflow for dissolving this compound.
Scenario 2: CEF Precipitates Out of Solution During a Reaction
Question: "My CEF was fully dissolved, but after adding another reagent or changing the temperature, it crashed out of solution. How can I prevent this and rescue my experiment?"
Answer: This phenomenon, known as precipitation or "crashing out," occurs when the properties of the solvent system change unfavorably. This is often due to a significant change in polarity upon adding a less polar reagent or a decrease in temperature that lowers CEF's solubility limit.
-
Polarity Shift:
-
Cause: The addition of a nonpolar or weakly polar reagent can lower the overall polarity of the solvent mixture, reducing its capacity to keep the polar CEF solvated.
-
Prevention:
-
Slower Addition: Add the precipitating reagent dropwise and with vigorous stirring. This maintains a more homogeneous solvent environment and prevents localized areas of low polarity.
-
Pre-emptive Co-solvent: Start with a more robust solvent system. If you anticipate adding a less polar reagent, begin with a solvent mixture that has a slightly higher polarity (e.g., use ACN with 5% DMF instead of pure ACN).
-
-
-
Temperature Dependence:
-
Cause: The solubility of many compounds decreases as the temperature drops. If your reaction is cooled (e.g., with an ice bath), you may be crossing below CEF's saturation point in that specific solvent.
-
Prevention:
-
Determine Solubility Limits: If possible, run a small-scale test to determine the solubility of your desired CEF concentration at the target reaction temperature.
-
Use a Stronger Solvent: Select a solvent (or co-solvent system) in which CEF has a much higher solubility, providing a larger buffer against temperature-induced precipitation.
-
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound CAS#: 3445-84-9 [m.chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite synthesis - chemicalbook [chemicalbook.com]
Preventing polymerization during N,N-Bis(2-cyanoethyl)formamide reactions
Welcome to the technical support center for N,N-Bis(2-cyanoethyl)formamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent polymerization during reactions involving this versatile reagent. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in scientific principles and practical field experience.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound has become viscous and is forming a solid precipitate. What is happening?
A1: This is a classic sign of polymerization. The most probable cause is the presence of unreacted acrylonitrile, a starting material in the synthesis of this compound. Acrylonitrile is highly susceptible to both free-radical and anionic polymerization, especially in the presence of initiators such as heat, light, or basic catalysts. While this compound itself is not prone to self-polymerization under normal reaction conditions, trace amounts of acrylonitrile impurity can initiate a chain reaction, leading to the formation of polyacrylonitrile.
Q2: How can I prevent polymerization from occurring in my reactions?
A2: Preventing polymerization hinges on a multi-pronged approach focused on the purity of your starting material and the control of your reaction conditions.
-
Ensure High Purity of this compound: Before starting your reaction, it is crucial to ensure that your this compound is free from residual acrylonitrile. This can be achieved through purification methods such as vacuum distillation or by passing it through a column of activated alumina.
-
Use of Polymerization Inhibitors: The addition of appropriate inhibitors to your reaction mixture can effectively quench polymerization-initiating species. The choice of inhibitor depends on the likely polymerization mechanism (free-radical or anionic).
-
Strict Control of Reaction Conditions: Maintaining optimal reaction conditions is critical. This includes controlling the temperature, minimizing exposure to light, and carefully selecting catalysts and solvents.
Q3: What type of polymerization inhibitors should I use, and in what concentration?
A3: The choice of inhibitor depends on the potential polymerization pathway:
-
For Free-Radical Polymerization: This is often initiated by heat or light. Phenolic compounds are effective radical scavengers.
-
Hydroquinone (HQ): A common and effective inhibitor. A typical concentration is 100-200 ppm.
-
Monomethyl ether of hydroquinone (MEHQ): Another widely used inhibitor, often preferred for its better solubility in organic solvents. A concentration of 100-200 ppm is generally sufficient.
-
Important Note: These inhibitors require the presence of dissolved oxygen to be effective. Ensure your reaction is not performed under strictly anaerobic conditions if you are relying on these inhibitors.
-
-
For Anionic Polymerization: This is typically initiated by strong bases. If your reaction conditions are basic, consider adding a trace amount of a weak acid to neutralize any stray strong basic impurities that could initiate anionic polymerization. Acetic acid is a suitable choice.
| Inhibitor Type | Example | Typical Concentration | Mechanism of Action |
| Free-Radical | Hydroquinone (HQ), MEHQ | 100-200 ppm | Scavenges free radicals |
| Anionic | Acetic Acid | Trace amounts | Neutralizes anionic initiators |
Troubleshooting Guides
Issue 1: Polymerization observed during the synthesis of this compound.
The synthesis of this compound involves the Michael addition of formamide to acrylonitrile, a reaction often catalyzed by a base. This environment is conducive to the anionic polymerization of the excess acrylonitrile.
Root Cause Analysis and Solutions:
-
Excessive Base Catalyst: Too much basic catalyst can aggressively initiate the anionic polymerization of acrylonitrile.
-
Solution: Carefully control the stoichiometry of the base catalyst. Use the minimum amount necessary to achieve a reasonable reaction rate.
-
-
High Reaction Temperature: The cyanoethylation reaction is exothermic.[1] Uncontrolled temperature increases can accelerate both the desired reaction and the undesired polymerization.
-
Solution: Maintain a controlled reaction temperature, typically below 50°C. Use an ice bath for cooling, especially during the initial stages of the reaction.
-
-
Localized Hotspots: Poor mixing can lead to localized areas of high temperature and catalyst concentration, creating hotspots for polymerization.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.
-
Workflow for Minimizing Polymerization During Synthesis:
Caption: Workflow for the synthesis of this compound.
Issue 2: My purified this compound polymerizes upon storage.
Even after purification, improper storage can lead to polymerization, especially if trace amounts of initiators are present or are formed over time.
Root Cause Analysis and Solutions:
-
Exposure to Light and Heat: UV light and elevated temperatures can generate free radicals, initiating polymerization.
-
Solution: Store this compound in an amber or opaque container in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended.[2]
-
-
Presence of Peroxides: Ethers and other solvents, if not properly purified, can contain peroxides that act as radical initiators.
-
Solution: Ensure all solvents used in conjunction with this compound are peroxide-free.
-
-
Absence of an Inhibitor: Purified this compound may not contain a sufficient concentration of a stabilizing inhibitor.
-
Solution: For long-term storage, consider adding a radical inhibitor like MEHQ at a concentration of 100-200 ppm.
-
Logical Flow for Stable Storage:
Caption: Protocol for the stable storage of this compound.
Experimental Protocols
Protocol 1: Purification of this compound to Remove Acrylonitrile
This protocol describes the removal of residual acrylonitrile using column chromatography.
Materials:
-
This compound (crude)
-
Activated alumina (basic, Brockmann I, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Anhydrous hexane
-
Anhydrous ethyl acetate
-
Collection flasks
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool at the bottom of the column.
-
Prepare a slurry of activated alumina in hexane and pour it into the column.
-
Allow the alumina to settle, and then drain the excess hexane until the solvent level is just above the top of the alumina bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.
-
Carefully load the sample onto the top of the alumina column.
-
-
Elution:
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate and gradually increasing it.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Product:
-
The resulting clear, viscous liquid is purified this compound. Confirm purity using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Analytical Detection of Residual Acrylonitrile
Gas Chromatography (GC) is a sensitive method for detecting trace amounts of volatile impurities like acrylonitrile.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity to nitrogen-containing compounds.
-
Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is suitable for separating acrylonitrile from this compound.
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of acrylonitrile in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 1, 10, 50, 100 ppm).
-
Sample Preparation: Dilute a known amount of the this compound sample in the same solvent.
-
Analysis: Inject the standards and the sample into the GC.
-
Quantification: Identify the acrylonitrile peak in the sample chromatogram by comparing its retention time to that of the standards. Quantify the amount of acrylonitrile in the sample by constructing a calibration curve from the standard responses.
References
Effect of temperature and pressure on N,N-Bis(2-cyanoethyl)formamide reactions
Welcome to the technical support center for N,N-Bis(2-cyanoethyl)formamide (BCEF). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. As a molecule synthesized through a base-catalyzed Michael addition, its reactivity and stability are profoundly influenced by reaction parameters, particularly temperature and pressure. This document provides in-depth, field-proven insights into optimizing reactions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
This compound (CAS 3445-84-9) is an organic compound featuring a central formamide group bonded to two cyanoethyl arms.[1][2] It is a valuable building block in the synthesis of pharmaceuticals, specialty polymers, and other complex organic molecules due to its unique combination of functional groups.[3]
The synthesis is a classic example of a double cyanoethylation , which is a specific type of Michael addition reaction.[4][5] It is prepared by reacting one mole of formamide with two moles of acrylonitrile in the presence of a base catalyst.[6]
Q2: How does temperature fundamentally affect BCEF synthesis and stability?
Temperature is a critical parameter with a dual role in BCEF reactions.
-
Kinetics of Synthesis: Like most chemical reactions, increasing the temperature generally increases the rate of cyanoethylation. For sluggish reactions, raising the temperature from ambient to 60-80°C can significantly improve the reaction rate and the degree of substitution.[7][8] However, the reaction can be exothermic, sometimes requiring initial cooling to manage the reaction rate and prevent runaway polymerization of acrylonitrile.[4]
-
Thermal Stability and Decomposition: BCEF is susceptible to two primary thermal decomposition pathways at elevated temperatures:
-
Retro-Michael Addition: This is the most significant decomposition pathway. The C-N bonds formed during cyanoethylation can break, reverting the molecule back to formamide (or mono-substituted intermediates) and releasing acrylonitrile. This reversal is typically favored at temperatures above 100-150°C, especially in the presence of base catalysts.[9] The liberated acrylonitrile can then polymerize, leading to yield loss and purification challenges.
-
Formamide Core Decomposition: The formamide group itself can decompose under harsh thermal conditions. When heated above 100°C, it can slowly break down into carbon monoxide (CO) and ammonia (NH₃), with the rate accelerating above 160°C.[10][11] In the presence of acid catalysts or at very high temperatures, a dehydration pathway can occur, producing highly toxic hydrogen cyanide (HCN) and water.[10][12]
-
Q3: What is the role of pressure in reactions involving BCEF?
While less commonly manipulated than temperature, pressure can be a valuable tool.
-
Enhancing Synthesis: High pressure generally accelerates Michael addition reactions by promoting a more organized transition state.[13] For sterically hindered substrates or reactions where the equilibrium is unfavorable, applying pressure can increase the reaction rate and improve yields.
-
Controlling Volatile Reagents: In reactions involving volatile reactants or byproducts (like ammonia from formamide decomposition), pressure can be used to maintain their concentration in the reaction phase, preventing their escape and potentially shifting equilibria.
Troubleshooting Guide for BCEF Reactions
This section addresses specific problems you may encounter during your experiments.
Problem: My reaction is slow, and the yield of BCEF is low.
-
Likely Cause: Insufficient thermal energy to overcome the activation barrier or an unfavorable reaction equilibrium.
-
Troubleshooting Steps:
-
Moderate Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress closely by TLC or in-process analytics. Be cautious not to exceed 100°C without first evaluating the thermal stability of your specific reaction mixture (see Protocol 1).
-
Catalyst Optimization: Ensure the base catalyst is active and present in the correct concentration. For cyanoethylation, strongly basic catalysts are often effective.[4][14]
-
Consider Pressure Application: If your equipment allows, applying moderate pressure (e.g., 5-10 bar) can enhance the rate of the Michael addition, particularly if you suspect steric hindrance is an issue.[13]
-
Problem: I'm observing significant byproduct formation, especially at higher temperatures.
-
Likely Cause: Thermal decomposition of your product via retro-Michael addition. The primary byproduct you should look for is acrylonitrile or its subsequent reaction products.
-
Troubleshooting Steps:
-
Confirm the Cause: Analyze your crude reaction mixture using a technique like GC-MS to identify the presence of acrylonitrile. The detection of acrylonitrile is a strong indicator of a retro-Michael reaction.
-
Reduce Reaction Temperature: This is the most critical action. Lower the temperature to a point where the rate of formation is still acceptable, but the decomposition is minimized.
-
Neutralize Catalyst During Workup: The presence of a base can catalyze the retro-Michael reaction even at moderate temperatures.[9] Ensure your workup procedure effectively neutralizes the catalyst as a first step to stabilize the product.
-
Problem: My reaction mixture is turning into a thick, insoluble polymer.
-
Likely Cause: This is almost certainly due to the polymerization of acrylonitrile.[4] The acrylonitrile is likely being released into the reaction mixture via a retro-Michael addition of your BCEF product, which is triggered by excessive heat.
-
Troubleshooting Steps:
-
Strict Temperature Control: This issue is a clear sign that your reaction temperature is too high. Immediately reduce the set point for future experiments. The goal is to find the highest possible temperature that does not initiate the retro-Michael/polymerization cascade.
-
Use of Polymerization Inhibitors: In some cases, adding a small amount of a radical inhibitor (like hydroquinone) can help suppress the polymerization of any incidentally formed acrylonitrile, though temperature control is the primary solution.
-
Data Summary and Experimental Protocols
Table 1: Effect of Temperature on BCEF Reactions
| Parameter | Effect of Increasing Temperature | Potential Risks & Considerations |
| Reaction Rate | Increases | Risk of runaway reaction if exothermic. |
| Product Yield | Initially increases, then decreases sharply | Above a certain threshold, decomposition rates exceed formation rates. |
| Retro-Michael Addition | Rate increases significantly, especially >100°C[9] | Leads to product loss and acrylonitrile formation. |
| Formamide Decomposition | Becomes relevant >160°C[10] | Formation of CO, NH₃, and potentially HCN. |
| Acrylonitrile Polymerization | Increases | Causes purification issues and yield loss. |
Protocol 1: Experimental Workflow for Thermal Stability Assessment
This protocol provides a framework to determine the safe upper-temperature limit for your BCEF reaction.
-
Sample Preparation: In three separate small-scale reaction vials, prepare your complete reaction mixture, including substrate, catalyst, and solvent.
-
Temperature Profiling:
-
Place Vial 1 at your desired reaction temperature (e.g., 80°C).
-
Place Vial 2 at a higher temperature (e.g., 100°C).
-
Place Vial 3 at an even higher temperature (e.g., 120°C).
-
-
Time-Course Analysis:
-
After 1 hour, quench the reaction in an aliquot from each vial by neutralizing the catalyst.
-
Analyze the samples by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR).
-
-
Data Interpretation:
-
Compare the ratio of BCEF to starting materials in each vial to assess the reaction rate.
-
Crucially, search for the presence of acrylonitrile in the higher temperature samples. The temperature at which acrylonitrile first appears is your approximate upper limit for thermal stability.
-
Visualization of Key Processes
Troubleshooting Workflow
A troubleshooting workflow for common issues in BCEF reactions.
Decomposition Pathway: Retro-Michael Addition
The retro-Michael addition is the primary thermal decomposition pathway for BCEF.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Exploiting retro oxa-Michael chemistry in polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01345B [pubs.rsc.org]
- 10. Formamide - Wikipedia [en.wikipedia.org]
- 11. Formamide - Sciencemadness Wiki [sciencemadness.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Guide to the Efficacy of N,N-Bis(2-cyanoethyl)formamide in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical development and polymer chemistry, the choice of reagents and solvent systems is paramount to achieving optimal reaction outcomes. N,N-Bis(2-cyanoethyl)formamide has emerged as a versatile and valuable reagent, primarily utilized as a cyanoethylating agent.[1][2] Its efficacy, however, is intrinsically linked to the solvent environment in which it is employed. This guide provides an in-depth technical comparison of this compound's performance in various solvent systems, supported by experimental insights and comparative data to inform your selection process.
Understanding the Role of this compound
This compound, with the chemical formula C₇H₉N₃O, is a stable, high-boiling liquid that serves as a safer and more manageable alternative to volatile and highly toxic acrylonitrile for cyanoethylation reactions.[3][4] The core reactivity of this compound lies in its ability to act as a Michael acceptor, enabling the introduction of a cyanoethyl group (-CH₂CH₂CN) onto a variety of nucleophiles, including amines, alcohols, and thiols. This functionalization is a critical step in the synthesis of numerous pharmaceutical intermediates and specialized polymers.[1][2]
The reaction proceeds via a base-catalyzed Michael addition mechanism. The choice of solvent can significantly influence the reaction rate, yield, and selectivity by affecting the solubility of reactants, the stability of intermediates, and the efficacy of the catalyst.
The Influence of Solvent Polarity and Protic/Aprotic Nature
The selection of an appropriate solvent is a critical parameter in optimizing cyanoethylation reactions. Solvents are broadly classified based on their polarity (polar or non-polar) and their ability to donate protons (protic or aprotic). These characteristics have a profound impact on the reaction kinetics and equilibrium.
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are often the preferred choice for cyanoethylation reactions. Their high polarity effectively solvates charged intermediates and reagents, while their aprotic nature prevents the deactivation of the nucleophile through hydrogen bonding. This environment generally leads to enhanced reaction rates and higher yields.
Polar Protic Solvents: Solvents like ethanol, methanol, and water possess O-H or N-H bonds, allowing them to act as hydrogen bond donors. While they can dissolve many reactants, they can also solvate and stabilize the nucleophile, thereby reducing its reactivity and slowing down the reaction rate. However, in certain cases, their ability to protonate the intermediate can be beneficial for the overall reaction pathway.
Non-Polar Solvents: Solvents such as toluene, hexane, and dioxane are generally less effective for cyanoethylation reactions involving polar reactants and intermediates due to poor solubility.
Comparative Efficacy in Common Solvent Systems: A Data-Driven Analysis
While specific quantitative data for the efficacy of this compound across a wide range of solvents in a single study is limited in publicly available literature, we can infer performance trends based on the established principles of Michael additions and related cyanoethylation studies. The following table summarizes the expected performance based on solvent properties and analogous reaction data.
| Solvent System | Solvent Type | Expected Efficacy | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | High | Excellent solubility for this compound and most nucleophiles. Effectively solvates cationic species without deactivating the nucleophile, leading to high reaction rates and yields. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Similar to DMF, its high polarity and aprotic nature create a favorable environment for the Michael addition. May offer advantages in cases of limited reactant solubility in DMF. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate to High | A good polar aprotic solvent that can facilitate the reaction. Its lower boiling point compared to DMF and DMSO might be advantageous for easier product isolation. |
| Ethanol (EtOH) | Polar Protic | Moderate | Can be a suitable solvent, particularly for alcohol nucleophiles. However, its protic nature can lead to slower reaction rates compared to aprotic solvents due to nucleophile solvation. |
| Methanol (MeOH) | Polar Protic | Moderate | Similar to ethanol, but its higher polarity may slightly enhance the solubility of certain reactants. The protic nature remains a limiting factor for reaction speed. |
| Toluene | Non-Polar | Low | Poor solubility of polar reactants and intermediates will likely hinder the reaction, leading to low conversion and yields. |
| Water | Polar Protic | Variable | While highly polar, its strong hydrogen bonding capacity can significantly deactivate many nucleophiles. However, for certain substrates and with appropriate catalysts, water can be a viable "green" solvent. |
Experimental Protocols: A Practical Guide
To provide a tangible framework for researchers, the following are generalized experimental protocols for cyanoethylation using this compound.
General Protocol for the Cyanoethylation of an Amine
Objective: To synthesize an N-cyanoethylated amine.
Materials:
-
Primary or secondary amine
-
This compound
-
Base catalyst (e.g., triethylamine, DBU, or a solid-supported base)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the chosen anhydrous solvent.
-
Add the base catalyst to the solution.
-
Slowly add this compound (typically 1.0-1.2 equivalents per active hydrogen on the amine) to the reaction mixture at room temperature. For highly exothermic reactions, cooling in an ice bath may be necessary.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired N-cyanoethylated amine.
Logical Workflow for Solvent Screening
References
A Comparative Guide to the Validation of N,N-Bis(2-cyanoethyl)formamide Purity by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research and manufacturing. N,N-Bis(2-cyanoethyl)formamide (BCEF), a key intermediate in the synthesis of various pharmaceuticals and specialty polymers, is no exception.[1][2] Its purity can significantly impact the yield, impurity profile, and overall quality of the final product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of BCEF purity against alternative analytical techniques, supported by illustrative experimental data and guided by established regulatory principles.
The Criticality of Purity for this compound
BCEF is synthesized through the cyanoethylation of formamide with acrylonitrile.[3][4] This process, while effective, can result in a range of process-related impurities. These may include unreacted starting materials such as formamide and acrylonitrile, the mono-substituted intermediate N-(2-cyanoethyl)formamide, and potential byproducts from the self-polymerization of acrylonitrile. Furthermore, BCEF, as a formamide derivative, is susceptible to degradation via hydrolysis and thermal decomposition.
The presence of these impurities can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted side products, and potential safety concerns in the final pharmaceutical product. Therefore, a validated, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity for ensuring the quality and consistency of BCEF.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for BCEF Purity
For a polar, non-volatile, and thermally labile compound like BCEF, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out as the most suitable analytical technique for purity validation. Its versatility, sensitivity, and ability to separate a wide range of compounds make it ideal for resolving BCEF from its potential impurities and degradation products.
A Stability-Indicating HPLC Method for BCEF
A robust HPLC method for BCEF must be "stability-indicating," meaning it can accurately measure the analyte of interest without interference from its degradation products, process impurities, or other components in the sample matrix. The development and validation of such a method should be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.
Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method for BCEF
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve BCEF reference standard in the diluent to a final concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the BCEF sample in the diluent to a final concentration of 100 µg/mL.
3. Forced Degradation Studies:
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the BCEF sample.[5][6][7]
-
Acid Hydrolysis: Reflux with 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.
The Logic Behind the Method: A Self-Validating System
The choice of a C18 column is based on its excellent resolving power for polar to moderately non-polar compounds. The gradient elution with a phosphate buffer and acetonitrile mobile phase allows for the effective separation of BCEF from its more polar (e.g., formamide) and less polar impurities. The UV detection at 210 nm provides good sensitivity for the amide and cyano chromophores present in BCEF and its likely impurities.
The forced degradation studies are designed to intentionally stress the BCEF molecule to generate potential degradation products.[8][9] The ability of the HPLC method to separate the intact BCEF peak from all the degradation product peaks demonstrates its specificity and stability-indicating capability.
Diagram of the HPLC Validation Workflow
Caption: Workflow for HPLC method development and validation.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method for BCEF purity, a comprehensive guide should consider other analytical techniques and their limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, for BCEF, it presents significant challenges. BCEF has a high boiling point and is prone to thermal degradation, making it unsuitable for direct GC analysis without derivatization. Derivatization adds complexity and potential for analytical error. Furthermore, GC is not ideal for separating non-volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification technique that does not require a reference standard for the analyte, making it a valuable tool for purity assessment.[10][11][12][13][14] It provides structural information and can quantify any proton-containing molecule. However, qNMR has lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities. Additionally, peak overlap in complex mixtures can complicate quantification.
Table 1: Comparison of Analytical Techniques for BCEF Purity
| Parameter | HPLC-UV | GC-MS | qNMR |
| Analyte Suitability | Excellent for non-volatile, polar compounds like BCEF. | Poor; requires derivatization due to low volatility and thermal lability. | Good for any soluble, proton-containing compound. |
| Sensitivity | High (µg/mL to ng/mL level). | Very high for volatile compounds. | Moderate (mg/mL level). |
| Specificity | High; excellent separation of structurally similar compounds. | High; mass spectrometric detection provides structural information. | Moderate; peak overlap can be an issue. |
| Quantification | Relative (requires a reference standard). | Relative (requires a reference standard). | Absolute (can be performed with a certified internal standard). |
| Impurity Detection | Excellent for both process-related and degradation impurities. | Limited to volatile impurities. | Good for impurities present at >0.1%. |
| Validation | Well-established ICH guidelines. | Applicable, but method development is more complex. | Guidelines are emerging; less standardized. |
Illustrative Experimental Data
The following table presents hypothetical data from the analysis of a BCEF sample using the validated HPLC method and comparative techniques.
Table 2: Illustrative Purity Data for a BCEF Batch
| Analytical Technique | Purity (%) | Known Impurity 1 (%) (N-(2-cyanoethyl)formamide) | Known Impurity 2 (%) (Acrylonitrile) |
| HPLC-UV | 99.5 | 0.25 | 0.05 |
| GC-MS (derivatized) | 99.2 | Not well-resolved | 0.06 |
| qNMR | 99.4 | 0.3 | Not detected |
This illustrative data highlights the superior resolving power of HPLC for closely related impurities like the mono-cyanoethylated intermediate. While qNMR provides a comparable purity value for the main component, its lower sensitivity may not detect trace-level volatile impurities like acrylonitrile.
Diagram of Technique Comparison
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 4. CN111253320A - Synthetic method of formyl pyrimidine - Google Patents [patents.google.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. scispace.com [scispace.com]
- 10. youtube.com [youtube.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Studies of N,N-Bis(2-cyanoethyl)formamide
For researchers, scientists, and drug development professionals, understanding the analytical specificity of a compound is paramount. This guide provides an in-depth technical overview of methodologies to assess the cross-reactivity of N,N-Bis(2-cyanoethyl)formamide, a versatile intermediate in the synthesis of pharmaceuticals and specialty polymers.[1][2] Given the potential for structurally similar impurities to be present from its synthesis, a thorough evaluation of analytical cross-reactivity is crucial for accurate quantification and ensuring the quality of final products.
This guide will compare two orthogonal analytical techniques: a ligand-binding assay (Competitive ELISA) and a chromatographic method (Gas Chromatography-Mass Spectrometry), providing the theoretical basis and practical protocols for their implementation.
The Imperative of Cross-Reactivity Assessment
Cross-reactivity in analytical methods refers to the ability of compounds other than the target analyte to generate a response in the assay.[3][4] In the context of this compound, structurally related molecules, such as synthesis precursors, byproducts, or metabolites, could potentially interfere with its accurate measurement. Such interference can lead to erroneous results, impacting product quality, safety, and efficacy in regulated industries. Therefore, a systematic evaluation of cross-reactivity is a critical component of analytical method validation.[5][6]
Structurally Related Compounds for Comparative Analysis
A comprehensive cross-reactivity study necessitates the selection of a panel of compounds that are structurally similar to the target analyte. For this compound, this panel should ideally include potential impurities from its synthesis, which typically involves the reaction of formamide with acrylonitrile.[7]
Table 1: Panel of Compounds for Cross-Reactivity Assessment
| Compound Name | Structure | Rationale for Inclusion |
| This compound | O=CN(CH₂CH₂C≡N)₂ | Target Analyte |
| Formamide | O=CNH₂ | Starting material in synthesis.[8] |
| Acrylonitrile | CH₂=CHC≡N | Starting material in synthesis. |
| N-(2-cyanoethyl)formamide | O=CNH(CH₂CH₂C≡N) | Potential intermediate or byproduct. |
| 3,3'-Oxydipropionitrile | O(CH₂CH₂C≡N)₂ | A common impurity in acrylonitrile. |
| Acrylamide | CH₂=CHCONH₂ | Structurally related compound with potential for similar reactivity. |
Comparative Analysis: Competitive ELISA vs. GC-MS
The choice of analytical technique for cross-reactivity studies depends on several factors, including the nature of the analyte, the required sensitivity and specificity, and the sample matrix. Here, we compare an immunoassay-based method with a chromatography-based method.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive immunoassay format suitable for the quantification of small molecules.[9][10] The principle relies on the competition between the target analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.
Caption: Workflow for Competitive ELISA.
-
Antigen-Protein Conjugate Coating:
-
Synthesize a conjugate of this compound with a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Coat a 96-well high-binding microplate with 100 µL/well of the conjugate at an optimized concentration (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6).[9]
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.[9]
-
-
Competition Reaction:
-
In a separate plate, prepare serial dilutions of the this compound standard and the test compounds.
-
Mix 50 µL of each standard or test compound dilution with 50 µL of a fixed, optimized concentration of the primary antibody against this compound.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.
-
-
Incubation in Coated Plate:
-
Wash the coated and blocked plate three times.
-
Transfer 100 µL of the antibody-analyte mixture from the competition plate to the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) at an appropriate dilution.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).[9]
-
-
Data Analysis:
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).[9]
-
Read the absorbance at 450 nm.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Test Compound) x 100%
-
Table 2: Hypothetical Cross-Reactivity of this compound and Related Compounds in a Competitive ELISA
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100 |
| N-(2-cyanoethyl)formamide | 100 | 10 |
| 3,3'-Oxydipropionitrile | > 1000 | < 1 |
| Formamide | > 1000 | < 1 |
| Acrylonitrile | > 1000 | < 1 |
| Acrylamide | > 1000 | < 1 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[11] It is highly specific and can be used to identify and quantify volatile and semi-volatile compounds in complex mixtures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. wjarr.com [wjarr.com]
- 7. US7026511B2 - Synthesis of N-vinylformamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. protocolsandsolutions.com [protocolsandsolutions.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Performance comparison of N,N-Bis(2-cyanoethyl)formamide in polymer synthesis
In the dynamic landscape of polymer science, the pursuit of novel reagents that enhance polymer properties and optimize synthesis processes is relentless. This guide offers an in-depth technical comparison of N,N-Bis(2-cyanoethyl)formamide (CEF), a multifunctional cyanoethylated compound, and its potential roles in polymer synthesis. While direct, comprehensive comparative studies on CEF are nascent in publicly available literature, this document synthesizes existing data on its properties, alongside performance data of structurally related compounds, to provide a robust predictive analysis for researchers, scientists, and drug development professionals. We will explore its plausible applications as both a specialty solvent and a potential plasticizer, comparing its anticipated performance with established industry standards.
Introduction to this compound (CEF)
This compound is a polar aprotic molecule featuring two cyanoethyl groups and a formamide backbone. Its chemical structure suggests a high degree of polarity and the potential for strong intermolecular interactions, making it an intriguing candidate for various applications in polymer chemistry. General industry literature points to its use as a versatile intermediate in the synthesis of specialty polymers, pharmaceuticals, and agrochemicals, often enhancing formulations such as adhesives and coatings.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | [3] |
| Molecular Weight | 151.17 g/mol | [3] |
| Appearance | Colorless to light yellow viscous liquid | [4] |
| Density | 1.15 g/cm³ | [4] |
| Boiling Point | 265 °C (at 760 mmHg) | [4] |
| Flash Point | 209 °C | [4] |
| Water Solubility | Soluble | [4] |
CEF as a High-Performance Solvent for Polar Polymers: A Comparative Outlook
The synthesis and processing of polar polymers, such as polyacrylonitrile (PAN), often necessitate the use of highly polar aprotic solvents capable of disrupting strong intermolecular forces within the polymer matrix.[5] Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are industry mainstays for PAN processing.[6] Given its high polarity imparted by the two nitrile groups and the formamide moiety, CEF presents itself as a potential alternative solvent.
Anticipated Performance Advantages of CEF
-
Enhanced Solvation Power: The presence of multiple polar functional groups in CEF is expected to provide strong dipole-dipole interactions with the nitrile groups of polymers like PAN, potentially leading to excellent solvation.
-
Higher Boiling Point and Lower Volatility: With a boiling point of 265 °C, CEF is significantly less volatile than DMF (153 °C). This characteristic could be advantageous in processes requiring high temperatures, reducing solvent loss and improving workplace safety by lowering exposure to volatile organic compounds (VOCs).
-
Potential for Improved Polymer Properties: The solvent used in polymerization can influence the final properties of the polymer, including its morphology and thermal stability. The unique structure of CEF might lead to beneficial modifications in the polymer architecture. For instance, in the context of PAN synthesis, the solvent can affect the cyclization process during thermal treatment, a critical step in carbon fiber production.[7]
Comparative Analysis with Standard Solvents
Table 2: Comparison of Physical Properties of CEF and Standard PAN Solvents
| Solvent | Boiling Point (°C) | Density (g/cm³) |
| This compound (CEF) | 265 | 1.15 |
| N,N-Dimethylformamide (DMF) | 153 | 0.944 |
| Dimethyl sulfoxide (DMSO) | 189 | 1.100 |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 1.028 |
The higher boiling point of CEF suggests lower volatility and potentially better performance in high-temperature processing. However, its higher viscosity (a qualitative observation based on its description as a "viscous liquid") might necessitate adjustments to processing parameters.
Experimental Protocol: Evaluating CEF as a Solvent for Acrylonitrile Polymerization
To empirically validate the performance of CEF as a solvent, the following experimental workflow is proposed:
-
Materials: Acrylonitrile (monomer, inhibitor removed), Azobisisobutyronitrile (AIBN, initiator), this compound (CEF, solvent), N,N-Dimethylformamide (DMF, control solvent).
-
Polymerization Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Procedure: a. Dissolve a specific amount of AIBN in a defined volume of CEF in the reaction flask. b. Deoxygenate the solution by bubbling nitrogen gas for 30 minutes. c. Add the acrylonitrile monomer to the flask under a nitrogen atmosphere. d. Heat the reaction mixture to a constant temperature (e.g., 60°C) with continuous stirring. e. Monitor the reaction progress by taking samples at regular intervals to determine monomer conversion (e.g., via gravimetry or spectroscopy). f. After the desired reaction time, terminate the polymerization by cooling the mixture and precipitating the polymer in a non-solvent (e.g., methanol). g. Filter, wash, and dry the resulting polyacrylonitrile. h. Repeat the experiment using DMF as the solvent under identical conditions for a direct comparison.
-
Analysis: a. Reaction Kinetics: Compare the rate of polymerization in CEF versus DMF. b. Polymer Properties: Characterize the synthesized PAN for its molecular weight (Gel Permeation Chromatography), thermal properties (Differential Scanning Calorimetry), and morphology (Scanning Electron Microscopy).
Figure 1. Experimental workflow for comparing CEF and DMF as solvents in acrylonitrile polymerization.
CEF as a Potential Plasticizer for Polyvinyl Chloride (PVC)
Plasticizers are essential additives that impart flexibility to otherwise rigid polymers like PVC. The effectiveness of a plasticizer is determined by its compatibility with the polymer, its efficiency in lowering the glass transition temperature (Tg), and its permanence (i.e., low migration).[2][3] The presence of polar nitrile groups in CEF suggests potential compatibility with the polar C-Cl bonds in PVC, making it a candidate for investigation as a plasticizer.
Theoretical Advantages and Concerns
-
Good Compatibility: The polar nature of CEF could lead to strong interactions with the PVC matrix, resulting in good compatibility and efficient plasticization.
-
High Permanence: The relatively high molecular weight and boiling point of CEF suggest low volatility, which could translate to better permanence and reduced plasticizer migration compared to some lower molecular weight phthalates.
-
Unknown Efficiency: The actual plasticizing efficiency of CEF, i.e., the extent to which it lowers the Tg and hardness of PVC for a given concentration, is unknown and requires experimental determination.
Comparison with Conventional Plasticizers
Conventional plasticizers for PVC include phthalates like Di(2-ethylhexyl) phthalate (DEHP) and non-phthalate alternatives such as Di(2-ethylhexyl) terephthalate (DOTP). These are typically larger molecules with ester functionalities.
Table 3: Comparison of CEF with Common PVC Plasticizers
| Plasticizer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| This compound (CEF) | 151.17 | 265 | High polarity, potential for high permanence |
| Di(2-ethylhexyl) phthalate (DEHP) | 390.56 | 386 | General-purpose, cost-effective |
| Di(2-ethylhexyl) terephthalate (DOTP) | 390.56 | 400 | Non-phthalate, low volatility |
While CEF has a lower molecular weight than DEHP and DOTP, its high polarity may compensate for this in terms of compatibility. Its performance would need to be evaluated against these established standards.
Experimental Protocol: Evaluating the Plasticizing Performance of CEF in PVC
The following protocol outlines a method for comparing the plasticizing effect of CEF with a standard plasticizer like DEHP.
-
Materials: PVC resin, this compound (CEF), Di(2-ethylhexyl) phthalate (DEHP, control), thermal stabilizer (e.g., a mixed metal soap).
-
Compounding: a. Prepare different formulations by blending PVC resin with varying concentrations of CEF (e.g., 20, 30, 40 parts per hundred of resin - phr). b. Prepare a control set of formulations with the same concentrations of DEHP. c. Add a consistent amount of thermal stabilizer to all formulations. d. Melt-mix the components using a two-roll mill or an internal mixer at a temperature suitable for PVC processing (e.g., 160-170°C).
-
Specimen Preparation: a. Press the compounded materials into sheets of uniform thickness using a hydraulic press. b. Cut the sheets into standard shapes for mechanical and thermal testing.
-
Analysis: a. Mechanical Properties: Measure tensile strength, elongation at break (ASTM D638), and Shore hardness (ASTM D2240). b. Thermal Properties: Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC). c. Permanence: Evaluate plasticizer migration by measuring weight loss after solvent extraction (e.g., in hexane) or after thermal aging.[2]
Figure 2. Workflow for the comparative evaluation of CEF as a PVC plasticizer.
Conclusion and Future Outlook
This compound presents a compelling profile for applications in polymer synthesis, particularly as a specialty solvent for polar polymers and as a potential high-permanence plasticizer. Its high polarity and low volatility are key attributes that warrant further investigation. The experimental protocols outlined in this guide provide a clear roadmap for a systematic and objective comparison of CEF against current industry standards.
Future research should focus on generating empirical data to validate these hypotheses. Specifically, determining the Hansen solubility parameters of CEF would provide a more quantitative prediction of its compatibility with various polymers. Furthermore, exploring the synthesis of novel polymers using CEF not just as a solvent but as a reactive intermediate could unlock new material properties and applications. As the demand for high-performance and safer materials continues to grow, a thorough evaluation of promising compounds like this compound is crucial for driving innovation in the field of polymer science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Plasticizers in PVC Products | Bausano [bausano.com]
- 4. researchgate.net [researchgate.net]
- 5. advanceseng.com [advanceseng.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Thermal Analysis of Acrylonitrile Polymerization and Cyclization in the Presence of N,N-Dimethylformamide | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Cyanoethylation: Evaluating Alternatives to N,N-Bis(2-cyanoethyl)formamide in Organic Synthesis
In the landscape of modern organic synthesis, the strategic introduction of functional groups is paramount to the construction of complex molecules with desired properties. The cyanoethyl group (-CH₂CH₂CN) is a versatile moiety, offering a gateway to a variety of transformations and serving as a valuable protecting group, particularly in the synthesis of oligonucleotides. For years, N,N-Bis(2-cyanoethyl)formamide has been a recognized reagent for effecting cyanoethylation. However, the evolving demands for greener, safer, and more efficient synthetic methodologies necessitate a critical evaluation of its alternatives. This guide provides an in-depth comparison of this compound with other key cyanoethylating agents, supported by experimental data to empower researchers in making informed decisions for their synthetic endeavors.
The Role and Limitations of this compound
This compound is a stable, crystalline solid that serves as a convenient precursor for the in situ generation of acrylonitrile, the fundamental Michael acceptor in cyanoethylation reactions.[1][2] Its primary application lies in the cyanoethylation of a wide range of nucleophiles, including amines, alcohols, and thiols. The reaction is typically base-catalyzed, proceeding through a Michael addition mechanism.
The principal advantage of using this compound lies in its ability to act as a controlled-release source of acrylonitrile. This can be beneficial in minimizing side reactions associated with high concentrations of the volatile and highly reactive acrylonitrile. However, the indirect nature of this approach and the generation of formamide as a byproduct can complicate reaction work-ups and product purification.
The Quest for Superior Alternatives: Why Look Beyond the Standard?
The drive to find alternatives to this compound, and more broadly, to improve upon traditional cyanoethylation methods, is fueled by several key factors:
-
Toxicity and Handling: Acrylonitrile, the active agent in many cyanoethylation reactions, is a toxic and potentially carcinogenic substance.[3][4][5] Its high volatility poses significant inhalation risks, demanding stringent handling protocols. Reagents that offer a safer handling profile are highly desirable.
-
Reaction Control and Selectivity: The high reactivity of acrylonitrile can lead to undesired side reactions, such as polymerization and the formation of multiple cyanoethylation products, particularly with substrates possessing multiple reactive sites.[6] This can result in complex product mixtures and lower yields of the desired compound.
-
Efficiency and Yield: The overall efficiency of a synthetic step is a critical consideration. Alternatives that offer higher yields, shorter reaction times, and milder reaction conditions are constantly sought to improve the economy and sustainability of synthetic routes.[1]
-
Application-Specific Demands: In sensitive applications like oligonucleotide synthesis, the in situ generation of acrylonitrile from protecting groups can lead to unwanted modification of the nucleic acid bases, compromising the integrity of the final product.[7] This highlights the need for cyanoethylating agents with tailored reactivity and cleaner deprotection profiles.
A Comparative Analysis of Leading Cyanoethylating Agents
This section provides a head-to-head comparison of this compound with its primary alternatives. The discussion is grounded in their reaction mechanisms, performance data, and practical handling considerations.
Acrylonitrile: The Archetypal Reagent
Acrylonitrile is the most fundamental and widely used reagent for cyanoethylation.[8] It readily undergoes Michael addition with a broad range of nucleophiles under either basic or, in some cases, acidic catalysis.[9]
Mechanism of Action:
The reaction proceeds via the nucleophilic attack of a protic nucleophile (YH) on the β-carbon of the electron-deficient alkene of acrylonitrile. This process is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity.
DOT Script for Acrylonitrile Michael Addition
Caption: General mechanism of base-catalyzed cyanoethylation using acrylonitrile.
Performance and Drawbacks:
While effective, the direct use of acrylonitrile is often hampered by its high reactivity, which can lead to polymerization and the formation of di- and tri-cyanoethylated byproducts.[10][11] Its toxicity and volatility are also significant concerns.[3][4]
3-Halopropionitriles: An Alkylative Approach
3-Chloropropionitrile and 3-bromopropionitrile offer an alternative, alkylative route to cyanoethylation.[8][12]
Mechanism of Action:
This reaction is a nucleophilic substitution where the nucleophile attacks the carbon atom bearing the halogen, displacing the halide ion. The reactivity follows the expected trend for leaving groups, with the bromo- derivative being more reactive than the chloro- derivative.
Performance and Considerations:
3-Halopropionitriles can provide better control over the extent of cyanoethylation compared to acrylonitrile, as the reaction conditions can be more finely tuned. However, they are also toxic and require careful handling. The choice between the chloro and bromo derivatives often involves a trade-off between reactivity and cost. For instance, the reaction of thiourea with 3-chloropropionitrile provides the corresponding 2-cyanoethylthiouronium hydrochloride in good yield.[13]
Silylated Cyanoethylating Agents: Milder and More Selective
Reagents such as 2-cyanoethyltrimethylsilane represent a more modern and refined approach to cyanoethylation.
Mechanism of Action:
The activation of these reagents, often with a fluoride source, generates a nucleophilic "cyanoethyl" equivalent that can then react with electrophiles. Alternatively, under certain conditions, they can react with nucleophiles in a more controlled manner than acrylonitrile itself.
Performance and Advantages:
Silylated reagents offer several advantages, including increased stability, lower volatility, and often milder reaction conditions. This can lead to higher selectivity and cleaner reaction profiles, which is particularly beneficial when working with sensitive substrates.
Comparative Performance Data
The following table summarizes key performance indicators for the discussed cyanoethylating agents based on available literature data. It is important to note that direct comparisons are challenging due to the variability in substrates and reaction conditions reported.
| Reagent | Substrate Type | Typical Catalyst | Reaction Conditions | Yield (%) | Reference |
| This compound | Amines, Alcohols | Base | Varies | Moderate to High | [1][14] |
| Acrylonitrile | Aromatic Amines | Cupric Acetate | Reflux | 90-94 | [9] |
| Acrylonitrile | Ammonia | None | Room Temp. | 31-33 (mono), 57 (di) | [10] |
| 3-Chloropropionitrile | Thiourea | None | 70°C | 75 | [13] |
| 3-Bromopropionitrile | Amines, Thiols | Base | Milder than chloro | Generally High | [12] |
| 3-Ethoxypropionitrile | Alcohols | Solid Base | < 50°C | >99 (selectivity) | [15] |
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for the cyanoethylation of representative substrates using different reagents are outlined below.
Protocol 1: Cyanoethylation of an Aromatic Amine using Acrylonitrile
This protocol is adapted from the cupric acetate-catalyzed cyanoethylation of o-chloroaniline.[9]
Materials:
-
o-Chloroaniline
-
Acrylonitrile
-
Cupric acetate monohydrate
-
Suitable solvent (e.g., ethanol)
Procedure:
-
To a solution of o-chloroaniline in ethanol, add a catalytic amount of cupric acetate monohydrate.
-
Heat the mixture to reflux.
-
Add acrylonitrile dropwise to the refluxing solution over a period of 30 minutes.
-
Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the N-(2-cyanoethyl)-o-chloroaniline product.
DOT Script for Cyanoethylation Workflow
Caption: A generalized experimental workflow for a typical cyanoethylation reaction.
Protocol 2: Cyanoethylation of a Thiol using 3-Chloropropionitrile
This protocol is based on the synthesis of 2-cyanoethylthiouronium hydrochloride.[13]
Materials:
-
Thiourea
-
3-Chloropropionitrile
-
Ethanol
Procedure:
-
Suspend thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 3-chloropropionitrile to the suspension.
-
Slowly heat the reaction mixture to approximately 70°C. An exothermic reaction may occur, so careful temperature control is necessary.
-
Maintain the temperature for 1-2 hours after the initial exotherm subsides.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
Conclusion and Future Outlook
The choice of a cyanoethylating agent is a critical decision in organic synthesis that can significantly impact the efficiency, safety, and overall success of a synthetic route. While this compound offers a controlled-release source of acrylonitrile, its use is not without drawbacks. The direct use of acrylonitrile, though powerful, is often plagued by safety concerns and a lack of selectivity.
For many applications, alternatives such as 3-halopropionitriles and silylated cyanoethylating agents present compelling advantages. 3-Halopropionitriles provide an alkylative approach with potentially better control over stoichiometry, while silylated reagents offer a milder and more selective option for sensitive substrates.
As the field of organic synthesis continues to evolve, the development of new and improved cyanoethylating agents will undoubtedly focus on enhancing safety, improving selectivity, and expanding the substrate scope. Researchers are encouraged to carefully consider the specific requirements of their synthetic targets and to explore the growing arsenal of modern reagents to optimize their chemical transformations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. Characterization of acrylonitrile exposure in the United States based on urinary n-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Formylation: Characterizing N,N-Bis(2-cyanoethyl)formamide in the Context of Established Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the introduction of a formyl group (–CHO) is a cornerstone transformation, paving the way for a multitude of valuable molecular scaffolds. The choice of formylating agent is a critical decision that dictates reaction efficiency, substrate scope, and functional group tolerance. While classic reagents have dominated the field, it is the continuous exploration of novel reagents that drives innovation. This guide provides an in-depth characterization of N,N-Bis(2-cyanoethyl)formamide and objectively compares its potential role against established formylation methodologies, offering field-proven insights and supporting experimental data for the discerning researcher.
Understanding the Archetype: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction stands as a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction typically employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium salt.[2][3] This reagent then attacks the electron-rich substrate, and subsequent hydrolysis yields the desired aldehyde.[1]
The general mechanism involves:
-
Formation of the Vilsmeier Reagent: The reaction between DMF and POCl₃ forms the highly electrophilic (chloromethylene)dimethyliminium chloride.[1]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to furnish the aldehyde.[1]
The Vilsmeier-Haack reaction is particularly effective for electron-rich heterocycles such as pyrroles, indoles, and furans, often proceeding with high regioselectivity and yielding good to excellent results.[1][4]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
A Comparative Guide to Cyanoethylating Agents: From Acrylonitrile to Modern Alternatives
Introduction: The Enduring Utility of the Cyanoethyl Group
In the landscape of synthetic organic chemistry, the introduction of a cyanoethyl group (-CH₂CH₂CN) onto a molecule—a reaction known as cyanoethylation—is a fundamental and versatile transformation. This moiety serves not only as a stable functional group but also as a valuable synthetic intermediate. The nitrile can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in various cycloadditions, making cyanoethylated products key building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2]
The reaction typically involves the addition of a compound with a labile hydrogen atom across the activated double bond of an α,β-unsaturated nitrile, most commonly acrylonitrile.[3] This process, a classic example of a Michael-type reaction, can be applied to a wide range of protic nucleophiles, including alcohols, thiols, and amines.[4] This guide provides a comparative analysis of the most common cyanoethylating agents, focusing on their reaction mechanisms, performance, safety considerations, and practical applications, providing researchers with the data needed to make informed decisions in their synthetic strategies.
The Archetype: Acrylonitrile
Acrylonitrile (CH₂=CHCN) is the most widely used and economically important cyanoethylating agent. Its high reactivity stems from the powerful electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.[5]
Reaction Mechanism: Michael Addition
The cyanoethylation of a nucleophile (YH) with acrylonitrile is typically catalyzed by a base, which deprotonates the nucleophile to generate a more potent anion (Y⁻). This anion then attacks the β-carbon of acrylonitrile. The resulting carbanion is subsequently protonated by the starting nucleophile or solvent to yield the final product.[6]
References
A Senior Application Scientist's Guide to N,N-Bis(2-cyanoethyl)formamide: Comparative Utility in Modern Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth examination of N,N-Bis(2-cyanoethyl)formamide (BCEF), a versatile yet often overlooked reagent in the synthetic chemist's toolbox. This guide moves beyond a simple technical datasheet to provide a comparative analysis of its utility, grounded in mechanistic principles and practical applications relevant to pharmaceutical and materials science. We will explore the core chemical functionalities that BCEF embodies and contrast them with established alternatives, offering field-proven insights into where this molecule can provide a distinct advantage.
Our discussion is structured around two primary case studies that highlight the instrumental role of the cyanoethyl group, a key feature of BCEF. The first explores its well-established application as a protecting group in oligonucleotide synthesis, a cornerstone of modern therapeutics. The second posits BCEF as a potential high-boiling point polar aprotic solvent, comparing it to restricted solvents like N,N-Dimethylformamide (DMF) in the context of solid-phase peptide synthesis.
Chemical Profile of this compound
This compound is a clear, light yellow viscous liquid.[1] Its structure features a central formamide group flanked by two cyanoethyl arms. This unique combination imparts a high boiling point and polar aprotic character, making it a valuable intermediate in the synthesis of pharmaceuticals, polymers, and agrochemicals.[2][3][4]
| Property | Value | Source |
| CAS Number | 3445-84-9 | [2] |
| Molecular Formula | C₇H₉N₃O | [5] |
| Molecular Weight | 151.17 g/mol | [5] |
| Boiling Point | 265 °C | [1] |
| Density | 1.15 g/cm³ | [1] |
| Appearance | Clear light yellow viscous liquid | [1] |
Case Study 1: The Cyanoethyl Protecting Group in Oligonucleotide Synthesis
The development of antisense oligonucleotides, siRNA, and mRNA-based therapeutics relies on the precise, automated chemical synthesis of nucleic acid chains. The foundational technology for this is the phosphoramidite method of solid-phase synthesis. A critical component of this methodology is the protection of the phosphate backbone during chain elongation, a role perfectly suited for the β-cyanoethyl group.[6][7] While BCEF is not the direct phosphoramidite reagent, it is the archetypal molecule representing the utility of this functional group.
Expertise & Experience: The Causality Behind the Choice
Early methods for phosphate protection in oligonucleotide synthesis utilized methyl groups. However, their removal required harsh, toxic reagents like thiophenol.[7] The adoption of the β-cyanoethyl group was a significant advancement driven by its clever deprotection mechanism: a base-catalyzed β-elimination.[7][8] The presence of the electron-withdrawing cyano group makes the adjacent methylene protons highly acidic. A mild base can abstract a proton, initiating an elimination reaction that cleanly liberates the phosphate and releases acrylonitrile as a non-corrosive byproduct.[7] This orthogonal deprotection strategy is highly efficient and compatible with the other protecting groups used in the synthesis, ensuring high fidelity of the final oligonucleotide.
Workflow: The Phosphoramidite Synthesis Cycle
The synthesis of an oligonucleotide on a solid support is a cyclical process, with each cycle adding one nucleotide to the growing chain. The cyanoethyl group protects the phosphorus atom throughout these steps.
Trustworthiness: A Self-Validating Protocol
The following is a generalized protocol for a single cycle of phosphoramidite-based DNA synthesis. The success of the synthesis is validated at each step by the high coupling efficiency, which is routinely monitored and should exceed 99%.[6]
Experimental Protocol: Single Phosphoramidite Coupling Cycle
-
Resin Preparation: The solid support (e.g., controlled pore glass) with the initial nucleoside is loaded into a synthesis column.
-
Step 1: Detritylation: A solution of trichloroacetic acid (TCA) in dichloromethane (DCM) is passed through the column to remove the acid-labile 5'-dimethoxytrityl (DMTr) protecting group, freeing the 5'-hydroxyl for the next reaction. The column is then washed with an inert solvent like acetonitrile (ACN).
-
Step 2: Coupling: The next nucleoside, as a β-cyanoethyl phosphoramidite monomer, is pre-activated with a catalyst (e.g., tetrazole) and delivered to the column. The activated monomer couples with the free 5'-hydroxyl group of the resin-bound nucleoside.
-
Step 3: Capping: To prevent the growth of failure sequences, any unreacted 5'-hydroxyl groups are permanently blocked (capped) by acetylation using a mixture of acetic anhydride and 1-methylimidazole.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is unstable. A solution of iodine in a tetrahydrofuran (THF)/water/pyridine mixture is used to oxidize the P(III) center to a stable P(V) phosphate triester, which is protected by the β-cyanoethyl group.[7]
-
Washing: The column is washed with ACN to prepare for the next cycle.
-
Final Deprotection (Post-Synthesis): After the final sequence is assembled, the support is treated with concentrated ammonium hydroxide. This single step cleaves the oligonucleotide from the support, removes the protecting groups from the nucleobases, and removes the β-cyanoethyl groups from the phosphate backbone via β-elimination.[8]
Case Study 2: BCEF as a Potential DMF Alternative in Peptide Synthesis
The workhorse solvent for solid-phase peptide synthesis (SPPS) has long been N,N-Dimethylformamide (DMF). However, its classification as a substance of very high concern (SVHC) due to reproductive toxicity has led to significant restrictions on its use, particularly in Europe.[9] This has created an urgent need for high-performance, safer alternatives. As a formamide derivative, BCEF shares structural similarities with DMF and presents an interesting, albeit unproven, candidate for investigation.
Expertise & Experience: The Critical Role of the SPPS Solvent
In SPPS, the solvent is not merely a medium but an active participant. Its primary roles are:
-
Resin Swelling: The solvent must effectively swell the polystyrene-based resin to make the reactive sites accessible.
-
Reagent Solubilization: It must fully dissolve the protected amino acids and coupling reagents to ensure efficient reactions.
-
Flow Dynamics: It must have a suitable viscosity for easy handling in automated synthesizers.
DMF excels in these areas, making it difficult to replace.[10] No single "drop-in" replacement has emerged; rather, solvent mixtures are often required to achieve comparable performance.[10]
Comparative Analysis: BCEF vs. Standard Solvents
Let's compare the physical properties of BCEF with DMF and some common alternatives.
| Solvent | Boiling Point (°C) | Density (g/cm³) | Polarity (π*) | Hazards |
| This compound (BCEF) | 265 | 1.15 | High (Predicted) | Irritant |
| N,N-Dimethylformamide (DMF) | 153 | 0.94 | 0.88 | H360D (Reprotoxic) |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 1.03 | 0.92 | H360D (Reprotoxic) |
| N-Butylpyrrolidinone (NBP) | 243 | 0.94 | N/A | Irritant |
| Tetrahydrofuran (THF) | 66 | 0.89 | 0.58 | Flammable, Irritant |
| Acetonitrile (ACN) | 82 | 0.79 | 0.75 | Flammable, Toxic |
Data compiled from sources[1][9][10][11]. Polarity (π) is a measure of dipolarity/polarizability.*
BCEF's very high boiling point and predicted high polarity suggest it could be an excellent solvent for solubilizing complex or aggregation-prone peptide sequences. However, its high viscosity might pose a challenge for automated systems, and its removal post-synthesis would require high vacuum. It represents a potential candidate for difficult syntheses where standard "greener" solvents like THF or ACN mixtures fail.[11]
Workflow: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
The most common SPPS strategy uses the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group to protect the N-terminus of the amino acid.
Trustworthiness: A Self-Validating Protocol for SPPS
The following protocol outlines the steps for adding a single amino acid in an automated peptide synthesizer. The solvent (traditionally DMF) is used extensively in the deprotection, coupling, and washing steps. The success is validated by monitoring the completion of the coupling reaction (e.g., via a Kaiser test).
Experimental Protocol: Single Fmoc-SPPS Coupling Cycle
-
Resin Swelling: The peptide-resin from the previous cycle is swelled in the synthesis solvent (e.g., DMF) for 15-30 minutes.
-
Step 1: Fmoc Deprotection: The synthesis solvent is drained, and a solution of 20% piperidine in the solvent is added to the resin. The mixture is agitated for 5-10 minutes to cleave the Fmoc group, exposing the free N-terminal amine. The resin is then thoroughly washed with the solvent to remove all traces of piperidine.
-
Step 2 & 3: Amino Acid Activation and Coupling: In a separate vessel, the next Fmoc-protected amino acid is dissolved in the solvent along with a coupling agent (e.g., HATU) and a base (e.g., DIEA). After a brief pre-activation period, this solution is transferred to the reaction vessel containing the deprotected peptide-resin. The coupling reaction proceeds for 30-60 minutes to form the new peptide bond.
-
Step 4: Washing: The resin is drained and washed multiple times with the solvent to remove all excess reagents and byproducts, ensuring the resin is clean for the next cycle.
Summary of Other Applications
Beyond these two core areas, BCEF is a recognized intermediate with broad utility:
-
Polymer Chemistry: It is used in the production of specialty polymers, contributing to materials with enhanced thermal stability and chemical resistance.[2][12]
-
Agrochemicals: The compound serves as a building block in the formulation of certain herbicides and pesticides.[2][12]
-
Organic Synthesis: It is a valuable reagent for exploring new chemical reactions and constructing complex molecular architectures.[3]
-
Electrochemical Applications: BCEF is being investigated for potential use in energy storage systems like batteries due to its electrochemical properties.[2][12]
Conclusion
This compound is more than a simple chemical intermediate. The cyanoethyl functionality it champions is central to the success of modern therapeutic oligonucleotide synthesis, offering a chemically elegant and robust method for phosphate protection. Furthermore, its properties as a high-boiling point, polar aprotic formamide suggest it is a candidate worthy of investigation as a specialty solvent in challenging synthetic applications, such as a potential component in solvent systems designed to replace DMF in peptide synthesis. While direct comparative data in SPPS is not yet available, the chemical principles provide a strong rationale for its evaluation. For the drug development professional, understanding the utility of BCEF and its core chemical motifs provides another strategic tool for tackling complex synthetic challenges.
References
- 1. This compound CAS#: 3445-84-9 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biotage.com [biotage.com]
- 8. Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 11. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
The Reproducibility Challenge: A Comparative Guide to 2-Cyanoethyl Phosphate Protection in Oligonucleotide Synthesis
A Senior Application Scientist's Guide to Navigating an Industry Standard
For decades, the phosphoramidite method has been the cornerstone of automated solid-phase oligonucleotide synthesis, celebrated for its high coupling efficiencies and adaptability. Central to this method is the use of the 2-cyanoethyl (CE) group for the temporary protection of the internucleotidic phosphate linkage. Its reliability has made it ubiquitous in research labs and large-scale therapeutic production alike. However, achieving impeccable batch-to-batch reproducibility requires a deep understanding of the underlying chemistry, its inherent failure modes, and the alternative strategies available.
This guide provides a comprehensive comparison of the standard 2-cyanoethyl phosphoramidite strategy against the H-phosphonate method. We will delve into the mechanistic sources of variability, present quantitative performance data, and offer validated protocols to enhance experimental robustness for researchers, scientists, and drug development professionals. While the compound N,N-Bis(2-cyanoethyl)formamide shares a structural motif, the focus of practical oligonucleotide synthesis and this guide is the 2-cyanoethyl phosphitylating reagents that form the backbone of modern DNA and RNA production.
The Mechanism of Action and the Reproducibility Bottleneck
The success of phosphoramidite chemistry hinges on a four-step cycle: deblocking, coupling, capping, and oxidation.[1] The 2-cyanoethyl group plays a critical, albeit temporary, role in protecting the trivalent phosphorus from unwanted side reactions during the chain elongation process.[2] It is specifically chosen for its stability throughout the synthesis cycles and its lability under basic conditions for final deprotection.[3]
The primary threat to reproducibility emerges during this final deprotection step. Treatment with a base, typically ammonium hydroxide, removes the CE group via a β-elimination reaction. This process, while effective, liberates acrylonitrile as a byproduct.[4][5] Acrylonitrile is a reactive Michael acceptor that can subsequently alkylate the nucleobases of the newly synthesized oligonucleotide, with the N3 position of thymine being particularly susceptible.[4] This "cyanoethylation" results in a +53 Da mass addition to the final product, creating impurities that can be difficult to separate and may compromise the biological function of the oligonucleotide.[4] This side reaction is a major source of batch-to-batch variability, especially in large-scale synthesis where local concentrations of acrylonitrile can become significant.[6]
Caption: The phosphoramidite cycle and the critical deprotection step.
Comparative Analysis: Phosphoramidite vs. H-Phosphonate Methods
The choice of synthesis chemistry can profoundly impact the reproducibility, purity, and suitability of the final oligonucleotide product for a given application. The H-phosphonate method provides a distinct alternative to the phosphoramidite standard.
| Parameter | 2-Cyanoethyl Phosphoramidite Method | H-Phosphonate Method | Key Considerations & Impact on Reproducibility |
| Coupling Efficiency | >99% per cycle[1] | ~95-98% per cycle[1] | Higher per-cycle efficiency of the phosphoramidite method leads to a greater yield of full-length product, which is critical for long oligonucleotides. Lower efficiency increases the prevalence of n-1 and other truncated sequences. |
| Synthesis Cycle | 4 steps per cycle (Deblock, Couple, Cap, Oxidize)[1] | 2 steps per cycle (Deblock, Couple); single oxidation at the end[1][7] | The H-phosphonate method is simpler and faster on a per-cycle basis. However, the single final oxidation must be perfectly efficient to avoid introducing a large number of phosphate-related impurities across the entire batch. |
| Reagent Stability | Monomers are sensitive to moisture and oxidation; require anhydrous conditions and cold storage.[1] | Monomers are generally more stable in solution and less sensitive to moisture.[1] | The higher stability of H-phosphonate monomers can improve reproducibility for labs with less frequent synthesis runs or less stringent control over anhydrous conditions.[1] |
| Deprotection Side Reactions | Prone to acrylonitrile formation and subsequent cyanoethylation of nucleobases.[3][5] | Phosphate group is unprotected during synthesis, eliminating the source of acrylonitrile.[7] | H-phosphonate chemistry inherently avoids the primary source of side reactions that plague the CE-phosphoramidite method, potentially leading to higher purity and better batch-to-batch consistency. |
| Suitability for Modifications | Gold standard for a wide range of standard and modified DNA/RNA. | Particularly advantageous for phosphorothioates and other backbone modifications.[1] | The single oxidation step in the H-phosphonate method is easily adapted for sulfurization to create phosphorothioates, making it a preferred method for this class of therapeutic oligonucleotides.[7] |
Factors Affecting Reproducibility with 2-Cyanoethyl Phosphoramidites
Beyond the choice of core chemistry, several factors can influence the consistency of your synthesis results:
-
Reagent Quality: The purity of phosphoramidite monomers is paramount. Reactive impurities, even at levels below 0.2%, can be incorporated into the growing oligonucleotide chain, leading to an accumulation of difficult-to-remove impurities in the final product.[8]
-
Moisture Control: Phosphoramidites are highly susceptible to hydrolysis. Scrupulous maintenance of anhydrous conditions throughout the synthesis process is critical to maintaining high coupling efficiency.[1]
-
Deprotection Conditions: The time, temperature, and composition of the deprotection solution directly impact the extent of acrylonitrile side reactions. Longer deprotection times can increase the incidence of cyanoethylation.[6]
-
Scale of Synthesis: Large-scale syntheses are more prone to cyanoethylation issues due to higher local concentrations of liberated acrylonitrile.[6]
Experimental Protocols for Enhanced Reproducibility
The following protocols provide a framework for a self-validating comparison between the standard CE-phosphoramidite method and a modified protocol designed to mitigate side reactions.
Protocol 1: Standard Synthesis with 2-Cyanoethyl Phosphoramidites
This protocol outlines a standard automated synthesis cycle for a generic 20-mer DNA oligonucleotide.
-
Solid Support: Start with a Controlled Pore Glass (CPG) column functionalized with the initial 3'-nucleoside (e.g., 30 µmol/g loading).[2]
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) group using a solution of 3% trichloroacetic acid (TCA) in dichloromethane. Wash thoroughly with anhydrous acetonitrile.
-
Coupling: Deliver the desired phosphoramidite monomer (0.1 M in acetonitrile) and an activator (e.g., 0.45 M 5-(Ethylthio)-1H-tetrazole) simultaneously to the column. Allow a reaction time of 45-60 seconds.[9]
-
Capping: Block any unreacted 5'-hydroxyl groups using a two-part capping reagent (e.g., Capping A: acetic anhydride/pyridine/THF and Capping B: N-methylimidazole/THF). This step is crucial to prevent the formation of n-1 deletion mutants.[1]
-
Oxidation: Convert the unstable phosphite triester linkage to a stable phosphate triester using a solution of 0.02 M iodine in THF/pyridine/water.[10]
-
Cycle Repetition: Repeat steps 2-5 for each subsequent nucleotide in the sequence.
-
Final Cleavage and Deprotection:
-
Cleave the oligonucleotide from the CPG support and deprotect the phosphate and nucleobase protecting groups by incubating in concentrated ammonium hydroxide at 55°C for 8-12 hours.
-
Cool the solution and evaporate to dryness.
-
Protocol 2: Phosphoramidite Synthesis with Acrylonitrile Scavenging
This protocol modifies the final deprotection step to actively mitigate cyanoethylation, thereby improving reproducibility.
-
Synthesis: Follow steps 1-6 from Protocol 1.
-
Pre-Treatment (Optional, for large scale): Before cleavage, wash the support-bound oligonucleotide with a solution of 10% triethylamine in acetonitrile for 30 minutes. This removes the cyanoethyl groups while the oligonucleotide is still attached to the support, allowing the acrylonitrile to be washed away.[6]
-
Cleavage and Deprotection with Scavenger:
-
Prepare a deprotection solution of concentrated ammonium hydroxide containing a scavenger. Two common options are:
-
Ammonium Hydroxide/Methylamine (AMA): A 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine. Deprotect at 65°C for 15 minutes. The highly nucleophilic methylamine rapidly traps acrylonitrile.[4]
-
Nitromethane: Add nitromethane to the concentrated ammonium hydroxide solution (to 0.5%).[11]
-
-
Incubate the CPG support with the chosen scavenger-containing deprotection solution as per the conditions above.
-
Cool, collect the supernatant, and evaporate to dryness.
-
Protocol 3: Quality Control and Comparison
To validate the protocols and quantify reproducibility, analyze the crude, deprotected oligonucleotides from both methods.
-
Reconstitution: Reconstitute the dried oligonucleotide pellets in a suitable buffer (e.g., nuclease-free water).
-
Analysis:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can separate the full-length product from shorter, truncated sequences. A reproducible synthesis will show a dominant peak for the full-length product with minimal "n-1" shoulder peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive method to identify cyanoethylation. Search for the expected mass of the full-length product and a secondary peak corresponding to the product +53 Da. A successful scavenging protocol will show a significant reduction or complete elimination of the +53 Da peak.[4]
-
Caption: Workflow for validating deprotection protocol effectiveness.
Conclusion and Recommendations
The 2-cyanoethyl phosphoramidite method remains the industry standard for oligonucleotide synthesis for good reason: it is fast, efficient, and highly automatable. However, ensuring the highest level of reproducibility requires acknowledging and addressing its primary chemical vulnerability—the formation of acrylonitrile during deprotection.
For routine, small-scale synthesis of standard oligonucleotides, the standard ammonium hydroxide deprotection protocol may be sufficient, provided that subsequent purification can remove minor impurities. For applications demanding the highest purity, for longer oligonucleotides, or for any large-scale synthesis, adopting a deprotection strategy that includes an acrylonitrile scavenger is strongly recommended. The use of an AMA cocktail is particularly effective and fast.
For oligonucleotides containing base modifications that are incompatible with AMA, or for the synthesis of phosphorothioates, the H-phosphonate method presents a robust and reliable alternative that circumvents the issue of cyanoethylation altogether. By understanding the chemical principles behind each method and implementing rigorous, validated protocols, researchers can significantly enhance the reproducibility of their experiments and the quality of their synthetic nucleic acids.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Gene Link: Phosphonate Oligos [genelink.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. High throughput parallel synthesis of oligonucleotides with 1536 channel synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N-Bis(2-cyanoethyl)formamide
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of N,N-Bis(2-cyanoethyl)formamide, ensuring the protection of personnel and the environment. Adherence to these protocols is not merely a matter of best practice but a critical component of regulatory compliance.
This compound is a versatile intermediate in organic synthesis; however, its chemical nature necessitates careful handling and disposal. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause significant skin and eye irritation. The paramount principle for its disposal is the avoidance of environmental release and ensuring that all waste is managed by qualified professionals.
Immediate Safety and Handling of Waste
Before initiating any disposal procedures, it is imperative to handle this compound waste with the same level of caution as the pure substance.
Personal Protective Equipment (PPE): At a minimum, personnel handling this compound waste must wear:
-
Nitrile gloves
-
Chemical splash goggles
-
A fully buttoned laboratory coat
All handling of the waste should occur within a certified chemical fume hood to minimize the risk of inhalation.
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly sealed, and clearly labeled waste container. The container must be chemically compatible with the compound.
-
Solid Waste: Any solid materials contaminated with this compound, such as gloves, absorbent pads, and weighing papers, must be collected in a separate, sealed container clearly labeled as hazardous waste.
Core Disposal Directive: Professional Hazardous Waste Management
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company. This approach ensures that the waste is managed in compliance with all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Why Professional Disposal is Essential:
Organic nitriles, while generally less prone to releasing free cyanide than their inorganic counterparts, can produce highly toxic substances under certain conditions. For instance, thermal decomposition can lead to the release of hydrogen cyanide and other toxic nitrogen oxides. Incineration, a common method for destroying organic waste, must be conducted in specialized facilities equipped with scrubbers to neutralize these hazardous decomposition products.
Step-by-Step Laboratory Waste Management Protocol
-
Waste Collection:
-
Use a designated, leak-proof, and shatter-resistant container for liquid waste. Ensure the container material is compatible with this compound.
-
Do not overfill waste containers; leave at least 10% headspace to allow for expansion.
-
Keep waste containers securely sealed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste accumulation and the name of the generating laboratory or principal investigator.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.
-
Ensure that the waste is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide a detailed inventory of the waste to the disposal company.
-
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the liquid. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS department.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 3445-84-9 | |
| Molecular Formula | C₇H₉N₃O | |
| Molecular Weight | 151.17 g/mol | |
| Boiling Point | 265 °C | |
| Flash Point | 209 °C | |
| OSHA PEL (for Cyanides as CN) | 5 mg/m³ (8-hour TWA) | |
| NIOSH REL (for Hydrogen Cyanide) | 4.7 ppm (STEL) |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
A Comprehensive Guide to the Safe Handling of N,N-Bis(2-cyanoethyl)formamide
For researchers and professionals in drug development and specialty chemical synthesis, the safe handling of reagents is paramount. N,N-Bis(2-cyanoethyl)formamide, a versatile intermediate in the production of pharmaceuticals and specialty polymers, requires stringent safety protocols due to its potential hazards.[1] This guide provides essential, experience-driven procedures for the safe handling, use, and disposal of this compound to ensure a secure laboratory environment.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified as a substance that is toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause significant skin and eye irritation.[2] The presence of cyano groups necessitates a cautious approach, as improper handling can lead to acute toxicity. The formamide structure also warrants attention, as some formamides are considered reproductive hazards.[3][4] Therefore, a comprehensive safety plan, beginning with the correct selection and use of Personal Protective Equipment (PPE), is non-negotiable.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling this compound, based on its specific hazard profile.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness for incidental contact).[3] | To prevent skin contact, as the substance is toxic and causes skin irritation upon contact.[2] |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield.[5][6] | To protect against splashes that can cause serious eye irritation.[2] A face shield offers a broader range of protection for the entire face. |
| Skin and Body Protection | A lab coat with long sleeves, long pants, and closed-toe shoes.[4][7] | To minimize the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[7][8] | To prevent inhalation of vapors or mists, as the substance is toxic if inhaled.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][9]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Access: Store in a locked cabinet or an area with restricted access.[2]
Handling and Use
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3][7]
-
Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above before handling the chemical.
-
Dispensing: When transferring the liquid, use a pipette or a graduated cylinder to avoid spills. Never pipette by mouth.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is crucial.
Caption: Workflow for handling a chemical spill.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.[3][5]
-
Container Requirements: The waste container must be made of a compatible material, kept tightly closed, and stored in a secondary containment bin within a designated hazardous waste accumulation area.[5]
-
Disposal Protocol: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain.[10]
-
Empty Containers: Even empty containers that once held this compound should be treated as hazardous waste and disposed of accordingly.[3]
By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. uml.edu [uml.edu]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. fishersci.com [fishersci.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
